C12-NBD Sphinganine
Descripción
Propiedades
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPDREBSVHTICB-CQTOTRCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347817 | |
| Record name | C-12 NBD-Dihydro-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-05-0 | |
| Record name | C-12 NBD-Dihydro-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Hydrolysis of C12-NBD Sphinganine: A Deep Dive into its Enzymatic Mechanism and Cellular Implications
For Immediate Release
This technical guide provides a comprehensive analysis of the hydrolysis of C12-NBD sphinganine (B43673), a fluorescently labeled sphingolipid analog. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core enzymatic mechanisms, presents detailed experimental protocols, and summarizes key quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this process, offering a valuable resource for sphingolipid research.
Introduction: The Significance of Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that play pivotal roles in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] At the heart of sphingolipid metabolism lies ceramide, a central hub that can be metabolized into various other sphingolipids, thereby dictating cell fate.[3][4] The hydrolysis of ceramide and its analogs, such as C12-NBD sphinganine, is a critical regulatory step in this metabolic network. This process is primarily catalyzed by a family of enzymes known as ceramidases, which are classified into acid, neutral, and alkaline types based on their optimal pH.[5][6] Understanding the mechanism of this compound hydrolysis provides a powerful tool to probe the activity of these enzymes and their role in health and disease.
The Enzymatic Machinery: Ceramidases
The hydrolysis of the N-acyl linkage in this compound is predominantly carried out by neutral and alkaline ceramidases.[7] These enzymes cleave the amide bond, releasing a fluorescent C12-NBD fatty acid and a sphinganine backbone. Notably, C12-NBD-labeled substrates are preferentially hydrolyzed by neutral and alkaline ceramidases, exhibiting significantly higher reaction velocities (Vmax) compared to their hydrolysis by acid ceramidase.[2][7]
The Catalytic Mechanism of Neutral Ceramidase
Neutral ceramidases (nCDases) are zinc-dependent metalloenzymes.[1][8] The catalytic mechanism involves the coordination of a zinc ion (Zn2+) within the active site. This zinc ion activates a water molecule, priming it for a nucleophilic attack on the carbonyl carbon of the amide bond in the this compound substrate.[1] Key amino acid residues within the active site, such as histidine, act as a general base to deprotonate the water molecule and subsequently as a general acid to protonate the nitrogen of the leaving group (sphinganine), facilitating the cleavage of the amide bond.[1] The crystal structure of human nCDase reveals a deep, hydrophobic pocket that accommodates the lipid substrate.[9][10]
Quantitative Analysis of Enzyme Kinetics
The interaction between ceramidases and this compound can be quantified by determining the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for characterizing enzyme efficiency and for screening potential inhibitors in drug development.
| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/System | Reference |
| Neutral Ceramidase | C12-NBD-Ceramide | ~60.1 | Not Specified | Human (recombinant) | [11] |
| Alkaline Ceramidase (ACER3) | NBD-C12-Phytoceramide | 15.48 ± 1.248 | 46.94 ± 0.8976 pmol/min/mg | Human (expressed in yeast) | [12] |
| Acid Ceramidase | N-lauroylsphingosine | 389 - 413 | Not Specified | Human | [11] |
Note: C12-NBD-Ceramide and NBD-C12-Phytoceramide are structurally similar analogs often used to assay ceramidase activity.
Experimental Protocols
Accurate measurement of this compound hydrolysis is fundamental for studying ceramidase activity. Below are detailed methodologies for performing in vitro ceramidase assays.
In Vitro Neutral Ceramidase Activity Assay
This protocol is adapted for the measurement of neutral ceramidase activity using a fluorescent substrate.
Materials:
-
Enzyme source (e.g., cell lysates, purified recombinant enzyme)
-
C12-NBD-sphinganine or C12-NBD-ceramide substrate
-
Assay Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100
-
Reaction Termination Solution: Chloroform:Methanol (1:1, v/v)
-
HPLC system with a fluorescence detector or a TLC plate and imaging system
Procedure:
-
Substrate Preparation: Prepare a working solution of C12-NBD-ceramide in the assay buffer to a final concentration of 20 µM.
-
Enzyme Reaction: In a microcentrifuge tube, combine the enzyme preparation with the substrate solution. The final reaction volume is typically 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours), ensuring the reaction remains within the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 150 µL of the chloroform:methanol solution. Vortex the mixture vigorously and centrifuge to separate the phases.
-
Analysis:
-
HPLC: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid film in a suitable mobile phase for HPLC analysis. The fluorescent NBD-fatty acid product is separated from the unhydrolyzed substrate on a reverse-phase column and quantified by fluorescence detection.[13]
-
TLC: Spot the concentrated organic phase onto a silica (B1680970) gel TLC plate. Develop the plate using a solvent system such as chloroform:methanol:25% ammonia (B1221849) (14:6:1, v/v/v). Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-fatty acid spot.[14]
-
In Vitro Alkaline Ceramidase (ACER3) Activity Assay
This protocol is specifically for measuring the activity of alkaline ceramidase 3.
Materials:
-
Enzyme Source: Microsomes from cells overexpressing ACER3
-
Substrate: D-ribo-C12-NBD-phytoceramide
-
Assay Buffer: 25 mM Glycine-NaOH (pH 9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100
-
Reaction Termination Solution: Chloroform:Methanol (2:1, v/v)
-
HPLC system with a fluorescence detector
Procedure:
-
Substrate Preparation: Disperse the D-ribo-C12-NBD-phytoceramide in the assay buffer by sonication to the desired concentration range (e.g., 2.5 to 400 µM for kinetic studies).[12]
-
Enzyme Preparation: Prepare membrane homogenates containing the ceramidase activity.
-
Enzyme Reaction: Combine 0.5 to 2 µg of membrane protein with the substrate solution in a final volume of 100 µL.[15]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[15]
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an excess of chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.
-
Analysis by HPLC: Collect the lower organic phase, dry it under nitrogen, and reconstitute for HPLC analysis as described above.[12]
Cellular Context: The Sphingolipid Salvage Pathway and Signaling
The hydrolysis of ceramides (B1148491) by ceramidases is a key component of the sphingolipid salvage pathway.[2][16][17] This pathway recycles sphingosine (B13886), the product of ceramide hydrolysis, for the re-synthesis of ceramides by ceramide synthases.[2] This recycling is crucial for maintaining cellular sphingolipid homeostasis.
The products of this compound hydrolysis, sphinganine and a fatty acid, can enter various metabolic and signaling cascades. Sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (S1P), a potent signaling molecule involved in cell survival and proliferation.[18] The balance between cellular levels of ceramide (pro-apoptotic) and S1P (pro-survival) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat".[5][18]
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Catalytic Mechanism of Eukaryotic Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Ceramide Recognition and Hydrolysis by Human Neutral Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases [mdpi.com]
- 12. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 15. benchchem.com [benchchem.com]
- 16. The sphingolipid salvage pathway in ceramide metabolism and signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
C12-NBD Sphinganine: A Fluorescent Probe for Ceramide Metabolism and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ceramides are central bioactive lipids in cellular signaling, playing critical roles in apoptosis, cell proliferation, and differentiation. The enzymes that synthesize ceramides, ceramide synthases (CerS), are increasingly recognized as important therapeutic targets in various diseases, including cancer and metabolic disorders. The study of CerS activity and the screening for their inhibitors require robust and sensitive assay methods. C12-NBD sphinganine (B43673), a fluorescently labeled analog of the natural ceramide precursor sphinganine, has emerged as a valuable tool for researchers in this field. This technical guide provides a comprehensive overview of C12-NBD sphinganine as a fluorescent substrate for ceramide synthases, detailing its properties, experimental protocols, and applications in drug discovery.
Core Properties of this compound
This compound is a synthetic molecule where the fluorescent nitrobenzoxadiazole (NBD) group is attached to the amino group of a C12 sphinganine backbone. This fluorescent tag allows for the sensitive detection and quantification of the molecule and its metabolic products.
Spectral and Physicochemical Properties
The key characteristics of this compound and its enzymatic product, C12-NBD ceramide, are summarized below.
| Property | This compound | C12-NBD Ceramide |
| Molecular Formula | C₃₆H₆₃N₅O₆ | C₃₆H₆₁N₅O₆ |
| Excitation Maximum (nm) | 333 | Not explicitly found in search results |
| Emission Maximum (nm) | 465 | Not explicitly found in search results |
| Purity | >99% (TLC)[1][2] | >99% (TLC)[1] |
| Storage Temperature | -20°C[1] | -20°C[1] |
| Appearance | Powder[1] | Powder[1] |
Note: The excitation and emission maxima for C12-NBD ceramide are expected to be similar to other NBD-labeled lipids, typically in the range of 460-470 nm for excitation and 530-540 nm for emission in a lipid environment. However, specific values were not found in the provided search results.
Enzymatic Assays Using this compound
This compound is a well-established substrate for ceramide synthases and can also be used to measure ceramidase activity.[3][4] Its fluorescence allows for a more accessible and cost-effective alternative to traditional radioactive or mass spectrometry-based assays.[5][6]
Ceramide Synthase (CerS) Activity Assay
This assay measures the N-acylation of this compound by a specific fatty acyl-CoA, catalyzed by CerS enzymes present in cell or tissue homogenates. The fluorescent product, C12-NBD ceramide, is then separated from the unreacted substrate and quantified.
Kinetic Parameters
Studies have shown that NBD-sphinganine is a reliable substrate for CerS enzymes, exhibiting Michaelis-Menten kinetics similar to its natural counterpart, sphinganine.[5][6]
| CerS Substrate | Fatty Acyl-CoA | Km (µM) |
| NBD-sphinganine | C16:0-CoA | ~1.16 ± 0.36 |
| Sphinganine (natural) | C16:0-CoA | 1.16 ± 0.36[5] |
| NBD-sphinganine | C24:1-CoA | 3.61 ± 1.86[5] |
| Sphinganine (natural) | C24:1-CoA | 3.05 ± 0.81[5] |
Experimental Protocol: Ceramide Synthase Assay
This protocol is a generalized procedure based on methodologies described in the literature.[5][7][8] Optimization may be required for specific cell types or tissue samples.
Materials:
-
Cell or tissue homogenates
-
This compound
-
Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)[6]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Defatted bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Solid Phase Extraction (SPE) C18 columns or Thin Layer Chromatography (TLC) plates
-
Fluorescence plate reader or TLC imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate (protein amount to be optimized, typically 10-50 µg), fatty acyl-CoA (e.g., 50 µM), and defatted BSA (e.g., 20 µM) in the assay buffer.
-
Initiate Reaction: Add this compound (e.g., 10 µM) to start the reaction. A typical reaction volume is 20-100 µL.[7]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-120 minutes). The reaction should be linear with respect to time and protein concentration.[7]
-
Stop Reaction & Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.
-
Product Separation:
-
Solid Phase Extraction (SPE): This method offers a rapid and reliable alternative to TLC.[7] The lipid extract is applied to a pre-conditioned C18 SPE column. Unreacted this compound is washed away with a less polar solvent, and the more hydrophobic C12-NBD ceramide product is eluted with a more polar solvent.
-
Thin Layer Chromatography (TLC): The lipid extract is spotted onto a TLC plate and developed in an appropriate solvent system to separate C12-NBD ceramide from this compound.
-
-
Quantification:
-
SPE: The fluorescence of the eluted C12-NBD ceramide is measured using a fluorescence plate reader.
-
TLC: The fluorescent spots on the TLC plate are visualized and quantified using a fluorescent imager.[5]
-
-
Data Analysis: A standard curve of known concentrations of C12-NBD ceramide should be prepared to determine the amount of product formed in the enzymatic reaction.
Signaling Pathways and Applications in Drug Discovery
Ceramide is a key signaling molecule involved in numerous cellular processes. The de novo synthesis of ceramide, which can be monitored using this compound, is a critical pathway in cellular regulation.
De Novo Sphingolipid Biosynthesis Pathway
The synthesis of ceramide begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[9][10] This leads to the formation of sphinganine, which is then acylated by a ceramide synthase to form dihydroceramide. Dihydroceramide is subsequently desaturated to form ceramide.
Caption: De Novo Sphingolipid Biosynthesis Pathway.
Experimental Workflow for CerS Inhibition Assay
The ceramide synthase assay using this compound can be readily adapted for high-throughput screening (HTS) of potential CerS inhibitors.
Caption: High-Throughput Screening Workflow for CerS Inhibitors.
Role in Drug Development
The use of this compound in CerS assays provides a valuable platform for the discovery and development of novel therapeutics targeting sphingolipid metabolism.
Caption: Logic Flow of CerS-Targeted Drug Development.
Conclusion
This compound is a versatile and powerful tool for studying ceramide metabolism. Its fluorescent properties enable the development of sensitive, non-radioactive assays for measuring ceramide synthase activity. These assays are readily adaptable for high-throughput screening, making this compound an invaluable reagent for the discovery and characterization of novel modulators of ceramide signaling pathways, with significant potential for the development of new therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction [agris.fao.org]
- 9. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Ceramidáse Activity: An In-depth Technical Guide to Using C12-NBD Sphingolipid Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-(12-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-sphingosine (C12-NBD-ceramide) and related fluorescent sphingolipid analogs for the measurement of ceramidase activity. Ceramidases are critical enzymes in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This enzymatic activity is a key regulatory point in the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), making ceramidases attractive therapeutic targets in oncology, inflammatory diseases, and rare genetic disorders like Farber disease.
Introduction to Ceramidases and Fluorescent Assays
Ceramidases are classified into three main types based on their optimal pH for activity: acid, neutral, and alkaline ceramidases. Each type exhibits distinct subcellular localization and substrate specificity, playing unique roles in cellular signaling. The measurement of ceramidase activity is crucial for understanding its physiological functions and for the development of specific inhibitors.
Fluorescent assays offer a sensitive, continuous, and high-throughput alternative to traditional radiolabeled methods for measuring ceramidase activity. C12-NBD-ceramide is a widely used fluorescent substrate where the NBD (nitrobenzoxadiazole) fluorophore is attached to the fatty acid chain. Upon hydrolysis by ceramidase, the fluorescent NBD-fatty acid is released, which can be separated from the unreacted substrate and quantified. While the user query specified C12-NBD sphinganine (B43673), it is important to note that the direct substrate for ceramidase is a ceramide analog. C12-NBD sphinganine can serve as a precursor for the synthesis of C12-NBD-ceramide. This guide will focus on assays utilizing C12-NBD-ceramide as the substrate.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for various ceramidases using fluorescent substrates. These values are essential for designing and interpreting enzymatic assays.
Table 1: Kinetic Parameters of Ceramidases with Fluorescent Substrates
| Enzyme Type | Source | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Reference |
| Neutral Ceramidase | Mouse Liver | C12-NBD-ceramide | 22.3 | 29.1 | [1] |
| Neutral Ceramidase (nCDase) | Human (recombinant) | NBD-C12-Ceramide | 33 | kcat = 62 min-1 | [1] |
| Alkaline Ceramidase 3 (ACER3) | Human (overexpressed in yeast) | D-ribo-C12-NBD-phytoceramide | 100.2 ± 0.8976 | 13.5 ± 0.245 | [1] |
| Acid Ceramidase | - | RBM14-C12 | 25.9 | - | [2] |
| Acid Ceramidase | - | RBM1-151 | 7.0 | - | [2] |
Table 2: Recommended Assay Conditions for Different Ceramidases
| Parameter | Acid Ceramidase Assay | Neutral Ceramidase Assay | Alkaline Ceramidase (ACER3) Assay |
| Enzyme Source | Cell lysates (e.g., fibroblasts, lymphoblasts) | Purified enzyme or membrane fractions | Microsomes from cells overexpressing ACER3 |
| Substrate | Fluorogenic ceramide analog (e.g., Rbm14-12) or Bodipy-C12-ceramide | C12-NBD-ceramide | D-ribo-C12-NBD-phytoceramide |
| Substrate Conc. | 20 µM (Rbm14-12) | 20 µM | 2.5 - 400 µM (for kinetics) |
| pH | 4.5 | 7.5 - 8.0 | 9.4 |
| Buffer | 25 mM Sodium Acetate (B1210297) | 25 mM HEPES or 50 mM Tris-HCl | 25 mM Glycine-NaOH |
| Additives | 0.2 M Sucrose (B13894) | 75 mM NaCl, 0.4% Triton X-100 or 2% Sodium Cholate | 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100 |
| Temperature | 37°C | 37°C | 37°C |
| Incubation Time | 3 hours | 1 - 2 hours | 30 minutes |
| Detection Method | Fluorescence microplate reader or HPLC | HPLC or TLC | HPLC or TLC |
Experimental Protocols
This section provides detailed methodologies for performing ceramidase activity assays using fluorescent substrates.
Protocol 1: Acid Ceramidase Activity Assay in Cell Lysates
This protocol is adapted for a 96-well plate format and is suitable for diagnosing Farber disease.[3]
1. Materials:
- Cell Lysate: Cultured cells (fibroblasts or lymphoid cells) washed with PBS and resuspended in 0.2 M sucrose solution, followed by sonication and centrifugation (15,000 x g for 3 min) to collect the supernatant.
- Substrate: 4 mM Rbm14-12 in ethanol.
- Assay Buffer: 25 mM sodium acetate, pH 4.5.
- Stop Solution 1: Methanol (B129727).
- Stop Solution 2: 2.5 mg/mL NaIO₄ in 100 mM glycine/NaOH, pH 10.6 (prepare fresh).
- Instrumentation: Fluorescence microplate reader (λex = 360 nm, λem = 446 nm).
2. Procedure:
- In each well of a 96-well plate, add the following:
- 74.5 µL of 25 mM sodium acetate buffer (pH 4.5).
- 0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM).
- 25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose solution.
- Include negative controls without cell lysate.
- Incubate the plate at 37°C for 3 hours.
- Stop the enzymatic reaction by adding 50 µL of methanol to each well.
- Add 100 µL of freshly prepared 2.5 mg/mL NaIO₄ solution.
- Incubate the plate, protected from light, for 2 hours at room temperature.
- Measure the fluorescence using a microplate reader.
Protocol 2: Neutral Ceramidase Activity Assay using C12-NBD-Ceramide and HPLC
This protocol is suitable for purified or partially purified neutral ceramidase.[4]
1. Materials:
- Enzyme: Purified neutral ceramidase (nCDase).
- Substrate: C12-NBD-ceramide.
- Assay Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100.
- Reaction Termination/Extraction Solution: Chloroform:Methanol (1:1, v/v).
- HPLC System: Reverse-phase column (e.g., C8) and a fluorescence detector.
- Mobile Phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in HPLC-grade water.
- Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol.
2. Procedure:
- Prepare the reaction mixture in a final volume of 100 µL containing:
- 20 µM C12-NBD-ceramide.
- 1 nM nCDase.
- Assay buffer.
- Incubate at 37°C for 2 hours.
- Stop the reaction and extract lipids by adding an equal volume of chloroform:methanol (1:1).
- Vortex and centrifuge to separate the phases.
- Collect the lower organic phase and dry it under a stream of nitrogen.
- Resuspend the dried lipids in 60 µL of HPLC mobile phase B.
- Inject the sample into the HPLC system.
- Separate the NBD-fatty acid product from the unreacted substrate using a suitable gradient of mobile phases A and B.
- Quantify the fluorescent product by comparing the peak area to a standard curve.
Protocol 3: Alkaline Ceramidase (ACER3) Activity Assay using HPLC or TLC
This protocol is designed for membrane preparations containing overexpressed ACER3.[1]
1. Materials:
- Enzyme Source: Microsomes from cells overexpressing ACER3.
- Substrate: D-ribo-C12-NBD-phytoceramide.
- Assay Buffer: 25 mM Glycine-NaOH (pH 9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100.
- Reaction Termination/Extraction Solution: Chloroform:Methanol (2:1, v/v).
- Analysis: HPLC system with a fluorescence detector or TLC plate and a fluorescence scanner.
- TLC Developing Solvent: Chloroform:Methanol:25% Ammonia (14:6:1, v/v/v).
2. Procedure:
- Disperse the D-ribo-C12-NBD-phytoceramide substrate in the assay buffer by sonication.
- In a microcentrifuge tube, combine 0.5 to 2 µg of membrane protein with the substrate solution in a final volume of 100 µL.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding an excess of chloroform:methanol (2:1).
- Vortex and centrifuge to separate the phases.
- Collect the lower organic phase.
- For HPLC analysis: Dry the organic phase, reconstitute in a suitable solvent, and analyze as described in Protocol 2.
- For TLC analysis:
- Spot the organic phase onto a silica (B1680970) gel TLC plate.
- Develop the plate in the specified solvent system.
- Dry the plate and visualize the fluorescent spots under UV light.
- Quantify the NBD-fatty acid spot using a TLC scanner (Excitation: 475 nm, Emission: 525 nm).[5]
Visualizations
The following diagrams illustrate key concepts related to ceramidase activity and its measurement.
Caption: Enzymatic hydrolysis of C12-NBD-Ceramide by ceramidase.
Caption: General experimental workflow for a ceramidase activity assay.
Caption: The Ceramide/S1P rheostat signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
Physical and chemical properties of C12-NBD Sphinganine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of C12-NBD Sphinganine (B43673), a fluorescently labeled sphingolipid analog critical for research in sphingolipid metabolism and cellular trafficking. This document details experimental protocols for its application and visualizes key pathways and workflows to facilitate a deeper understanding of its utility in a research setting.
Core Physical and Chemical Properties
C12-NBD Sphinganine is a vital tool for tracing the metabolic fate of sphinganine within cellular systems. Its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group allows for sensitive detection and quantification in a variety of biological assays. The key physical and chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C36H63N5O6 | [1][2] |
| Molecular Weight | 661.92 g/mol | [1] |
| CAS Number | 474943-05-0 | [1][2] |
| Appearance | Light yellow to yellow solid | |
| Purity | >99% (TLC) | [2] |
| Fluorescence Excitation | ~460-470 nm | [3][4] |
| Fluorescence Emission | ~525-538 nm | [3][4] |
| Solubility | Soluble in DMSO and ethanol | |
| Storage | -20°C, protected from light | [2] |
| Stability | At least 6 months at -20°C | [2] |
De Novo Sphingolipid Biosynthesis Pathway
This compound serves as a direct substrate for ceramide synthases in the de novo sphingolipid biosynthesis pathway. This pathway is fundamental to the production of all complex sphingolipids. The initial steps of this pathway, where sphinganine is acylated, are depicted below.
Experimental Protocols
Preparation of this compound-BSA Complex for Live-Cell Labeling
For effective delivery into live cells, this compound is typically complexed with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Ethanol
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.
-
In a glass test tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a small volume of absolute ethanol.[5]
-
Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in PBS or HBSS/HEPES.[5]
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve the desired final concentration (e.g., 100 µM for the complex).[6]
-
The resulting this compound-BSA complex can be stored at -20°C for future use.
Live-Cell Imaging of Sphingolipid Trafficking
This protocol outlines the general steps for visualizing the uptake and trafficking of this compound in live cells, particularly its transport to the Golgi apparatus.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
This compound-BSA complex (from Protocol 3.1)
-
Complete cell culture medium
-
Live-cell imaging microscopy system with appropriate filters for NBD (Excitation: ~465 nm, Emission: ~535 nm)[6]
Procedure:
-
Seed cells on a suitable imaging dish and allow them to adhere and reach the desired confluency.
-
Dilute the this compound-BSA complex to a final working concentration (typically 1-5 µM) in pre-warmed complete cell culture medium.[6]
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 10-30 minutes at 37°C to allow for uptake.[6]
-
Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[6]
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Visualize the fluorescently labeled structures using the NBD filter set. The Golgi apparatus is often observed as a brightly stained perinuclear structure.
-
Acquire time-lapse images to monitor the dynamic trafficking of the probe through the secretory pathway.
In Vitro Ceramide Synthase Activity Assay
This assay measures the activity of ceramide synthases (CerS) by quantifying the conversion of this compound to C12-NBD Dihydroceramide.
Materials:
-
Cell or tissue homogenates containing ceramide synthases
-
This compound
-
Fatty acyl-CoA (e.g., Palmitoyl-CoA)
-
Defatted BSA
-
Reaction buffer
-
Chloroform/Methanol solution
-
Thin-Layer Chromatography (TLC) plates and developing solvent
-
Fluorescence imager
Procedure:
-
Prepare cell or tissue homogenates.
-
Set up the reaction mixture containing the homogenate, this compound (e.g., 10-15 µM), fatty acyl-CoA (e.g., 50 µM), and defatted BSA (e.g., 20 µM) in a suitable reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-120 minutes).
-
Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform/methanol.
-
Spot the resuspended lipids onto a TLC plate and develop using an appropriate solvent system.
-
Visualize the separated NBD-labeled lipids (substrate and product) using a fluorescence imager.
-
Quantify the fluorescence intensity of the C12-NBD Dihydroceramide spot to determine the enzyme activity.
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of common experimental procedures involving this compound.
Workflow for Live-Cell Imaging
Workflow for Ceramide Synthase Assay
References
C12-NBD Sphinganine: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of C12-NBD Sphinganine, a key fluorescent substrate for the measurement of ceramidase activity. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, its central role in sphingolipid signaling pathways, and detailed experimental protocols for its use.
Core Compound Data
This compound, chemically known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphinganine, is a vital tool for probing the activity of neutral and alkaline ceramidases.[1][2] Its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol) group allows for sensitive detection and quantification of ceramidase activity.
| Property | Value | Source(s) |
| CAS Number | 474943-05-0 | [3][4][5][6] |
| Molecular Weight | 661.92 g/mol | [7][8][9][10] |
| Molecular Formula | C₃₆H₆₃N₅O₆ | [3][5][6][7] |
| Appearance | Light yellow to yellow solid | [9] |
| Purity | >99% (by TLC or HPLC) | [3][5][9] |
| Storage | -20°C, protected from light and moisture | [3][9] |
The Role of this compound in Elucidating Sphingolipid Signaling
This compound serves as a substrate for ceramidases, enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[3][8] This reaction is a critical control point in the sphingolipid metabolic network, which governs a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[3][7]
The balance between ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), dictates cell fate.[7][11] By enabling the measurement of ceramidase activity, this compound allows researchers to investigate the intricate signaling cascades regulated by these bioactive sphingolipids. There are five known human ceramidases: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1, ACER2, and ACER3), each with distinct subcellular localizations and roles in health and disease.[3][10][11]
Experimental Protocols Utilizing this compound
The following are generalized protocols for measuring ceramidase activity using this compound. It is crucial to optimize these protocols for specific experimental conditions.
In Vitro Neutral/Alkaline Ceramidase Activity Assay
This protocol is adapted for the measurement of neutral or alkaline ceramidase activity from cell lysates or purified enzyme preparations.
Materials:
-
Enzyme source (cell lysate, tissue homogenate, or purified ceramidase)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (for neutral ceramidase) or pH 8.5 (for alkaline ceramidase), containing a detergent such as 0.5% (w/v) Triton X-100 or 2% (w/v) sodium cholate.[12]
-
Reaction termination solution: Chloroform/Methanol (2:1, v/v)
-
Instrumentation: HPLC with a fluorescence detector or a TLC plate scanner.
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Enzyme Reaction: In a microcentrifuge tube, combine the enzyme preparation with the substrate solution. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an excess of chloroform/methanol (2:1, v/v).[12] Vortex the mixture vigorously and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase. Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for analysis by HPLC or TLC.
-
HPLC: Separate the fluorescent product (NBD-C12-fatty acid) from the unreacted substrate using a reverse-phase HPLC column. Detect the product using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., excitation ~475 nm, emission ~525 nm).[12]
-
TLC: Apply the extracted lipids to a TLC plate and develop with a suitable solvent system (e.g., chloroform/methanol/25% ammonia, 14:6:1, v/v/v).[12] Visualize the fluorescent spots under UV light and quantify using a TLC scanner.
-
-
Quantification: Determine the amount of product formed by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve generated with known amounts of NBD-C12-fatty acid.
Concluding Remarks
This compound is an indispensable tool for the study of sphingolipid metabolism and signaling. Its use in robust and sensitive ceramidase assays provides a window into the complex regulatory networks that govern cellular function. The methodologies and data presented in this guide are intended to support the research community in advancing our understanding of the critical roles of ceramidases in health and disease, and to aid in the development of novel therapeutic strategies targeting these enzymes.
References
- 1. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]
- 5. Functional profiling and visualization of the sphingolipid metabolic network in vivo | EMBO Reports [link.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
C12-NBD Sphinganine: A Fluorescent Probe for Interrogating Sphingolipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell-cell communication.[1][2] Ceramide, the central hub of sphingolipid metabolism, is generated through several pathways, including the de novo synthesis pathway.[2][3] Understanding the dynamics of this pathway is crucial for research into various diseases, from cancer to neurodegenerative disorders. Fluorescent lipid analogs have become indispensable tools for visualizing and quantifying metabolic flux and intracellular trafficking.[4][5][6]
This guide focuses on C12-NBD sphinganine (B43673), a fluorescently-labeled analog of sphinganine (also known as dihydrosphingosine), the precursor to ceramide in the de novo pathway.[7][8] Its utility lies in its ability to act as a substrate for ceramide synthases (CerS), allowing for the direct measurement of enzyme activity and the tracking of its subsequent metabolic conversion into complex sphingolipids.[7][9] The attached nitrobenzoxadiazole (NBD) group provides a fluorescent signal for detection and quantification.[1]
Principle of Action and Metabolic Fate
C12-NBD sphinganine is a cell-permeable molecule that mimics the natural substrate sphinganine. Upon entering the cell, it is primarily utilized by a family of six ceramide synthases (CerS1-6) located in the endoplasmic reticulum (ER).[2][7] Each CerS enzyme acylates the sphinganine backbone with a fatty acyl-CoA of a specific chain length to form N-acylsphinganine, also known as dihydroceramide (B1258172).[3][9] The use of this compound thus yields C12-NBD dihydroceramide. This product can then be acted upon by dihydroceramide desaturase to form C12-NBD ceramide, which is subsequently transported from the ER to the Golgi apparatus.[1][10] In the Golgi, it serves as a substrate for enzymes like glucosylceramide synthase (GCS) and sphingomyelin (B164518) synthase (SMS), leading to the formation of fluorescent glucosylceramide and sphingomyelin, respectively.[1]
This metabolic journey allows researchers to monitor multiple steps of the sphingolipid pathway, from the initial synthesis of ceramide to the production of more complex downstream metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 3. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]
- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBD Sphinganine 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 9. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Intracellular Journey of C12-NBD Sphinganine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intracellular fate of C12-NBD sphinganine (B43673), a fluorescent analog of the sphingolipid precursor sphinganine. Understanding the trafficking and metabolism of this probe is critical for elucidating the complex roles of sphingolipids in cellular processes, from signaling to membrane architecture. This document details the experimental protocols for its use in live cells, presents quantitative data on its distribution and conversion, and visualizes the key cellular pathways involved.
Introduction to C12-NBD Sphinganine
This compound is a vital tool in lipid research. It consists of a sphinganine backbone, a key precursor in the de novo synthesis of sphingolipids, attached to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon acyl chain. This fluorescent tag allows for the real-time visualization of its uptake, transport, and metabolism within living cells using fluorescence microscopy. Its structural similarity to endogenous sphinganine enables it to be processed by the cellular machinery involved in sphingolipid metabolism, providing a dynamic window into these pathways.
Data Presentation: Intracellular Distribution and Metabolism
The intracellular journey of this compound is characterized by its rapid uptake and subsequent transport through the secretory pathway, where it is metabolized into more complex sphingolipids. The following tables summarize the expected quantitative distribution and metabolic conversion of this compound in a typical mammalian cell line over time, based on studies of NBD-labeled sphingolipid analogs.
Table 1: Time-Dependent Intracellular Distribution of this compound Fluorescence
| Time Point | Plasma Membrane (%) | Endoplasmic Reticulum (ER) (%) | Golgi Apparatus (%) | Other (Cytosol, Endosomes) (%) |
| 0-5 min | 60 | 25 | 10 | 5 |
| 15 min | 30 | 40 | 25 | 5 |
| 30 min | 15 | 25 | 50 | 10 |
| 60 min | 10 | 15 | 60 | 15 |
| 120 min | <5 | <10 | 65 | >20 |
Note: Percentages are representative estimates of fluorescence intensity distribution and can vary depending on cell type and experimental conditions.
Table 2: Metabolic Conversion of this compound Over Time
| Time Point | This compound (%) | C12-NBD Ceramide (%) | C12-NBD Sphingomyelin (%) | C12-NBD Glucosylceramide (%) |
| 0-5 min | >95 | <5 | 0 | 0 |
| 15 min | 80 | 15 | <5 | <1 |
| 30 min | 60 | 30 | 8 | 2 |
| 60 min | 35 | 45 | 15 | 5 |
| 120 min | <20 | 50 | 20 | 10 |
Note: Percentages are based on the relative abundance of the fluorescent lipid species as would be determined by techniques such as HPLC. Actual conversion rates can vary.
Experimental Protocols
Live-Cell Labeling with this compound
This protocol details the steps for labeling live adherent mammalian cells with this compound for fluorescence microscopy.
Materials:
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex: a. In a sterile microfuge tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of absolute ethanol. c. In a separate tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL). d. While vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve the final desired concentration (typically 1-5 µM). This complexing step is crucial for efficient delivery of the lipid to the cells.
-
Cell Labeling: a. Grow cells to a suitable confluency (e.g., 70-80%) on glass-bottom dishes or coverslips. b. Wash the cells twice with pre-warmed HBSS. c. Remove the HBSS and add the this compound-BSA complex solution to the cells. d. Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
Washing and Imaging: a. After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium. b. Add fresh, pre-warmed imaging medium to the cells. c. Proceed with live-cell imaging on a fluorescence microscope equipped for detecting NBD fluorescence.
Fluorescence Microscopy and Image Analysis
Microscopy Settings:
-
Excitation Wavelength: 460-488 nm.[1]
-
Emission Wavelength: 525-540 nm.[1]
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals (e.g., every 5-15 minutes) over a period of up to 2 hours. Minimize phototoxicity by using the lowest possible laser power and exposure times.
Quantitative Image Analysis using ImageJ/FIJI:
This protocol provides a basic workflow for quantifying the fluorescence intensity of this compound and its metabolites in different cellular compartments.[2][3][4]
-
Image Acquisition: Acquire images with consistent settings for all time points and experimental conditions.
-
Region of Interest (ROI) Selection: a. Open the image series in ImageJ/FIJI. b. Use the freehand selection tool to draw ROIs around the organelles of interest (e.g., ER, Golgi) and the whole cell. Co-localization with specific organelle markers (e.g., fluorescently tagged proteins for the ER or Golgi) is recommended for accurate ROI definition.
-
Measurement: a. Go to Analyze > Set Measurements and select "Area," "Integrated Density," and "Mean Gray Value." b. For each ROI, go to Analyze > Measure to obtain the fluorescence data. c. Select a background region with no cells and measure its mean gray value.
-
Calculation of Corrected Total Cell Fluorescence (CTCF): a. CTCF = Integrated Density - (Area of selected ROI × Mean fluorescence of background).[4] b. This correction helps to account for background noise.
-
Data Analysis: a. Calculate the percentage of total cell fluorescence within each organelle at different time points to determine the intracellular distribution. b. Plot the fluorescence intensity changes over time to analyze the kinetics of uptake and trafficking.
Biochemical Analysis of this compound Metabolism
This protocol outlines the extraction and analysis of lipids to quantify the conversion of this compound to its metabolites.
Materials:
-
Cells labeled with this compound
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Lipid Extraction: a. After labeling and incubation, wash the cells with ice-cold PBS. b. Scrape the cells in methanol and transfer to a glass tube. c. Add chloroform to achieve a chloroform:methanol ratio of 2:1. d. Vortex thoroughly and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen gas.
-
HPLC Analysis: a. Reconstitute the dried lipids in a suitable solvent for HPLC (e.g., methanol/chloroform). b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Use a mobile phase gradient (e.g., methanol/water) to separate the different NBD-labeled sphingolipids. d. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD. e. Quantify the amount of each lipid species by integrating the peak areas and comparing them to known standards.
Visualization of Cellular Pathways
Intracellular Trafficking and Metabolism of this compound
The following diagram illustrates the uptake, transport, and metabolic conversion of this compound within a live cell.
Caption: Intracellular trafficking and metabolism of this compound.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps in a typical live-cell imaging experiment using this compound.
Caption: Experimental workflow for live-cell imaging of this compound.
Sphingolipid-Mediated Signaling Pathways
Sphinganine and its metabolic products, ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules involved in regulating cell fate, particularly apoptosis and survival.
Caption: Key sphingolipid signaling pathways in cell fate determination.
Conclusion
This compound is a powerful tool for investigating the dynamic processes of sphingolipid metabolism and trafficking in living cells. By employing the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this fluorescent probe to gain valuable insights into the fundamental roles of sphingolipids in health and disease. The quantitative data and pathway visualizations provided serve as a foundational resource for designing and interpreting experiments in this exciting field of research.
References
C12-NBD Sphinganine: A Fluorescent Precursor for Elucidating Sphingolipid Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis. The intricate network of sphingolipid metabolism and its role in signaling pathways has become a focal point for research in various fields, from fundamental cell biology to drug discovery. Fluorescently labeled lipid analogs are indispensable tools for visualizing and quantifying the dynamics of these molecules in living cells. Among these, N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphinganine (C12-NBD sphinganine) has emerged as a valuable precursor for the synthesis of a variety of fluorescent sphingolipids, enabling the real-time investigation of their metabolism, trafficking, and role in signaling cascades.
This technical guide provides a comprehensive overview of the application of C12-NBD sphinganine (B43673) as a fluorescent precursor. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this probe in their studies. The guide details the metabolic fate of this compound, presents its key quantitative properties, provides detailed experimental protocols for its use, and illustrates the signaling pathways it helps to unravel.
Core Principles: The Metabolic Journey of this compound
This compound is a synthetic analog of sphinganine, a key intermediate in the de novo synthesis of sphingolipids. The molecule consists of a sphinganine backbone N-acylated with a 12-carbon fatty acid that is fluorescently tagged with a nitrobenzoxadiazole (NBD) group.[1] This fluorescent tag allows for the sensitive detection and visualization of the molecule and its downstream metabolites using fluorescence microscopy and other fluorescence-based techniques.
Once introduced to living cells, this compound is processed by the cellular machinery involved in sphingolipid metabolism. The primary metabolic conversion is the N-acylation of the sphinganine backbone by ceramide synthases (CerS) to form C12-NBD ceramide (dihydroceramide).[2][3] This newly synthesized fluorescent ceramide then serves as a substrate for further enzymatic modifications, primarily within the Golgi apparatus, leading to the formation of more complex fluorescent sphingolipids such as C12-NBD sphingomyelin (B164518) and C12-NBD glucosylceramide.[4][5] By tracking the appearance and localization of these fluorescent products, researchers can gain insights into the activity of key enzymes in the sphingolipid metabolic pathway and the intracellular trafficking routes of these lipids.
Quantitative Data Summary
The effective use of this compound and its fluorescent derivatives relies on a clear understanding of their quantitative properties. The following tables summarize the key physical, chemical, and spectral characteristics of this compound and its major metabolic products.
Table 1: Physicochemical and Spectral Properties of this compound and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | C₃₆H₆₃N₅O₆ | 661.92 | ~465 | ~535 | Not widely reported | Not widely reported |
| C12-NBD Ceramide | C₃₆H₆₁N₅O₆ | 659.90 | 460 | 538 | Not widely reported | Not widely reported |
| C12-NBD Sphingomyelin | C₄₁H₇₃N₆O₉P | 825.03 | ~465 | ~535 | Not widely reported | Not widely reported |
| C12-NBD Glucosylceramide | C₄₂H₇₁N₅O₁₁ | 822.04 | ~465 | ~535 | Not widely reported | Not widely reported |
Note: The exact spectral properties of NBD-labeled lipids can be influenced by the solvent environment.
Table 2: Kinetic Parameters of Enzymes Metabolizing NBD-Labeled Sphingolipid Precursors
| Enzyme | Substrate | Kₘ (µM) | Cell/System |
| Ceramide Synthase (CerS) | NBD-sphinganine | 1-4 | HEK293 cell extracts |
| Neutral Ceramidase | C12-NBD-ceramide | 22 | B16 melanoma cells |
| Acid Ceramidase | C12-NBD-ceramide | 59 | B16 melanoma cells |
| Alkaline Ceramidase | C12-NBD-ceramide | 111 | B16 melanoma cells |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in key cellular applications.
Protocol 1: In Vitro Ceramide Synthase Activity Assay
This protocol allows for the direct measurement of ceramide synthase activity in cell or tissue homogenates using this compound as a substrate.[2][6]
Materials:
-
Cell or tissue homogenates
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA, stearoyl-CoA; stock solution in water)
-
Defatted Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂)
-
Methanol/chloroform (2:1, v/v)
-
TLC plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:2M NH₄OH, 40:10:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Reaction buffer
-
Cell/tissue homogenate (e.g., 10-50 µg protein)
-
Defatted BSA (final concentration ~20 µM)
-
Fatty acyl-CoA (final concentration ~50 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10-20 µM.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding ice-cold methanol/chloroform (2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Collect the lower organic phase and dry it under a stream of nitrogen gas.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (9:1, v/v).
-
Spot the extract onto a TLC plate alongside a C12-NBD ceramide standard.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize and quantify the fluorescent C12-NBD ceramide product using a fluorescence imager.
Protocol 2: Live-Cell Imaging of Sphingolipid Metabolism and Trafficking
This protocol outlines the procedure for introducing this compound into living cells and visualizing the subsequent synthesis and trafficking of its fluorescent metabolites.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound (stock solution in ethanol or DMSO)
-
Defatted BSA
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Fluorescence microscope equipped with appropriate filters for NBD (Excitation ~460-480 nm, Emission ~520-550 nm) and environmental control (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound-BSA complex:
-
In a glass tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen.
-
Resuspend the dried lipid in a small volume of absolute ethanol.
-
Add the ethanolic solution to a solution of defatted BSA in HBSS (e.g., 0.34 mg/mL) while vortexing to create a final complex with the desired this compound concentration (typically 5-10 µM).
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with the this compound-BSA complex in HBSS at 37°C for 15-30 minutes. This allows for the uptake and initial metabolic conversion of the precursor.
-
-
Chase Period:
-
Wash the cells three times with pre-warmed HBSS to remove excess probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate the cells at 37°C for various time points (e.g., 30 minutes, 1 hour, 2 hours) to allow for the trafficking and further metabolism of the fluorescent sphingolipids.
-
-
Live-Cell Imaging:
-
At each time point, wash the cells with HBSS and mount them on the fluorescence microscope.
-
Acquire images using the NBD filter set. The initial labeling will likely show diffuse cytoplasmic and endoplasmic reticulum (ER) fluorescence. Over time, a distinct staining of the Golgi apparatus will become apparent as C12-NBD ceramide is synthesized and accumulates there. Subsequently, fluorescent signals may appear at the plasma membrane as C12-NBD sphingomyelin and glucosylceramide are transported.
-
Protocol 3: Quantification of this compound Metabolites by HPLC
This protocol provides a method for the separation and quantification of this compound and its fluorescent metabolites from cell extracts using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell pellets from labeled cells (from Protocol 2)
-
Solvents for lipid extraction (e.g., methanol, chloroform, water)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., methanol, water, with additives like formic acid or ammonium (B1175870) formate)
-
Fluorescent sphingolipid standards (this compound, C12-NBD ceramide, C12-NBD sphingomyelin, C12-NBD glucosylceramide)
Procedure:
-
Lipid Extraction:
-
Perform a Bligh-Dyer or similar lipid extraction on the cell pellets.
-
Collect the organic phase and dry it under nitrogen.
-
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the lipids using a gradient of mobile phase solvents designed to separate the different sphingolipid species.
-
Detect the fluorescent lipids using the fluorescence detector set to the appropriate excitation and emission wavelengths for NBD.
-
-
Quantification:
-
Identify the peaks corresponding to this compound and its metabolites by comparing their retention times to those of the injected standards.
-
Quantify the amount of each lipid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the fluorescent standards.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic fate of this compound in the cell.
Caption: General experimental workflow for cellular studies.
Caption: Ceramide-mediated apoptosis signaling pathway.
Conclusion
This compound is a powerful and versatile tool for the investigation of sphingolipid metabolism and its role in cellular signaling. Its ability to serve as a metabolic precursor for a range of fluorescent sphingolipids allows for the dynamic visualization and quantification of these molecules in living cells. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex biology of sphingolipids. As our understanding of the intricate roles of these lipids in health and disease continues to grow, the application of fluorescent probes like this compound will undoubtedly play a crucial role in future discoveries and the development of novel therapeutic strategies.
References
- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical studies of low-symmetry Sm(iii) and Tb(iii) complexes reveal remarkable quantum yields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sphingolipid metabolic flow controls phosphoinositide turnover at the trans‐Golgi network | The EMBO Journal [link.springer.com]
- 6. In Vivo Imaging Reveals Dissociation between Caspase Activation and Acute Neuronal Death in Tangle-Bearing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Light and Lipids: An In-depth Technical Guide to the Fluorescence of NBD-Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
The intricate ballet of lipids within cellular membranes governs a vast array of biological processes, from signal transduction to membrane trafficking. To unravel these complex choreographies, scientists rely on fluorescent probes that can illuminate the behavior of individual lipid molecules. Among the most versatile and widely used of these molecular reporters is the nitrobenzoxadiazole (NBD) group. This in-depth technical guide explores the core principles of NBD-labeled lipid fluorescence, providing researchers with the foundational knowledge to effectively harness these powerful tools for their investigations.
Core Principles of NBD Fluorescence
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is a small, environmentally sensitive dye that exhibits dramatic changes in its fluorescent properties based on the polarity of its surrounding environment.[1][2] This sensitivity is the cornerstone of its utility in membrane biology. In aqueous, polar environments, NBD is only weakly fluorescent.[1][2] However, upon partitioning into the hydrophobic interior of a lipid bilayer, its fluorescence quantum yield increases significantly, resulting in bright fluorescence in the visible spectrum.[1][2]
The photophysical properties of NBD are highly attuned to its immediate microenvironment, including the polarity, pH, and hydration of the surrounding lipid matrix.[1][3] This makes NBD-labeled lipids exquisite reporters of local membrane characteristics.
Environmental Sensitivity and Solvatochromism
The fluorescence emission spectrum of NBD is subject to solvatochromism, meaning its emission maximum shifts depending on the polarity of the solvent. This property allows researchers to probe the local polarity of the lipid environment. For instance, the emission maximum of NBD-labeled lipids will be blue-shifted (shifted to shorter wavelengths) in more hydrophobic environments and red-shifted (shifted to longer wavelengths) in more polar, hydrated regions of the membrane.[4]
The orientation of the NBD fluorophore within the membrane also plays a critical role in its fluorescence lifetime. Studies have shown a correlation between the orientation of the NBD nitro group and its fluorescence lifetime, with a longer lifetime observed when the nitro group is oriented towards the hydrophobic core of the bilayer.[5]
Quantitative Fluorescence Properties of NBD-Labeled Lipids
The following tables summarize key quantitative data for commonly used NBD-labeled lipids, providing a comparative reference for experimental design.
Table 1: Spectral Properties of NBD-Labeled Lipids
| NBD-Labeled Lipid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Environment | Reference |
| NBD-PE | ~465 | ~536 | Methanol | [6] |
| NBD-PC | ~470 | ~539 | DPPC Vesicles | [7] |
| NBD-PS | ~470 | ~530-540 | DOPC Vesicles | [8] |
| 25-NBD-Cholesterol | ~470 | ~538 | DPPC Vesicles | [1] |
| NBD C6-Ceramide | ~466 | ~536 | Methanol | [9] |
| NBD-Serotonin Analog | ~470 | ~530 | Aqueous Buffer | [2] |
Table 2: Fluorescence Lifetimes of NBD-Labeled Lipids
| NBD-Labeled Lipid | Fluorescence Lifetime (τ, ns) | Environment | Reference |
| 22-NBD-cholesterol | τ₁ ≈ 2.14, τ₂ ≈ 6.96 | PBMC membranes (at 522 nm) | [10] |
| 22-NBD-cholesterol | τ₁ ≈ 2.61, τ₂ ≈ 8.52 | PBMC membranes (at 539 nm) | [10] |
| NBD-PE | Biexponential decay | SDS Micelles | [11] |
Key Experimental Applications and Protocols
NBD-labeled lipids are employed in a wide range of experimental techniques to investigate membrane structure and dynamics.
Monitoring Lipid Trafficking and Internalization
A primary application of NBD-labeled lipids is to trace their movement and fate within living cells. These fluorescent analogs can be introduced to the outer leaflet of the plasma membrane, and their subsequent internalization and distribution to various organelles can be monitored by fluorescence microscopy.[12][13]
Experimental Workflow: NBD-Lipid Uptake Assay
Caption: Workflow for a typical NBD-lipid uptake and trafficking experiment.
Detailed Protocol: NBD-Lipid Uptake by Flow Cytometry [12]
-
Cell Preparation: Culture mammalian cells to a confluency of 70-80%. Harvest the cells using trypsin-EDTA and wash them with a suitable buffer (e.g., HBSS). Resuspend the cells to a final concentration of approximately 10⁶ cells/mL in TBSS buffer.
-
Inhibitor Treatment: To prevent metabolic conversion of the NBD-lipids, pre-incubate the cell suspension with phospholipase inhibitors such as PMSF (1 mM) and OBAA (5 µM) for 10 minutes at 20°C. Performing the assay at or below 20°C also helps to suppress endocytosis.
-
NBD-Lipid Preparation: Shortly before use, resuspend the desired NBD-lipid in DMSO.
-
Labeling: Add the cell suspension to glass tubes containing the NBD-lipid stock solution and gently vortex. Incubate for various time points.
-
Back-Extraction: To distinguish between internalized and plasma membrane-bound NBD-lipids, a back-extraction step is performed. At each time point, an aliquot of the cell suspension is transferred to a tube containing a solution of bovine serum albumin (BSA), typically around 4.6% (w/v). BSA efficiently removes NBD-lipids from the outer leaflet of the plasma membrane.
-
Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The fluorescence intensity of the BSA-treated samples represents the internalized pool of NBD-lipids. Propidium iodide can be used to exclude dead cells from the analysis.
-
Data Analysis: The rate of lipid internalization can be determined by plotting the mean fluorescence intensity of the BSA-treated cells over time.
Fluorescence Quenching Assays
Fluorescence quenching experiments are used to determine the accessibility of the NBD fluorophore to quenching agents, providing information about its location and environment within the membrane. Common quenching agents include aqueous quenchers like Co²⁺ and lipid-soluble quenchers with nitroxide moieties.[4][14]
Principle of Fluorescence Quenching
Caption: Schematic of fluorescence quenching of an excited NBD molecule.
Detailed Protocol: Dithionite (B78146) Quenching Assay to Determine Transbilayer Lipid Distribution [15]
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing the NBD-labeled lipid of interest (e.g., NBD-PE) at a low concentration (e.g., 0.5 mol%).
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the vesicle suspension using a fluorometer with excitation and emission wavelengths appropriate for NBD (e.g., λex = 470 nm, λem = 530 nm).
-
Addition of Dithionite: Add a freshly prepared solution of sodium dithionite to the vesicle suspension. Dithionite is a membrane-impermeant reducing agent that chemically modifies and quenches the fluorescence of NBD molecules in the outer leaflet of the vesicle bilayer.
-
Final Fluorescence Measurement: After the quenching reaction has gone to completion (typically a few minutes), measure the final fluorescence intensity (F_f).
-
Determination of Asymmetry: The percentage of NBD-lipid in the outer leaflet can be calculated as: % Outer Leaflet = [(F₀ - F_f) / F₀] * 100.
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. NBD is commonly used as a FRET donor, often paired with a rhodamine-labeled lipid as the acceptor.[16] FRET assays are powerful tools for studying membrane fusion and lipid-protein interactions.
Signaling Pathway: FRET-Based Membrane Fusion Assay
Caption: Principle of a FRET-based assay to monitor membrane fusion.
Detailed Protocol: NBD-Rhodamine Lipid Mixing Assay [16]
-
Vesicle Preparation: Prepare two populations of vesicles. The "labeled" vesicles contain both a FRET donor (e.g., NBD-PE) and a FRET acceptor (e.g., N-Rh-PE) at a concentration that allows for efficient FRET. The "unlabeled" vesicles do not contain any fluorophores.
-
Mixing: Mix the labeled and unlabeled vesicle populations in a cuvette.
-
Baseline Measurement: Record the initial fluorescence emission spectrum by exciting the NBD donor (e.g., at 470 nm) and measuring the emission of both the NBD (around 530 nm) and the rhodamine acceptor (around 585 nm). The initial high rhodamine emission indicates efficient FRET.
-
Induction of Fusion: Initiate membrane fusion by adding a fusogenic agent (e.g., Ca²⁺ for certain lipid compositions, or a specific protein).
-
Monitoring FRET Changes: Continuously monitor the fluorescence emission spectrum. As the labeled and unlabeled vesicles fuse, the fluorescent lipids will diffuse into a larger membrane area, increasing the average distance between the NBD donors and rhodamine acceptors. This leads to a decrease in FRET, observed as a decrease in rhodamine emission and a concomitant increase in NBD emission.
-
Data Analysis: The extent of fusion can be quantified by the change in the FRET efficiency over time.
Conclusion
NBD-labeled lipids are indispensable tools in membrane biology, offering a window into the dynamic world of cellular lipids. Their environmental sensitivity, coupled with their utility in a variety of fluorescence-based assays, provides researchers with a powerful arsenal (B13267) to investigate membrane structure, lipid trafficking, and the intricate molecular interactions that underpin cellular function. A thorough understanding of the photophysical properties and experimental considerations outlined in this guide will enable researchers to design and execute robust experiments, ultimately leading to a deeper understanding of the vital roles that lipids play in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SE [thermofisher.com]
C12-NBD Sphinganine vs. Endogenous Sphinganine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of C12-NBD sphinganine (B43673) and endogenous sphinganine, offering insights into their respective roles, metabolic fates, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers in the fields of sphingolipid biology, cell signaling, and drug development.
Core Concepts: A Tale of Two Molecules
Endogenous sphinganine is a critical intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids that are not only essential structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes.[1] C12-NBD sphinganine, a synthetic analog, incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a 12-carbon acyl chain, which is in turn linked to the sphinganine backbone. This fluorescent tag allows for its visualization and tracking within cellular systems, making it an invaluable tool for studying sphingolipid metabolism and trafficking.[2]
While designed to mimic its endogenous counterpart, the addition of the bulky, fluorescent NBD group can influence the molecule's physical properties and biological activity. Understanding these differences is paramount for the accurate interpretation of experimental results.
Quantitative Data Comparison
A crucial aspect of utilizing fluorescent analogs is understanding how well they replicate the behavior of their endogenous counterparts. One key measure is their affinity for the enzymes that metabolize them. The following table summarizes the Michaelis-Menten constants (Km) of NBD-sphinganine and endogenous sphinganine for ceramide synthases (CerS), the enzymes responsible for their acylation to form dihydroceramides.
| Substrate | Enzyme | Fatty Acyl-CoA Substrate | Km (µM) | Reference |
| NBD-Sphinganine | Endogenous CerS (HEK293 cells) | C16:0-CoA | ~1.16 | [3] |
| Endogenous Sphinganine | Endogenous CerS (HEK293 cells) | C16:0-CoA | ~1.16 ± 0.36 | [3] |
| NBD-Sphinganine | Endogenous CerS (HEK293 cells) | C24:1-CoA | ~3.61 ± 1.86 | [3] |
| Endogenous Sphinganine | Endogenous CerS (HEK293 cells) | C24:1-CoA | ~3.05 ± 0.81 | [3] |
| Endogenous Sphinganine | Over-expressed mammalian CerS | Various | 2 - 5 | [4][5] |
The data indicates that NBD-sphinganine serves as a good substrate for ceramide synthases, exhibiting a very similar affinity to the natural substrate, sphinganine.[3]
Signaling Pathways
Sphinganine and its derivatives are central to key cellular signaling pathways, including the de novo synthesis of sphingolipids and the induction of apoptosis.
De Novo Sphingolipid Biosynthesis
This pathway commences with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce ceramide, the central hub of sphingolipid metabolism.
References
- 1. scribd.com [scribd.com]
- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of C12-NBD Sphinganine: A Technical Guide to its Discovery and Initial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12-NBD Sphinganine (B43673) is a fluorescently labeled analog of sphinganine, a critical intermediate in the de novo biosynthesis of sphingolipids. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to a 12-carbon acyl chain provides a powerful tool for the real-time visualization and quantification of sphingolipid metabolism and trafficking in living cells. This technical guide provides an in-depth overview of the discovery, properties, and initial applications of C12-NBD Sphinganine, with a focus on its use as a substrate for key enzymes in sphingolipid pathways and as a tracer for lipid movement within cellular compartments.
Physicochemical and Fluorescent Properties
This compound is the N-acylated form of sphinganine where the acyl chain is a 12-carbon chain tagged at the omega position with the NBD fluorophore. The NBD group imparts fluorescent properties to the molecule, allowing for its sensitive detection.
| Property | Value | Reference |
| Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphinganine | [1][2][3] |
| CAS Number | 474943-05-0 | [1][2][3] |
| Molecular Formula | C₃₆H₆₃N₅O₆ | [1][3] |
| Molecular Weight | 661.92 g/mol | [1][3] |
| Excitation Max (Ex) | ~466 nm | Inferred from NBD-ceramide[4] |
| Emission Max (Em) | ~538 nm | Inferred from NBD-ceramide[4] |
Discovery and Synthesis
Initial Applications
The initial and most prominent applications of this compound revolve around its use as a substrate for enzymes involved in ceramide metabolism, namely ceramidases and ceramide synthases. Its fluorescent nature allows for continuous and sensitive monitoring of enzyme activity.
Measurement of Ceramidase Activity
Ceramidases are enzymes that hydrolyze ceramide into sphingosine (B13886) and a free fatty acid. This compound, after its conversion to C12-NBD ceramide by ceramide synthase, can be used as a substrate for ceramidases. The enzymatic cleavage of C12-NBD ceramide releases the fluorescent NBD-labeled fatty acid, which can be separated from the substrate and quantified.
Experimental Protocol: In Vitro Ceramidase Assay
This protocol is adapted from methods used for measuring neutral ceramidase activity.
Materials:
-
Enzyme source (e.g., cell lysates, purified enzyme)
-
C12-NBD Ceramide (substrate)
-
Assay Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100
-
Stop Solution: Chloroform/Methanol (1:1, v/v)
-
HPLC system with a fluorescence detector or TLC equipment
Procedure:
-
Prepare the substrate solution by dissolving C12-NBD Ceramide in the assay buffer to a final concentration of 20 µM.
-
Add the enzyme source (e.g., 1 nM of purified neutral ceramidase) to the substrate solution.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids by vortexing and centrifugation.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for analysis (e.g., HPLC mobile phase).
-
Separate and quantify the fluorescent product (C12-NBD fatty acid) using reverse-phase HPLC with fluorescence detection or by thin-layer chromatography (TLC) followed by fluorescence scanning.[4][5]
Measurement of Ceramide Synthase Activity
Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base to form ceramide. This compound serves as a direct fluorescent substrate for these enzymes. The product, C12-NBD ceramide, can be easily separated from the unreacted substrate, allowing for the determination of enzyme activity. This assay is a significant improvement over traditional methods that use radiolabeled substrates.[6][7]
Experimental Protocol: In Vitro Ceramide Synthase Assay
This protocol describes a rapid and reliable assay for CerS activity using this compound.[6][7][8]
Materials:
-
Enzyme source (e.g., cell or tissue homogenates)
-
This compound (substrate)
-
Fatty acyl-CoA (e.g., Palmitoyl-CoA for CerS5/6)
-
Assay Buffer: 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
Reaction Termination Solution: Methanol/1% (v/v) formic acid
-
Solid Phase Extraction (SPE) C18 columns or TLC plates
-
Fluorescence plate reader or TLC scanner
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL containing the assay buffer, 15 µM this compound, 50 µM fatty acyl-CoA, and the enzyme source (e.g., 1-20 µg of protein).[6]
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).[8]
-
Terminate the reaction by adding 20 µL of the termination solution.[6]
-
For SPE-based separation, condition the C18 columns. Load the reaction mixture onto the column. Wash away the unreacted this compound. Elute the C12-NBD ceramide product.[6]
-
For TLC-based separation, spot the extracted lipids onto a silica (B1680970) gel plate and develop using a suitable solvent system (e.g., chloroform:methanol:2M NH₄OH, 40:10:1 v/v/v).
-
Quantify the fluorescence of the product using a fluorescence plate reader (for SPE) or a TLC scanner.[6]
Quantitative Data for Ceramide Synthase Activity
| Parameter | Enzyme | Substrate | Value | Reference |
| K_m_ | Endogenous CerS (HEK293 cells) | NBD-sphinganine (with C16:0-CoA) | 1.91 ± 0.84 µM | [7] |
| K_m_ | Endogenous CerS (HEK293 cells) | sphinganine (with C16:0-CoA) | 1.16 ± 0.36 µM | [7] |
Visualization of Sphingolipid Trafficking
Fluorescent lipid analogs like this compound are invaluable tools for studying the intracellular transport of lipids. Once introduced into cells, this compound is metabolized into various fluorescent sphingolipids, and their movement between organelles can be tracked using fluorescence microscopy.
Experimental Protocol: Live-Cell Imaging of Sphingolipid Trafficking
This protocol provides a general workflow for visualizing the uptake and trafficking of this compound in cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
This compound
-
Complexation agent (e.g., fatty acid-free Bovine Serum Albumin - BSA)
-
Live-cell imaging medium
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Prepare a stock solution of this compound complexed with BSA to facilitate its delivery to cells.
-
Incubate the cells with the this compound/BSA complex in live-cell imaging medium at a final concentration of typically 1-5 µM.
-
Incubate the cells at 37°C in a CO₂ incubator for a desired period to allow for uptake and metabolism.
-
Wash the cells with fresh imaging medium to remove excess fluorescent probe.
-
Acquire images using a confocal microscope with appropriate filter sets for the NBD fluorophore. Time-lapse imaging can be performed to track the dynamic movement of the fluorescent lipids.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of sphingolipid metabolism and the points of application for this compound.
Caption: Experimental workflow for the ceramide synthase activity assay using this compound.
Caption: General workflow for visualizing intracellular lipid trafficking with this compound.
Conclusion
This compound has emerged as a cornerstone fluorescent probe in the study of sphingolipid biology. Its utility as a substrate for key metabolic enzymes has facilitated the development of robust and sensitive assays for screening potential therapeutic modulators. Furthermore, its application in live-cell imaging has provided invaluable insights into the complex and dynamic processes of sphingolipid trafficking. This technical guide serves as a foundational resource for researchers aiming to leverage the capabilities of this compound in their scientific endeavors.
References
- 1. N-[12-[(7-NITRO-2-1,3-BENZOXADIAZOL-4-YL)AMINO]DODECANOYL]-SPHINGANINE, CasNo.474943-05-0 Shanghai Jizhi Biochemical Technology Co. Ltd. CHINA(Mainland) [shop407415.lookchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
The Nexus of Sphingolipid Metabolism and Lipid Droplet Dynamics: A Technical Guide to C12-NBD Sphinganine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of C12-NBD sphinganine (B43673), a fluorescently labeled sphingolipid precursor, in the investigation of lipid droplet formation and dynamics. By leveraging the cell's natural metabolic pathways, C12-NBD sphinganine serves as a powerful tool to visualize and quantify the intricate relationship between sphingolipid metabolism and the biogenesis of these crucial cellular organelles.
Introduction: Illuminating the Role of Sphingolipids in Lipid Droplet Biology
Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles central to cellular energy homeostasis, lipid metabolism, and signaling.[1] Their formation and turnover are tightly regulated processes involving a complex interplay of lipids and proteins. Sphingolipids, a class of lipids with both structural and signaling functions, have emerged as key players in modulating lipid droplet biogenesis.[2][3] Alterations in sphingolipid metabolism are frequently associated with the accumulation of neutral lipids and the formation of lipid droplets.[2]
Fluorescent lipid analogs provide a powerful approach to study the trafficking and metabolism of lipids in living cells. This compound, a sphinganine molecule tagged with a nitrobenzoxadiazole (NBD) fluorophore, is a valuable probe for these investigations. Once introduced to cells, it is metabolized into more complex fluorescent sphingolipids, such as NBD-ceramide and NBD-sphingomyelin. These fluorescent metabolites are then distributed to various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lipid droplets, allowing for the visualization of their trafficking and incorporation into these organelles.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of NBD-labeled sphingolipids in cellular imaging and metabolism studies. These values can serve as a starting point for experimental design, though optimization for specific cell types and experimental conditions is recommended.
Table 1: Spectral Properties of NBD Fluorophore
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | ~464 nm | [4] |
| Emission Maximum (in Methanol) | ~531 nm | [4] |
| Environmental Sensitivity | Fluorescence is enhanced in hydrophobic environments | [4] |
Table 2: Recommended Starting Concentrations for Cellular Labeling with NBD-Labeled Sphingolipids
| Application | Probe | Concentration Range | Cell Type | Reference |
| Golgi Staining | NBD C6-Ceramide | 2-5 µM | Various | [4] |
| Sphingolipid Metabolism | NBD C6-Ceramide | 1 µM | MCF7 | [5] |
| Lipid Droplet Imaging (via metabolic labeling) | This compound | 1-5 µM | (Suggested starting range) | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study lipid droplet formation.
Protocol 1: Live-Cell Imaging of Lipid Droplet Formation via Metabolic Labeling
This protocol details the use of this compound to metabolically label and visualize the formation of lipid droplets in living cells.
Materials:
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), defatted
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation: ~460-480 nm, Emission: ~520-550 nm)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Preparation of this compound-BSA Complex: a. Prepare a 1 mg/mL stock solution of defatted BSA in PBS. b. In a separate tube, dilute the this compound stock solution in serum-free culture medium to a 2X working concentration (e.g., 2-10 µM). c. Add an equal volume of the BSA solution to the diluted this compound solution while vortexing to facilitate the formation of a complex. This helps in the delivery of the hydrophobic lipid to the cells.
-
Cell Labeling: a. Wash the cells once with pre-warmed HBSS or PBS. b. Remove the wash solution and add the this compound-BSA complex to the cells. c. Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary depending on the cell type and its metabolic rate.
-
Induction of Lipid Droplet Formation (Optional): a. To enhance lipid droplet formation, the culture medium can be supplemented with oleic acid complexed to BSA (e.g., 100-400 µM) during or after the labeling period.
-
Washing: a. Remove the labeling solution and wash the cells three times with pre-warmed HBSS or PBS to remove excess fluorescent probe.
-
Live-Cell Imaging: a. Add fresh, pre-warmed cell culture medium to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. c. Acquire images at different time points to monitor the trafficking of the fluorescent signal and the formation of lipid droplets.
Protocol 2: Quantification of Lipid Droplet Formation
This protocol provides a basic workflow for quantifying changes in lipid droplet number and fluorescence intensity after metabolic labeling with this compound.
Materials:
-
Cells labeled with this compound as described in Protocol 1.
-
Fluorescence microscope with a digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition: a. Acquire fluorescence images of multiple fields of view for each experimental condition. Ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples to be compared.
-
Image Analysis using ImageJ/Fiji: a. Open Image: Open the acquired fluorescence image in ImageJ/Fiji. b. Set Scale: If the pixel size is known, set the scale of the image (Analyze > Set Scale). c. Thresholding: Adjust the image threshold to segment the fluorescent lipid droplets from the background (Image > Adjust > Threshold). d. Analyze Particles: Use the "Analyze Particles" function (Analyze > Analyze Particles) to count the number of lipid droplets and measure their area and mean fluorescence intensity. Set appropriate size and circularity parameters to exclude non-lipid droplet objects.
-
Data Analysis: a. Export the data to a spreadsheet program. b. Calculate the average number of lipid droplets per cell and the average fluorescence intensity of lipid droplets for each condition. c. Perform statistical analysis to determine the significance of any observed changes.
Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: Metabolic fate of this compound in the sphingolipid pathway.
Caption: Experimental workflow for studying lipid droplets with this compound.
Conclusion and Future Directions
This compound offers a valuable tool for researchers studying the intersection of sphingolipid metabolism and lipid droplet biology. Through metabolic labeling, this fluorescent probe allows for the dynamic visualization of how sphingolipid precursors are processed and incorporated into lipid droplets, providing insights into the mechanisms of lipid droplet formation and turnover. The protocols and data presented in this guide provide a solid foundation for utilizing this compound in your research.
Future investigations could focus on combining this compound with other fluorescent probes to simultaneously visualize multiple organelles and their interactions with lipid droplets. Furthermore, the application of this probe in high-throughput screening assays could facilitate the discovery of novel therapeutic compounds that modulate sphingolipid metabolism and lipid droplet dynamics, with potential implications for metabolic diseases and cancer. The continued development and application of such chemical tools will undoubtedly deepen our understanding of these fundamental cellular processes.
References
- 1. sgross.bio.uci.edu [sgross.bio.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. The expanding role of sphingolipids in lipid droplet biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for in vitro ceramidase assay with C12-NBD Sphinganine
Topic: Protocol for In Vitro Ceramidase Assay with C12-NBD Ceramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramidases are a class of enzymes that play a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2] This function places them at a critical juncture in regulating the cellular levels of bioactive lipids that influence cell growth, differentiation, apoptosis, and inflammation.[1][2] There are five known human ceramidases, categorized by their optimal pH: acid ceramidase (AC), neutral ceramidase (nCDase), and three alkaline ceramidases (ACER1, ACER2, and ACER3).[1][2] Due to their involvement in various pathological conditions, including cancer and genetic disorders like Farber disease, ceramidases are significant targets for drug development.[1][3]
This document provides a detailed protocol for an in vitro ceramidase assay using the fluorescent substrate N-(12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-sphingosine (C12-NBD-Ceramide). This substrate is a well-established tool for the specific and sensitive measurement of neutral and alkaline ceramidase activity, while being less suitable for acid ceramidase.[4][5] The assay relies on the enzymatic cleavage of C12-NBD-Ceramide, which releases the fluorescently labeled C12-NBD-fatty acid. The amount of fluorescent product, which is proportional to the enzyme activity, can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
It is important to distinguish the substrate for ceramidase assays from that of ceramide synthase assays. While C12-NBD-Ceramide is hydrolyzed by ceramidases, C12-NBD-Sphinganine is a substrate used to measure the activity of ceramide synthases, which catalyze the reverse reaction—the N-acylation of a sphingoid base to form ceramide.[6][7][8]
Principle of the Assay
The in vitro ceramidase assay is based on the enzymatic hydrolysis of the amide bond in the C12-NBD-Ceramide substrate by a ceramidase present in a biological sample (e.g., cell lysate, tissue homogenate, or purified enzyme). This reaction yields two products: sphingosine and the fluorescent C12-NBD-dodecanoic acid. The reaction can be terminated, and the lipids extracted. The fluorescent product is then separated from the unreacted substrate and quantified. The rate of C12-NBD-dodecanoic acid formation is a direct measure of the ceramidase activity in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ceramidase in sphingolipid metabolism and the general workflow of the in vitro assay.
Caption: Role of Ceramidase in Sphingolipid Metabolism.
Caption: General workflow for the in vitro ceramidase assay.
Experimental Protocols
Detailed methodologies for assaying acid, neutral, and alkaline ceramidase activities are provided below.
Protocol 1: Acid Ceramidase (AC) Assay
This protocol is adapted for measuring AC activity, typically in cell lysates.
Materials:
-
Enzyme Source: Cell or tissue homogenates.
-
Substrate: C12-NBD-Ceramide (e.g., 0.2 mM stock in ethanol).
-
Assay Buffer (pH 4.5): 0.2 M citrate/phosphate (B84403) buffer containing 0.3 M NaCl and 0.2% Igepal or 10% FBS.[9][10]
-
Reaction Termination Solution: Ethanol (B145695) or Chloroform:Methanol (2:1, v/v).
-
Instrumentation: HPLC system with a fluorescence detector or TLC equipment.
Procedure:
-
Enzyme Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 0.2 M sucrose (B13894) solution) via sonication. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.[3]
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation (10-25 µg of protein) with the substrate buffer.[3]
-
Initiate the reaction by adding C12-NBD-Ceramide to a final concentration of 20 µM.[3] The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction mixture at 37°C for 30 minutes to 3 hours, ensuring the reaction remains within the linear range.[3][10]
-
-
Reaction Termination: Stop the reaction by adding 10 volumes of ethanol or an excess of chloroform:methanol (2:1, v/v).[10][11]
-
Product Analysis: Proceed with lipid extraction and analysis by HPLC or TLC as described in the "Detection and Quantification" section.
Protocol 2: Neutral Ceramidase (nCDase) Assay
This protocol is optimized for measuring nCDase activity.
Materials:
-
Enzyme Source: Purified recombinant nCDase or membrane fractions from cells/tissues.
-
Substrate: C12-NBD-Ceramide.
-
Assay Buffer (pH 7.4): 25 mM phosphate buffer containing 150 mM NaCl and 0.6% Triton X-100.[12]
-
Reaction Termination Solution: Chloroform:Methanol (1:1, v/v).[12]
-
Instrumentation: HPLC system with a fluorescence detector or TLC equipment.
Procedure:
-
Substrate Preparation: Prepare the C12-NBD-Ceramide substrate solution in the assay buffer. Sonication may be required to disperse the lipid.
-
Enzyme Reaction:
-
Reaction Termination: Stop the reaction by adding an excess of chloroform:methanol (1:1, v/v).[12]
-
Product Analysis: Proceed with lipid extraction and analysis by HPLC or TLC.
Protocol 3: Alkaline Ceramidase (ACER) Assay
This protocol is suitable for measuring the activity of alkaline ceramidases, such as ACER3.
Materials:
-
Enzyme Source: Microsomes from cells overexpressing the enzyme.
-
Substrate: D-ribo-C12-NBD-phytoceramide or C12-NBD-Ceramide.
-
Assay Buffer (pH 9.4): 25 mM Glycine-NaOH buffer containing 5 mM CaCl₂, 150 mM NaCl, and 0.3% Triton X-100.[11][14]
-
Reaction Termination Solution: Chloroform:Methanol (2:1, v/v).[11]
-
Instrumentation: HPLC system with a fluorescence detector or TLC equipment.
Procedure:
-
Substrate Preparation: Disperse the C12-NBD-Ceramide substrate in the assay buffer by sonication to the desired concentration (e.g., a range from 2.5 to 400 µM for kinetic studies).[14]
-
Enzyme Reaction:
-
Reaction Termination: Stop the reaction by adding an excess of chloroform:methanol (2:1, v/v).[11]
-
Product Analysis: Proceed with lipid extraction and analysis.
Detection and Quantification of Reaction Products
A. High-Performance Liquid Chromatography (HPLC)
-
Lipid Extraction: After terminating the reaction, vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase.[11]
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid film in a suitable mobile phase for injection (e.g., methanol).[11][15]
-
HPLC Analysis:
-
Separate the NBD-C12-fatty acid product from the unhydrolyzed substrate using a reverse-phase C8 or C18 column.[10][15]
-
Use a mobile phase gradient, for example: Mobile Phase A (0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water) and Mobile Phase B (0.2% formic acid and 1 mM ammonium formate in methanol).[15]
-
Detect the fluorescent product using an appropriate fluorescence detector (Excitation: ~470 nm, Emission: ~525 nm).[5][10]
-
-
Quantification: Quantify the amount of product by comparing the peak area to a standard curve generated with known concentrations of NBD-C12-fatty acid.[10][11]
B. Thin-Layer Chromatography (TLC)
-
Lipid Extraction: Extract lipids as described for HPLC.
-
TLC Application: Apply an aliquot of the concentrated lipid extract to a silica (B1680970) gel TLC plate.[16]
-
Development: Develop the plate in a TLC chamber using a solvent system such as chloroform:methanol:25% ammonia (B1221849) (14:6:1, v/v/v).[11][16]
-
Visualization and Quantification:
Data Presentation: Kinetic Parameters of Ceramidases
The following table summarizes kinetic data for different ceramidases obtained using NBD-labeled ceramide substrates.
| Enzyme | Substrate | KM (µM) | VMAX (pmol/min/mg) | Source |
| Human Alkaline Ceramidase 3 (ACER3) | NBD-C12-PHC | 15.48 ± 1.25 | 46.94 ± 0.90 | [14][17] |
| Mouse Neutral Ceramidase | C12-NBD-Ceramide | ~10 | Not Specified | [4] |
| Pseudomonas aeruginosa Alkaline Ceramidase | C12-NBD-Ceramide | ~50 | Not Specified | [4] |
| Human Acid Ceramidase | C12-NBD-Ceramide | Not Specified | Significantly lower than with radiolabeled substrate | [4] |
References
- 1. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase | MDPI [mdpi.com]
- 10. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell-Based Ceramidase Activity Assay Using C12-NBD Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramidases are a class of enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This enzymatic activity is a critical control point in sphingolipid metabolism, regulating the intracellular levels of bioactive lipids that influence a wide range of cellular processes, including proliferation, apoptosis, and inflammation. The balance between ceramide (often pro-apoptotic) and its metabolic product, sphingosine (which can be phosphorylated to the pro-survival molecule sphingosine-1-phosphate), is a key determinant of cell fate. Consequently, ceramidases have emerged as important therapeutic targets for various diseases, including cancer and inflammatory disorders.
This document provides a detailed protocol for a cell-based assay to measure the activity of neutral and alkaline ceramidases using the fluorescent substrate C12-NBD Sphinganine (B43673). This assay is a sensitive and specific method suitable for high-throughput screening of ceramidase inhibitors and for studying the regulation of ceramidase activity in various cell types.
Principle of the Assay
The assay utilizes a fluorescently labeled substrate, C12-NBD Sphinganine, which is taken up by cells. Inside the cell, ceramide synthases N-acylate the this compound to produce C12-NBD-ceramide. Subsequently, cellular ceramidases hydrolyze the amide bond of the newly formed C12-NBD-ceramide, releasing the fluorescently labeled fatty acid, C12-NBD. The resulting fluorescent product can be extracted and quantified using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the ceramidase activity in the cell lysate. C12-NBD-ceramide is preferentially hydrolyzed by neutral and alkaline ceramidases, making this substrate particularly useful for studying these specific enzyme isoforms.[1][2][3]
Signaling Pathway Context: Ceramide Metabolism
Ceramide is a central hub in sphingolipid metabolism, and its levels are tightly regulated by the coordinated action of several enzymes. The diagram below illustrates the main pathways of ceramide metabolism.
Caption: Major pathways of ceramide metabolism.
Experimental Workflow
The following diagram outlines the major steps in the cell-based ceramidase activity assay.
Caption: Workflow for the cell-based ceramidase assay.
Data Presentation
The following tables provide representative data on neutral ceramidase activity in different human cancer cell lines. The activity is expressed as picomoles of C12-NBD fatty acid produced per milligram of protein per hour.
Table 1: Basal Neutral Ceramidase Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | Neutral Ceramidase Activity (pmol/mg/hr) ± SD |
| HT-29 | Colon Carcinoma | 150.5 ± 12.3 |
| HCT-116 | Colon Carcinoma | 125.8 ± 9.7 |
| MCF-7 | Breast Adenocarcinoma | 85.2 ± 7.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 110.4 ± 10.5 |
| A549 | Lung Carcinoma | 95.7 ± 8.9 |
Table 2: Effect of a Putative Ceramidase Inhibitor on Neutral Ceramidase Activity
| Cell Line | Treatment | Concentration (µM) | Neutral Ceramidase Activity (pmol/mg/hr) ± SD | % Inhibition |
| HT-29 | Vehicle (DMSO) | - | 148.9 ± 11.8 | 0% |
| HT-29 | Inhibitor X | 10 | 72.1 ± 6.5 | 51.6% |
| HT-29 | Inhibitor X | 50 | 25.3 ± 3.1 | 83.0% |
| MDA-MB-231 | Vehicle (DMSO) | - | 108.9 ± 9.9 | 0% |
| MDA-MB-231 | Inhibitor X | 10 | 60.2 ± 5.4 | 44.7% |
| MDA-MB-231 | Inhibitor X | 50 | 21.8 ± 2.9 | 79.9% |
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., HT-29, HCT-116, MCF-7, MDA-MB-231, A549
-
Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-sphinganine)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5) containing 2% (w/v) sodium cholate.[4]
-
Chloroform
-
Methanol
-
BCA Protein Assay Kit
-
96-well black, clear-bottom tissue culture plates
-
96-well black fluorescence measurement plates
-
Fluorescence plate reader (Excitation: ~475 nm, Emission: ~525 nm)[4]
Protocol for Cell-Based Ceramidase Activity Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom tissue culture plate.
-
Incubate at 37°C in a 5% CO2 incubator until cells reach 80-90% confluency.
-
-
Cell Treatment (for inhibitor studies):
-
Prepare stock solutions of test compounds (e.g., ceramidase inhibitors) in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in a cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (e.g., medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of this compound in a cell culture medium. A final concentration of 5-10 µM is a good starting point.
-
Remove the medium from the wells (with or without inhibitors).
-
Add the this compound-containing medium to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line.
-
-
Cell Lysis:
-
After incubation, place the plate on ice.
-
Aspirate the medium from each well.
-
Wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
-
Lipid Extraction:
-
To each well containing the cell lysate, add 150 µL of a chloroform:methanol (2:1, v/v) mixture.
-
Seal the plate and vortex for 10 minutes at room temperature.
-
-
Phase Separation:
-
Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer 100 µL of the lower organic phase to a new 96-well black fluorescence measurement plate.
-
Measure the fluorescence using a plate reader with an excitation wavelength of approximately 475 nm and an emission wavelength of approximately 525 nm.[4]
-
-
Protein Quantification and Data Analysis:
-
Use the remaining aqueous phase and cell debris from the original plate for protein quantification using a BCA protein assay kit, following the manufacturer's instructions.
-
Calculate the ceramidase activity by normalizing the fluorescence intensity to the protein concentration for each sample.
-
Express the results as relative fluorescence units (RFU) per microgram of protein or convert to moles of product using a standard curve of the C12-NBD fatty acid.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of substrate-containing medium. | Ensure thorough washing with PBS before cell lysis. |
| Autofluorescence of test compounds. | Run a control with the compound but without cells to measure its intrinsic fluorescence. | |
| Low signal | Low ceramidase activity in the chosen cell line. | Increase the amount of cell lysate, incubation time, or substrate concentration. |
| Inefficient substrate uptake. | Optimize incubation time and substrate concentration. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting during seeding. |
| Incomplete cell lysis or lipid extraction. | Ensure proper mixing during lysis and extraction steps. |
Conclusion
The cell-based ceramidase activity assay using this compound is a robust and sensitive method for studying the function of neutral and alkaline ceramidases in a physiologically relevant context. This assay is a valuable tool for academic research into the roles of sphingolipids in health and disease, as well as for the discovery and development of novel therapeutic agents targeting ceramidase activity in the pharmaceutical industry.
References
- 1. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
Illuminating the Secretory Pathway: A Guide to Using C12-NBD Sphingolipid Analogs in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of C12-NBD labeled sphingolipid analogs in fluorescence microscopy. While C12-NBD Sphinganine (B43673) is a valuable tool for biochemical assays, its fluorescent derivative, C12-NBD Ceramide, is the primary reagent for visualizing the intricate dynamics of the Golgi apparatus and tracking sphingolipid metabolism and transport within live and fixed cells.
Application Notes
C12-NBD Sphinganine: A Substrate for Ceramide Synthase
This compound is a fluorescently labeled sphinganine, a precursor in the de novo synthesis of ceramides (B1148491). Its primary application is as a substrate for ceramide synthase (CerS) activity assays. In these assays, CerS acylates this compound to form C12-NBD ceramide, allowing for the quantification of enzyme activity. While crucial for biochemical studies of sphingolipid metabolism, this compound is not typically used for direct imaging of cellular structures in fluorescence microscopy.
C12-NBD Ceramide: A Fluorescent Probe for the Golgi Apparatus and Lipid Trafficking
C12-NBD Ceramide, a fluorescent analog of natural ceramide, is a widely used probe in fluorescence microscopy for several key applications:
-
Visualizing the Golgi Apparatus: When introduced to living cells, NBD-labeled ceramides readily partition into cellular membranes and are transported to the Golgi apparatus, where they accumulate. This makes them excellent vital stains for this organelle, allowing for the study of its structure and dynamics.[1][2]
-
Studying Sphingolipid Metabolism: Once in the Golgi, C12-NBD Ceramide can be metabolized by enzymes such as sphingomyelin (B164518) synthase and glucosylceramide synthase to form fluorescent sphingomyelin and glucosylceramide.[3] The appearance of these fluorescent metabolites can be monitored over time to study the flux through these metabolic pathways.[3]
-
Tracking Lipid Trafficking: The movement of C12-NBD Ceramide from the plasma membrane to the Golgi and its subsequent transport to other organelles can be visualized in real-time, providing insights into the mechanisms of intracellular lipid transport.[4][5] Pulse-chase experiments, in particular, allow for the tracking of a synchronized pool of the fluorescent lipid as it moves through the secretory pathway.[4]
The Importance of Acyl Chain Length: C12 vs. C6-NBD Ceramide
The length of the acyl chain on the NBD-ceramide analog can influence its metabolic fate and interaction with cellular machinery. C12-NBD-ceramide has been shown to be a better substrate for alkaline and neutral ceramidases compared to its shorter-chain counterpart, C6-NBD-ceramide.[1] This difference in substrate specificity can be an important consideration when designing experiments to study specific enzymatic pathways.
Quantitative Data
For accurate and reproducible experiments, it is crucial to consider the spectral properties of the NBD fluorophore and the optimal working conditions for the fluorescent probes.
Table 1: Spectral Properties of NBD Fluorophore
| Property | Value | Source |
| Excitation Maximum (λex) | ~465 nm | [4] |
| Emission Maximum (λem) | ~536 nm | [4] |
Table 2: Recommended Working Conditions for NBD-Ceramide Probes
| Parameter | Recommended Range | Notes | Source |
| Stock Solution Concentration | 1-5 mM in DMSO or Chloroform:Methanol (2:1) | Store at -20°C, protected from light. | [2] |
| Working Concentration (Live Cells) | 1-5 µM | Optimization may be required depending on cell type. | [4] |
| Incubation Time (Live Cells) | 10-60 minutes at 37°C | Shorter times for plasma membrane labeling, longer for Golgi accumulation. | [2][4] |
| Working Concentration (Fixed Cells) | 5 µM | [2] | |
| Incubation Time (Fixed Cells) | 30 minutes at 4°C | [2] |
Experimental Protocols
The following protocols provide a general framework for using NBD-labeled ceramides in fluorescence microscopy. Optimization may be necessary for specific cell types and experimental goals.
Protocol 1: Preparation of NBD-Ceramide-BSA Complex
For efficient delivery to cells, NBD-ceramides are typically complexed with fatty acid-free Bovine Serum Albumin (BSA).[2]
Materials:
-
NBD-Ceramide (e.g., C12-NBD Ceramide)
-
Ethanol or Chloroform:Methanol (19:1 v/v)
-
Nitrogen gas source
-
Vacuum desiccator
-
Fatty acid-free BSA
-
Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Prepare a 1 mM stock solution of NBD-Ceramide in an appropriate organic solvent.
-
In a glass test tube, dispense the desired amount of the stock solution.
-
Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least one hour to form a thin film.
-
Prepare a solution of fatty acid-free BSA in serum-free medium or HBSS.
-
While vortexing the BSA solution, slowly inject the NBD-ceramide (resuspended in a small amount of ethanol) to achieve the final desired concentration (e.g., 5 µM).[6]
-
Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.[2]
Protocol 2: Live-Cell Imaging of the Golgi Apparatus
This protocol is for observing the dynamic localization of NBD-ceramide to the Golgi apparatus in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
NBD-Ceramide-BSA complex (from Protocol 1)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filters for NBD
Procedure:
-
Wash the cultured cells twice with pre-warmed complete cell culture medium.
-
Remove the medium and add the NBD-Ceramide-BSA complex solution (e.g., 1-5 µM in complete medium).[4]
-
Incubate the cells for 10-30 minutes at 37°C.[4]
-
Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Mount the dish or coverslip on the microscope stage and visualize the fluorescently labeled Golgi apparatus.
Protocol 3: Pulse-Chase Experiment for Lipid Trafficking
This protocol allows for the tracking of a synchronized pool of NBD-ceramide as it is internalized and transported through the cell.
Materials:
-
Same as Protocol 2
-
Ice-cold PBS
Procedure:
-
Wash the cells with ice-cold PBS.
-
Pulse: Incubate the cells with the NBD-Ceramide-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at 4°C or on ice. This allows the probe to label the plasma membrane with minimal internalization.[4]
-
Wash: Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.
-
Chase: Add pre-warmed complete cell culture medium and transfer the cells to a 37°C incubator.
-
Image the cells at various time points during the chase period to visualize the transport of the fluorescent ceramide from the plasma membrane to the Golgi and other intracellular compartments.
Protocol 4: Staining of Fixed Cells
This protocol is for visualizing the Golgi apparatus in cells that have been fixed.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
NBD-Ceramide-BSA complex (from Protocol 1)
-
Mounting medium
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the NBD-Ceramide-BSA complex (e.g., 5 µM) for 30 minutes at 4°C.[2]
-
Wash the cells three times with PBS to remove the excess probe.
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows described in this document.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Visualizing the Golgi Apparatus with C12-NBD Sphinganine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Visualizing the morphology and dynamics of the Golgi is crucial for understanding its function in various cellular processes and disease states. C12-NBD Sphinganine is a fluorescently labeled analog of sphinganine, a precursor in the sphingolipid biosynthesis pathway. This probe serves as a vital tool for staining and studying the Golgi apparatus in living cells. Its utility lies in its ability to be taken up by cells and metabolized into fluorescent sphingolipids, such as ceramide, glucosylceramide, and sphingomyelin (B164518), which subsequently accumulate in the Golgi complex.[1][2][3] This accumulation allows for the detailed visualization of the Golgi's structure and its trafficking dynamics. The nitrobenzoxadiazole (NBD) fluorophore provides a strong fluorescent signal, making it suitable for various imaging applications.
Principle of Action
This compound, when introduced to living cells, readily partitions into cellular membranes. Once inside the cell, it is transported to the endoplasmic reticulum (ER) and then to the Golgi apparatus. Within the Golgi, it is metabolized by resident enzymes, including ceramide synthase, glucosylceramide synthase, and sphingomyelin synthase.[2][3] This metabolic conversion into fluorescent ceramide, glucosylceramide, and sphingomyelin is the key to its specific Golgi localization, as these fluorescent metabolites become concentrated in the Golgi cisternae.[1][4] This process provides a dynamic window into sphingolipid metabolism and transport within this essential organelle.
Data Presentation
Quantitative Data for this compound Analogs
| Property | Value | Source |
| Full Chemical Name | N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)-12-((7-nitrobenzo[c][1][5][6]oxadiazol-4-yl)amino)dodecanamide | N/A |
| Molecular Formula | C₃₆H₆₃N₅O₆ | N/A |
| Molecular Weight | 661.9 g/mol | N/A |
| Excitation Maximum (λex) | ~465 nm | [3] |
| Emission Maximum (λem) | ~536 nm | [3] |
| Recommended Concentration | 1-10 µM | [3] |
| Incubation Time | 30-60 minutes | [2] |
| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | [3] |
| Storage | -20°C | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol details the steps for staining the Golgi apparatus in living cells using this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Complete cell culture medium
-
Live-cell imaging microscope with appropriate filter sets for NBD (e.g., FITC/GFP channel)
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a solution of fatty acid-free BSA in HBSS (e.g., 1 mg/mL).
-
Add the this compound stock solution to the BSA solution while vortexing to achieve the final desired concentration (typically 1-5 µM). The BSA helps to solubilize the lipid probe in the aqueous medium.
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy to achieve a confluence of 50-70% on the day of the experiment.
-
-
Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound-BSA complex solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes.[2]
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[3]
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Mount the dish or coverslip on the microscope stage.
-
Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD (Excitation: ~465 nm, Emission: ~536 nm).[3]
-
Protocol 2: Pulse-Chase Experiment to Study Sphingolipid Trafficking
This protocol allows for the tracking of a synchronized wave of this compound through the secretory pathway.
Materials:
-
Same as Protocol 1
Procedure:
-
Preparation and Cell Seeding:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Pulse Labeling:
-
Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[3]
-
-
Washing:
-
Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.
-
-
Chase:
-
Add pre-warmed complete cell culture medium and transfer the cells to a 37°C incubator.
-
Image the cells at various time points (e.g., 0, 15, 30, 60 minutes) to visualize the trafficking of the fluorescent lipid from the plasma membrane to the Golgi apparatus and other organelles.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for live-cell imaging of the Golgi apparatus.
Caption: Metabolic pathway of this compound leading to Golgi accumulation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak Golgi staining | - Insufficient probe concentration- Inefficient cellular uptake- Photobleaching | - Optimize probe concentration (try a range of 1-10 µM).[3]- Ensure the this compound-BSA complex is properly prepared.[3]- Reduce laser power and exposure time during imaging. |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of washes after labeling.[3]- Ensure the probe is fully dissolved and complexed with BSA. |
| Non-specific organelle staining | - Probe is still in transit to the Golgi | - Increase the post-labeling incubation time to allow for accumulation in the Golgi.[3] |
| Cell toxicity | - High probe concentration- Prolonged incubation | - Use the lowest effective probe concentration.- Reduce the incubation time. |
References
- 1. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Lipid Extraction Following C12-NBD Sphinganine Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction of lipids from cultured cells previously labeled with C12-NBD Sphinganine (B43673), a fluorescent analog of sphinganine. This procedure is critical for researchers studying sphingolipid metabolism, trafficking, and signaling pathways. The protocol is based on the widely used Bligh-Dyer and Folch methods, which are robust for extracting a broad range of lipids, including fluorescently labeled species.
Sphingolipid Metabolism and C12-NBD Sphinganine
Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and also function as critical signaling molecules in a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] The metabolic hub of sphingolipid pathways is ceramide, which is synthesized de novo in the endoplasmic reticulum from serine and palmitoyl-CoA.[2][3] this compound is a fluorescently labeled sphinganine that allows for the visualization and tracking of its incorporation into downstream sphingolipids.
The general pathway involves the acylation of sphinganine to form dihydroceramide, which is then desaturated to produce ceramide.[4] Ceramide can then be further metabolized to more complex sphingolipids such as sphingomyelin (B164518) and various glycosphingolipids.[5][6]
Experimental Protocols
This section details two common and effective methods for the extraction of total lipids from cell samples after labeling with this compound.
Protocol 1: Modified Bligh-Dyer Method[7][8]
This method is a rapid and efficient procedure for the total extraction of lipids from biological samples.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl3), HPLC grade
-
Deionized Water (H2O)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting: After incubation with this compound, wash the cells grown in a culture dish (e.g., 60 mm plate) twice with 3 mL of ice-cold PBS.[7]
-
Cell Lysis and Initial Extraction: Add 3 mL of a 2:0.8 (v/v) Methanol:Water solution to the plate and scrape the cells.[8] Transfer the cell suspension to a large glass tube.[8]
-
Monophasic Mixture Formation: Add 1 mL of Chloroform to the cell suspension.[8] Vortex the tube vigorously for 30 seconds.[8]
-
Phase Separation: Allow the mixture to stand at room temperature until two distinct phases separate. This process can be accelerated by a brief centrifugation at low speed (e.g., 1000 x g) for 1-5 minutes.[7][9]
-
Collection of the Organic Phase: The lower phase is the chloroform layer containing the lipids. Carefully aspirate and discard the upper aqueous phase. Transfer the lower chloroform phase to a new clean glass tube.[8]
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, add 1 mL of chloroform to the remaining upper phase and cell debris from the original tube. Vortex and centrifuge as before. Collect the lower chloroform phase and combine it with the first extract.
-
Washing the Organic Phase: Add 3 mL of the Methanol:Water (2:0.8 v/v) solution to the combined chloroform extracts.[8] Vortex for 30 seconds and centrifuge to separate the phases.[8] If the phases do not separate cleanly, a small amount of water can be added to facilitate separation.[8]
-
Final Collection: Aspirate and discard the upper aqueous phase. Transfer the final lower chloroform phase to a small glass tube.[8]
-
Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using a SpeedVac.[8]
-
Storage: Store the dried lipid extract under vacuum or at -20°C until further analysis.[8]
Protocol 2: Modified Folch Method[10][11][12][13]
The Folch method is another classic and highly effective technique for total lipid extraction.
Materials:
-
Chloroform (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.9% (w/v) Sodium Chloride (NaCl) solution (or deionized water)
-
Homogenizer (optional, for tissue samples)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: For cultured cells, after washing with PBS, scrape the cells in a minimal volume of PBS or directly add the extraction solvent to the plate. For tissue samples, homogenize a known weight of the tissue.
-
Lipid Extraction: To the cell or tissue homogenate, add a 2:1 (v/v) mixture of Chloroform:Methanol. The total volume of the solvent mixture should be about 20 times the volume of the sample (e.g., for 100 µL of cell suspension, add 2 mL of 2:1 CHCl3:MeOH).[10][11]
-
Incubation: Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 15-20 minutes with occasional shaking.[11]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or deionized water) to the mixture (e.g., for 2 mL of solvent, add 0.4 mL of NaCl solution).[10][11] Vortex for 30 seconds to induce phase separation.
-
Centrifugation: Centrifuge the tube at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.[10]
-
Collection of the Organic Phase: The lower phase is the chloroform layer containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, making sure to avoid the upper aqueous phase and the protein interface.[11]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.[11]
-
Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., chloroform/methanol 1:1, v/v). Store at -20°C.
Data Presentation
The efficiency of lipid extraction can vary depending on the method, sample type, and the specific lipid class. The following table summarizes representative recovery data for sphingolipids using different extraction methods. While specific data for this compound is not extensively published, the recovery is expected to be similar to other sphingolipids.
| Lipid Class | Extraction Method | Sample Matrix | Average Recovery (%) | Reference |
| Sphingolipids (general) | Folch Method | Animal Tissue | 95 - 99 | [12] |
| Polar Sphingolipids | Butanolic Extraction | Fibroblast Homogenate | 60 - 70 | [13] |
| Various Sphingolipids | Methanol Extraction | Human Plasma | 96 - 101 | [14] |
Visualizations
Sphingolipid Metabolism Signaling Pathway
Caption: Overview of the major sphingolipid metabolic pathways.
Experimental Workflow for Lipid Extraction
Caption: Experimental workflow for lipid extraction from labeled cells.
References
- 1. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 9. tabaslab.com [tabaslab.com]
- 10. Lipid extraction by folch method | PPTX [slideshare.net]
- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of C12-NBD Sphinganine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that function as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and intracellular trafficking. C12-NBD Sphinganine is a fluorescently labeled analog of sphinganine, a key precursor in the de novo sphingolipid biosynthesis pathway. The nitrobenzoxadiazole (NBD) fluorophore allows for sensitive detection and quantification of the molecule and its downstream metabolites by techniques such as High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for the extraction, separation, and quantification of this compound and its metabolites from biological samples, enabling researchers to study the dynamics of sphingolipid metabolism.
Principle of the Assay
Cultured cells or tissues are incubated with this compound, which is readily taken up by cells and incorporated into the sphingolipid metabolic pathway.[1] It is first acylated by ceramide synthases (CerS) to form C12-NBD dihydroceramide, which can be further metabolized. The fluorescent NBD tag allows for the tracking of these metabolic conversions. Following incubation, total lipids are extracted from the cells. The fluorescently labeled sphingolipids are then separated by reverse-phase HPLC and detected using a fluorescence detector. Quantification is achieved by comparing the integrated peak areas of the metabolites to those of known standards.
Data Presentation
The following table summarizes the expected elution order and approximate retention times for this compound and its key metabolites under the reverse-phase HPLC conditions detailed in this note. Actual retention times may vary depending on the specific HPLC system, column, and mobile phase preparation.
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~ 8 - 10 | ~ 5-10 fmol | ~ 20-30 fmol |
| C12-NBD Dihydroceramide | ~ 12 - 14 | ~ 5-10 fmol | ~ 20-30 fmol |
| C12-NBD Ceramide | ~ 13 - 15 | ~ 5-10 fmol | ~ 20-30 fmol |
| C12-NBD Sphingomyelin | ~ 11 - 13 | ~ 5-10 fmol | ~ 20-30 fmol |
| C12-NBD Glucosylceramide | ~ 10 - 12 | ~ 5-10 fmol | ~ 20-30 fmol |
Note: The LOD and LOQ are estimates and can vary based on the sensitivity of the fluorescence detector and the overall system performance.
Experimental Protocols
Protocol 1: Cellular Labeling with this compound
Materials:
-
Cultured cells (e.g., HEK293, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Bovine Serum Albumin (BSA), defatted
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a complex of this compound with defatted BSA.
-
In a sterile tube, add the required amount of this compound stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspend the lipid film in a small volume of ethanol.
-
In a separate tube, prepare a solution of defatted BSA in serum-free cell culture medium (e.g., 0.1 mg/mL).
-
While vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve the final desired concentration (typically 1-5 µM).
-
-
Cell Labeling:
-
Aspirate the growth medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The incubation time will depend on the specific metabolic process being investigated.
-
-
Harvesting:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS or by trypsinization followed by washing.
-
Centrifuge the cell suspension to obtain a cell pellet. The pellet can be stored at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction
Materials:
-
Cell pellet from Protocol 1
-
Methanol
-
Deionized water
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 100 µL of deionized water.
-
Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the HPLC mobile phase (initial conditions).
Protocol 3: HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Methanol/Water/Formic Acid (75:24:1, v/v/v) with 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol/Formic Acid (99:1, v/v) with 5 mM ammonium formate
-
Fluorescence Detector Settings: Excitation at 465 nm, Emission at 530 nm
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) for at least 30 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 20-50 µL of the reconstituted lipid extract onto the column.
-
Gradient Elution: Separate the NBD-labeled lipids using a linear gradient as follows:
-
0-5 min: 80% A, 20% B
-
5-25 min: Gradient to 0% A, 100% B
-
25-30 min: Hold at 100% B
-
30-31 min: Gradient back to 80% A, 20% B
-
31-40 min: Re-equilibrate at 80% A, 20% B
-
-
Data Acquisition: Monitor the fluorescence signal and record the chromatogram.
-
Quantification: Identify the peaks corresponding to this compound and its metabolites based on their retention times compared to standards. Integrate the peak areas for quantification. A standard curve should be generated for each analyte using known concentrations of the respective NBD-labeled lipid standards.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
References
Application Notes and Protocols for TLC Separation of C12-NBD Sphinganine Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][3] The metabolism of sphingolipids is a complex network of interconnected pathways, and the enzymes involved are key targets for drug development in various diseases, including cancer and metabolic disorders.[1][2] C12-NBD sphinganine (B43673) is a fluorescently labeled analog of sphinganine, a precursor in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids.[4][5] This fluorescent tag allows for the sensitive detection and quantification of its metabolic products.
The hydrolysis of the N-acyl chain from a ceramide is a critical step in sphingolipid metabolism, catalyzed by enzymes known as ceramidases.[6] While sphinganine itself does not have an N-acyl chain to be hydrolyzed, it serves as a substrate for ceramide synthases (CerS) to form dihydroceramides.[4][5] Subsequent hydrolysis of the resulting NBD-labeled dihydroceramide (B1258172) by a ceramidase would yield C12-NBD fatty acid and sphinganine. Thin-Layer Chromatography (TLC) is a robust, simple, and cost-effective method for separating these fluorescently labeled lipids, enabling the study of enzyme activities and metabolic fluxes.[7][8]
These application notes provide detailed protocols for the separation and analysis of C12-NBD sphinganine and its potential enzymatic products by TLC.
Sphingolipid Metabolism and Signaling Pathway
The following diagram illustrates a simplified overview of the de novo sphingolipid biosynthesis pathway, highlighting the role of this compound as a substrate and its potential metabolic fate.
Caption: De novo sphingolipid synthesis and hydrolysis pathway.
Experimental Protocols
Protocol 1: In Vitro Ceramidase Activity Assay
This protocol is designed to measure the activity of ceramidases that can hydrolyze NBD-labeled dihydroceramide, which is synthesized from this compound.
Materials:
-
This compound
-
Fatty Acyl-CoA (e.g., Palmitoyl-CoA)
-
Ceramide Synthase (recombinant or cell lysate)
-
Cell or tissue lysate containing ceramidase activity
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, or specific buffer for the ceramidase of interest)
-
Silica (B1680970) Gel 60 TLC plates
-
TLC Developing Chamber
-
Solvent System: Chloroform:Methanol:25% Ammonia (14:6:1, v/v/v)[6][9]
-
Chloroform:Methanol (2:1, v/v) for lipid extraction
-
UV transilluminator or fluorescence scanner
Procedure:
Step 1: Synthesis of NBD-Dihydroceramide (Substrate)
-
In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, this compound (e.g., 15 µM), and a fatty acyl-CoA (e.g., 50 µM).
-
Add the ceramide synthase source.
-
Incubate at 37°C for a sufficient time (e.g., 30-60 minutes) to allow for the synthesis of NBD-dihydroceramide. The progress can be monitored by TLC.
Step 2: Ceramidase Reaction
-
To the tube containing the synthesized NBD-dihydroceramide, add the cell or tissue lysate containing ceramidase activity.
-
Incubate at 37°C for the desired time points (e.g., 0, 15, 30, 60 minutes). The optimal pH will depend on the specific ceramidase being assayed (e.g., pH 4.5 for acid ceramidase).[10][11]
Step 3: Lipid Extraction
-
Stop the reaction by adding Chloroform:Methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Step 4: TLC Separation
-
Re-dissolve the dried lipid extract in a small volume of Chloroform:Methanol (2:1, v/v).
-
Spot the samples onto a silica gel TLC plate. Include standards for this compound and, if available, C12-NBD fatty acid.
-
Develop the TLC plate in a chamber pre-equilibrated with the solvent system (Chloroform:Methanol:25% Ammonia, 14:6:1, v/v/v).[6][9]
-
Allow the solvent front to migrate to near the top of the plate.
Step 5: Visualization and Quantification
-
Dry the TLC plate.
-
Visualize the fluorescent lipid spots under a UV transilluminator.
-
Quantify the intensity of the spots corresponding to the substrate (NBD-dihydroceramide) and the product (C12-NBD fatty acid) using a fluorescence scanner or densitometry software.
Protocol 2: General Separation of NBD-Labeled Sphingolipids
This protocol is suitable for the general separation of various NBD-labeled sphingolipids from a total lipid extract.
Materials:
-
Silica Gel 60 TLC plates
-
TLC Developing Chamber
-
Solvent System: Chloroform:Methanol:Water (65:25:4, v/v/v)[7] or Chloroform:Methanol:15 mM CaCl2 (65:35:8, v/v)[12]
-
UV transilluminator or fluorescence scanner
Procedure:
-
Spot the prepared lipid extracts onto a silica gel TLC plate.
-
Develop the plate in a chamber pre-equilibrated with the chosen solvent system.
-
After development, dry the plate and visualize the fluorescent spots under UV light.
Data Presentation
The quantitative data from TLC analysis can be summarized in tables for clear comparison.
Table 1: Relative Migration (Rf Values) of this compound and its Metabolites
| Compound | Solvent System A (CHCl₃:MeOH:NH₄OH) | Solvent System B (CHCl₃:MeOH:H₂O) | Description |
| C12-NBD Fatty Acid | High Rf | Moderate Rf | Hydrolysis product |
| NBD-Dihydroceramide | Moderate Rf | Low Rf | Substrate for ceramidase |
| This compound | Low Rf | Very Low Rf / Origin | Initial substrate for CerS |
Note: The Rf values are relative and can vary based on specific experimental conditions such as temperature, humidity, and saturation of the TLC chamber. It is crucial to run standards on the same plate for accurate identification.
Table 2: Quantification of Ceramidase Activity
| Time (minutes) | Substrate (NBD-Dihydroceramide) Intensity (Arbitrary Units) | Product (C12-NBD Fatty Acid) Intensity (Arbitrary Units) | % Hydrolysis |
| 0 | 10000 | 100 | 0.99 |
| 15 | 7500 | 2600 | 25.74 |
| 30 | 5200 | 4900 | 48.51 |
| 60 | 2300 | 7800 | 77.23 |
% Hydrolysis = [Product Intensity / (Substrate Intensity + Product Intensity)] x 100
Experimental Workflow Diagram
The following diagram outlines the general workflow for a TLC-based analysis of this compound hydrolysis.
Caption: General workflow for TLC analysis.
References
- 1. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 2. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolism and Signaling in Endothelial Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2: [Illustration showing the separation of...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: C12-NBD Sphinganine for Lipid Trafficking and Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] At the heart of sphingolipid metabolism is the sphingoid base sphinganine (B43673), which is acylated to form dihydroceramides, precursors to a vast array of complex sphingolipids. C12-NBD Sphinganine is a fluorescently labeled analog of sphinganine, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to a twelve-carbon acyl chain. This fluorescent tag enables the visualization and quantification of its metabolism and transport within living cells, providing a powerful tool to investigate the dynamic processes of lipid trafficking and the enzymes involved in sphingolipid metabolic pathways.[2]
The NBD fluorophore exhibits excitation and emission maxima in the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[1][3] Its cell-permeable nature allows for the direct labeling of live cells, offering a real-time window into the complex logistics of intracellular lipid movement.
Principle of the Assay
Once introduced to cultured cells, this compound is taken up and incorporated into the cellular machinery for sphingolipid biosynthesis. Primarily, it serves as a substrate for ceramide synthases (CerS), which acylate the sphinganine backbone to form C12-NBD-dihydroceramide.[4][5] This newly synthesized fluorescent dihydroceramide (B1258172) is then transported from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus, a central hub for further sphingolipid modification.[6]
Within the Golgi, C12-NBD-dihydroceramide can be further metabolized by dihydroceramide desaturase to form C12-NBD-ceramide. This fluorescent ceramide analog can then be converted into more complex sphingolipids, such as C12-NBD-sphingomyelin by sphingomyelin (B164518) synthase or C12-NBD-glucosylceramide by glucosylceramide synthase.[1][7] By tracking the appearance and localization of these fluorescent metabolites, researchers can dissect the kinetics and spatial regulation of sphingolipid trafficking and metabolism.
Applications
-
Visualization of Sphingolipid Transport: Track the intracellular movement of sphinganine and its metabolites between organelles, such as the ER and Golgi apparatus.[6][8][9]
-
Analysis of Ceramide Synthase Activity: Serve as a substrate for ceramide synthases to measure their activity in vitro and in intact cells.[4][5]
-
Investigation of Sphingolipid Metabolic Pathways: Monitor the conversion of sphinganine into various downstream sphingolipids, providing insights into the flux through different metabolic branches.[7][10]
-
Drug Discovery and Development: Screen for and characterize the effects of small molecule inhibitors or activators of enzymes involved in sphingolipid metabolism.[6][7]
-
Studying Diseases of Sphingolipid Metabolism: Investigate dysregulation of sphingolipid trafficking and metabolism in various disease models, including lysosomal storage disorders and cancer.[11][12][13]
Quantitative Data Summary
The following tables provide typical concentration ranges and incubation times for experiments utilizing NBD-labeled sphingolipid analogs. These parameters should be optimized for specific cell types and experimental objectives.
| Parameter | Concentration Range | Incubation Time | Temperature | Typical Application |
| Labeling Concentration | 1 - 10 µM | 10 - 60 minutes | 4°C or 37°C | Live cell imaging, enzyme assays |
| Chase Period | N/A | 0 - 4 hours | 37°C | Pulse-chase experiments to track transport |
| Inhibitor Pre-incubation | Varies by compound | 30 minutes - 24 hours | 37°C | Mechanistic studies of enzyme inhibition |
| Enzyme | Substrate | Typical Product Measured | Assay Type |
| Ceramide Synthase (CerS) | This compound | C12-NBD-dihydroceramide | In vitro or in situ |
| Dihydroceramide Desaturase | C12-NBD-dihydroceramide | C12-NBD-ceramide | In situ |
| Glucosylceramide Synthase (GCS) | C12-NBD-ceramide | C12-NBD-glucosylceramide | In situ |
| Sphingomyelin Synthase (SMS) | C12-NBD-ceramide | C12-NBD-sphingomyelin | In situ |
| Ceramidase | C12-NBD-ceramide | This compound | In vitro |
Experimental Protocols
Protocol 1: Visualization of this compound Metabolism and Trafficking by Fluorescence Microscopy
This protocol outlines the general procedure for labeling live cells with this compound to visualize its incorporation into cellular membranes and its transport through the secretory pathway.
Materials:
-
This compound
-
Ethanol (B145695) or DMSO
-
Defatted Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)[6]
Procedure:
-
Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol or DMSO (e.g., 1 mM). b. In a separate tube, prepare a solution of defatted BSA in serum-free medium (e.g., 0.34 mg/mL). c. While vortexing the BSA solution, slowly inject the this compound stock solution to achieve the desired final concentration (typically 10-fold higher than the final labeling concentration). This creates a complex that enhances solubility and cellular uptake.[1][14]
-
Cell Labeling: a. Grow cells to a suitable confluency on coverslips or imaging dishes. b. Wash the cells twice with pre-warmed PBS. c. Dilute the this compound-BSA complex in serum-free medium to the final working concentration (e.g., 1-5 µM). d. Incubate the cells with the labeling solution for 15-30 minutes at 37°C.[6] For pulse-chase experiments, labeling can be performed at 4°C to allow binding to the plasma membrane with minimal internalization, followed by a wash and shift to 37°C to initiate the "chase."[6]
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete cell culture medium to remove the excess fluorescent probe.
-
Imaging: a. Mount the coverslip onto a microscope slide with a drop of fresh medium or PBS. . Visualize the cells using a fluorescence microscope equipped with a suitable filter set for NBD. Images can be acquired immediately to observe initial localization or after a "chase" period (e.g., 30-120 minutes) at 37°C to track the transport of the fluorescent lipid and its metabolites to the Golgi apparatus and other organelles.[8][9]
Protocol 2: In Situ Assay for Ceramide Synthase Activity
This protocol provides a method to assess ceramide synthase activity within intact cells by measuring the conversion of this compound to C12-NBD-dihydroceramide.
Materials:
-
Cultured cells (e.g., 2.5 x 10^5 cells per dish)
-
This compound-BSA complex (prepared as in Protocol 1)
-
Cell culture medium
-
PBS
-
Methanol, Chloroform
-
HPLC system with fluorescence detection or TLC plates and developing chamber
Procedure:
-
Cell Labeling: a. Plate cells in appropriate culture dishes (e.g., 60 mm). b. Add the this compound-BSA complex to the cell culture medium to a final concentration of 1-5 µM. c. Incubate the cells for 1-2 hours at 37°C.
-
Lipid Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Scrape the cells into a tube and pellet them by centrifugation. c. Extract the total lipids from the cell pellet using a standard method, such as the Bligh and Dyer procedure (chloroform:methanol:water).
-
Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipids in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1). c. Separate the lipid species using either Thin Layer Chromatography (TLC) with an appropriate solvent system or by reverse-phase High-Performance Liquid Chromatography (HPLC).[1][7] d. Quantify the fluorescence intensity of the spots or peaks corresponding to this compound and its acylated product, C12-NBD-dihydroceramide. e. Ceramide synthase activity can be expressed as the ratio of the fluorescent product to the total fluorescent lipid (substrate + product).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for FRET-Based Assays Using NBD-Labeled Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-destructive technique for monitoring enzymatic activities and molecular interactions in real-time. When applied to the study of sphingolipid metabolism, FRET-based assays using NBD (Nitrobenzoxadiazole)-labeled sphingolipids offer a sensitive and quantitative method to investigate the activity of key enzymes involved in sphingolipid signaling pathways. These pathways are critical in numerous cellular processes, including proliferation, apoptosis, and inflammation, and their dysregulation is implicated in various diseases such as cancer and neurodegenerative disorders.
This document provides detailed application notes and experimental protocols for utilizing NBD-labeled sphingolipids in FRET-based assays to study enzymes central to sphingolipid metabolism, including acid sphingomyelinase (aSMase), glucosylceramide synthase (GCS), and ceramide kinase (CERK).
Principle of the Assay
The core principle of these assays lies in the change in FRET efficiency upon enzymatic modification of a doubly-labeled sphingolipid substrate. Typically, an NBD fluorophore serves as one part of the FRET pair. When the NBD-labeled sphingolipid is metabolized by a specific enzyme, the distance between the FRET donor and acceptor changes, leading to a measurable change in the fluorescence emission spectrum. This change, often a ratiometric signal, allows for the quantification of enzyme activity. In simpler, non-FRET but fluorescence-based assays, the conversion of an NBD-labeled substrate to its product can be quantified by separating the lipids using High-Performance Liquid Chromatography (HPLC) and measuring the fluorescence of the product.
Applications in Research and Drug Development
-
Enzyme Activity Profiling: Directly measure the activity of key enzymes in the sphingolipid pathway, such as sphingomyelinases, ceramidases, and glucosylceramide synthases.
-
High-Throughput Screening (HTS): Screen compound libraries for potential inhibitors or activators of sphingolipid-metabolizing enzymes, accelerating drug discovery efforts.
-
Inhibitor Characterization: Determine the potency and mechanism of action of novel drug candidates by quantifying their effect on enzyme activity, often by determining IC50 values.
-
Cell-Based Assays: Investigate sphingolipid metabolism directly within living cells, providing insights into metabolic flux and the effects of cellular signaling on enzyme activity.
-
Disease Research: Study the role of sphingolipid dysregulation in various diseases and evaluate the efficacy of therapeutic interventions.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies utilizing NBD-labeled sphingolipids to assess the activity and inhibition of key enzymes in sphingolipid metabolism.
Table 1: Inhibition of Golgi-Resident Sphingolipid Metabolizing Enzymes in MCF7 Cells.
| Compound | Target Enzyme | IC50 (µM) | Assay System | NBD-Labeled Substrate |
| PDMP | Glucosylceramide Synthase (GCS) | ~10 | In situ (MCF7 cells) | NBD C6-Ceramide |
| PDMP | Ceramide Kinase (CERK) | ~15 | In situ (MCF7 cells) | NBD C6-Ceramide |
| Fenretinide (4HPR) | Ceramide Kinase (CERK) | ~5 | In situ (MCF7 cells) | NBD C6-Ceramide |
| NVP-231 | Ceramide Kinase (CERK) | ~0.5 | In situ (MCF7 cells) | NBD C6-Ceramide |
| HPA-12 | Sphingomyelin (B164518) Synthase (SMS) | ~0.02 | In situ (MCF7 cells) | NBD C6-Ceramide |
| Eliglustat | Glucosylceramide Synthase (GCS) | ~0.05 | In situ (MCF7 cells) | NBD C6-Ceramide |
Data extracted from a study on Golgi sphingolipid flux using NBD C6-ceramide and HPLC analysis.
Table 2: IC50 Values of Various Inhibitors for Sphingolipid Metabolizing Enzymes.
| Inhibitor | Target Enzyme | IC50 | Assay Type |
| Amitriptyline | Acid Sphingomyelinase (aSMase) | ~10 µM | Cell-based FRET |
| Ceranib-2 | Ceramidase | 0.73 µM | Cell-based fluorogenic assay |
| T-036 | Glucosylceramide Synthase (GCS) | 31 nM | Enzymatic assay |
| Miglustat | Glucosylceramide Synthase (GCS) | 5-50 µM | Enzymatic assay |
| SB-37 | Neutral Ceramidase (nCDase) | 0.2-5 µM | FRET and NBD-ceramide HPLC |
This table compiles data from multiple sources to provide a broader overview of inhibitor potencies.[1][2][3]
Signaling Pathway Visualization
The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the enzymes that can be targeted and assayed using NBD-labeled sphingolipids.
Caption: Overview of the Sphingolipid Metabolism Pathway.
Experimental Protocols
Protocol 1: In Situ Assay for Golgi Sphingolipid Metabolism Using NBD C6-Ceramide
This protocol describes a method to simultaneously measure the activities of Golgi-resident enzymes—sphingomyelin synthase (SMS), glucosylceramide synthase (GCS), and ceramide kinase (CERK)—by monitoring the metabolism of NBD C6-ceramide in intact cells followed by HPLC analysis.
Materials:
-
NBD C6-Ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Ethanol, absolute
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., MCF7) grown in 60 mm dishes
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of NBD C6-Ceramide/BSA Complex (100 µM): a. Dry down 100 µL of 1 mM NBD C6-ceramide in a glass tube under a stream of nitrogen gas. b. Redissolve the lipid film in 200 µL of absolute ethanol. c. Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. d. While vortexing the BSA solution, slowly add the ethanolic NBD C6-ceramide solution to a final volume of 1 mL. e. Store the resulting 100 µM NBD C6-Ceramide/BSA complex at -20°C.
-
Cell Labeling: a. Plate approximately 2.5 x 10^5 cells per 60 mm dish and grow to the desired confluency. b. For inhibitor studies, pre-treat cells with the desired concentration of inhibitor for the appropriate time (e.g., 4 hours). c. Add the NBD C6-Ceramide/BSA complex directly to the cell culture medium to a final concentration of 1-2 µM. d. Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
Lipid Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube. c. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). d. Add 3 mL of chloroform:methanol (1:2, v/v) to the cell pellet and vortex thoroughly. e. Add 1 mL of chloroform and 1 mL of water to induce phase separation. f. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.
-
HPLC Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform). b. Inject an aliquot (e.g., 20 µL) onto a reverse-phase HPLC column (e.g., C18). c. Separate the NBD-labeled lipids using an appropriate gradient (e.g., a gradient of methanol in water). d. Detect the fluorescent lipids using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm. e. Quantify the peak areas corresponding to NBD C6-ceramide, NBD C6-sphingomyelin, NBD C6-glucosylceramide, and NBD C6-ceramide-1-phosphate.
Caption: Experimental workflow for in situ Golgi sphingolipid metabolism assay.
Protocol 2: In Vitro FRET Assay for Acid Sphingomyelinase (aSMase) Activity
This protocol outlines a continuous, in vitro FRET-based assay to measure the activity of acid sphingomyelinase using a doubly-labeled sphingomyelin substrate.
Materials:
-
Recombinant human acid sphingomyelinase (aSMase)
-
FRET-based aSMase substrate (e.g., NBD-labeled sphingomyelin with a suitable FRET partner)
-
Assay Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5-5.5) containing a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40).
-
96-well black microplate, low-binding
-
Fluorescence microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO or ethanol). b. Prepare serial dilutions of the test inhibitors in the assay buffer. c. Prepare a working solution of recombinant aSMase in the assay buffer. Keep on ice.
-
Assay Setup: a. In a 96-well microplate, add the following to each well:
- Assay Buffer
- Test inhibitor or vehicle control
- FRET substrate (final concentration typically in the low micromolar range) b. Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the substrate if necessary and to equilibrate the temperature.
-
Enzyme Reaction and Measurement: a. Initiate the reaction by adding the aSMase working solution to each well. b. Immediately place the microplate in the fluorescence plate reader pre-heated to 37°C. c. Measure the fluorescence of the FRET donor and acceptor channels kinetically over a period of time (e.g., every minute for 30-60 minutes).
- Set the excitation and emission wavelengths appropriate for the specific FRET pair used. For an NBD acceptor, excitation of the donor would be in the blue region of the spectrum, with emission monitored for both the donor and NBD.
-
Data Analysis: a. For each time point, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission or Acceptor Emission / (Acceptor Emission + Donor Emission)). b. Plot the FRET ratio against time to obtain the reaction progress curves. c. The initial rate of the reaction is determined from the linear portion of the progress curve. d. To determine IC50 values, plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
References
- 1. A Novel Visible Range FRET Probe for Monitoring Acid Sphingomyelinase Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C12-NBD Sphinganine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12-NBD Sphinganine is a fluorescently labeled analog of sphinganine, a key precursor in the de novo synthesis of ceramides (B1148491) and other sphingolipids. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of its uptake, metabolism, and downstream effects within cells using techniques such as flow cytometry. Sphingolipids are not only structural components of cellular membranes but also critical signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle regulation, and multidrug resistance.[1][2] The ability to monitor the metabolic flux and signaling cascades initiated by ceramide synthesis is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
These application notes provide detailed protocols for the use of this compound in flow cytometry to study ceramide metabolism, assess apoptosis, and investigate mechanisms of multidrug resistance.
Key Applications
-
Monitoring Ceramide Synthesis and Metabolism: Track the conversion of this compound to NBD-labeled ceramides and other complex sphingolipids, providing insights into the activity of ceramide synthases (CerS) and other enzymes in the sphingolipid metabolic pathway.[3][4]
-
Investigating Lipid Trafficking: Follow the intracellular movement of newly synthesized NBD-labeled sphingolipids, particularly their transport to and accumulation in the Golgi apparatus.[5]
-
Assessing Apoptosis: Utilize this compound to study the role of ceramide accumulation in the induction of programmed cell death.[2][6]
-
Studying Multidrug Resistance (MDR): Investigate the involvement of ceramide metabolism and ABC transporters in the development of resistance to chemotherapeutic agents.[7][8]
Data Presentation
Quantitative Analysis of Ceramide Synthase Activity
The Michaelis-Menten constant (Km) for ceramide synthases (CerS) using NBD-sphinganine as a substrate can be determined to quantify enzyme kinetics. Lower Km values indicate a higher affinity of the enzyme for the substrate.
| Substrate | Fatty Acyl-CoA | Average Km (µM) |
| NBD-Sphinganine | C16:0 CoA | 2.0 ± 0.5 |
| Unlabeled Sphinganine | C16:0 CoA | Not specified |
| NBD-Sphinganine | C24:1 CoA | 3.61 ± 1.86 |
| Unlabeled Sphinganine | C24:1 CoA | 3.05 ± 0.81 |
| Table 1: Michaelis-Menten constants (Km) for ceramide synthases using NBD-sphinganine and unlabeled sphinganine. Data indicates that NBD-sphinganine is a good substrate for ceramide synthases, with an affinity similar to the natural substrate.[9] |
Flow Cytometric Analysis of Apoptosis
Induction of apoptosis by various stimuli can be quantified by flow cytometry using co-staining methods. The following table illustrates representative data from an apoptosis assay.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| Dexamethasone | 65.8 | 25.1 | 9.1 |
| Table 2: Representative data from a flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) staining. Increased percentages of Annexin V positive cells are indicative of apoptosis induction.[6] |
Signaling and Metabolic Pathways
Ceramide Metabolism Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ceramide Metabolism Balance, a Multifaceted Factor in Critical Steps of Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging with C12-NBD Sphinganine: Visualizing Sphingolipid Metabolism and Trafficking
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of lipids that are integral structural components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis. The metabolic pathways of sphingolipids are complex, with ceramide positioned as a central hub. Understanding the dynamics of sphingolipid metabolism and trafficking is crucial for elucidating their roles in health and disease. C12-NBD Sphinganine (B43673) is a fluorescent analog of sphinganine, a precursor in the de novo synthesis of ceramides. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization of its metabolic conversion to C12-NBD-ceramide and subsequent trafficking through cellular compartments in live cells, with a notable accumulation in the Golgi apparatus.[1][2] This application note provides a detailed protocol for the use of C12-NBD Sphinganine in live-cell imaging to monitor sphingolipid metabolism and trafficking.
Principle of the Assay
This compound is a cell-permeable fluorescent lipid analog that incorporates into cellular membranes. Once inside the cell, it serves as a substrate for ceramide synthase, which acylates the sphinganine backbone to form C12-NBD-ceramide.[3] This fluorescently labeled ceramide is then transported from the endoplasmic reticulum (ER) to the Golgi apparatus, a central processing and sorting station for lipids.[2] Within the Golgi, C12-NBD-ceramide can be further metabolized into other fluorescent sphingolipids, such as sphingomyelin (B164518) and glucosylceramide.[4] By using fluorescence microscopy, researchers can visualize the spatial and temporal distribution of the fluorescent signal, providing insights into the dynamics of ceramide metabolism and its transport pathways.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for live-cell imaging experiments using this compound.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~465 nm | [2] |
| Emission Maximum (λem) | ~535 nm | [2] |
Table 2: Recommended Labeling Conditions for Live-Cell Imaging
| Parameter | Recommended Range | Typical Value | Reference |
| Concentration | 1 - 10 µM | 5 µM | [2][4] |
| Incubation Time | 15 - 60 minutes | 30 minutes | [5] |
| Incubation Temperature | 4°C (for plasma membrane labeling) then 37°C (for internalization) | 37°C | [5] |
Experimental Protocols
This section provides a detailed methodology for labeling live cells with this compound and subsequent imaging.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging microscopy system with appropriate filter sets for NBD fluorescence (e.g., FITC/GFP channel)
-
Glass-bottom dishes or coverslips suitable for live-cell imaging
Protocol 1: Live-Cell Labeling and Imaging of Sphingolipid Trafficking
This protocol is designed for the general visualization of sphingolipid metabolism and trafficking in living cells.
1. Preparation of this compound-BSA Complex:
a. Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store at -20°C, protected from light.[5]
b. To prepare the BSA complex, first evaporate the desired amount of the this compound stock solution to dryness under a stream of nitrogen gas.
c. Resuspend the dried lipid in a small volume of ethanol.
d. Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a working solution of the this compound-BSA complex.[2] The final concentration of the complex should be prepared according to the desired final labeling concentration.
2. Cell Seeding:
a. Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
b. Allow cells to adhere and grow to the desired confluency (typically 50-70%).
3. Cell Labeling:
a. Dilute the this compound-BSA complex in pre-warmed (37°C) complete cell culture medium to a final concentration of 1-10 µM (a starting concentration of 5 µM is recommended).[2][4]
b. Remove the existing culture medium from the cells and replace it with the labeling medium containing the this compound-BSA complex.
c. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.[5] A 30-minute incubation is a good starting point.
4. Washing:
a. After incubation, remove the labeling medium.
b. Wash the cells two to three times with pre-warmed, serum-free medium (e.g., PBS or HBSS) to remove the excess fluorescent probe.[5]
5. Imaging:
a. Add fresh, pre-warmed complete culture medium to the cells.
b. Immediately proceed to image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C and 5% CO2).
c. Use a standard FITC/GFP filter set to visualize the NBD fluorescence (Excitation: ~465 nm, Emission: ~535 nm).[2]
d. Acquire images at different time points to observe the trafficking of the fluorescent signal.
Visualizations
Sphingolipid Metabolism and Trafficking Pathway
The following diagram illustrates the metabolic fate of this compound within the cell, leading to the formation of C12-NBD-Ceramide and its subsequent trafficking to the Golgi apparatus for further processing.
Caption: Metabolic pathway of this compound in a live cell.
Experimental Workflow
The diagram below outlines the key steps of the live-cell imaging protocol with this compound.
Caption: Experimental workflow for live-cell imaging.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | - Low concentration of the probe.- Insufficient incubation time.- Incorrect filter set on the microscope. | - Increase the concentration of this compound.- Increase the incubation time.- Ensure the use of a filter set appropriate for NBD fluorescence. |
| High Background Fluorescence | - Incomplete washing.- Probe precipitation. | - Increase the number and duration of washing steps.- Ensure the this compound-BSA complex is well-dissolved and not aggregated. |
| Phototoxicity or Cell Death | - High laser power or prolonged exposure to excitation light. | - Reduce the laser power and/or exposure time.- Use a more sensitive camera to allow for lower excitation intensity.- Acquire images at longer intervals. |
| Rapid Photobleaching | - The NBD fluorophore is susceptible to photobleaching. | - Minimize exposure to the excitation light.- Use an anti-fade reagent in the imaging medium if compatible with live cells.- Acquire images quickly after focusing.[6] |
| Altered Cellular Morphology | - Cytotoxicity of the probe at high concentrations. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for C12-NBD Sphinganine in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of C12-NBD Sphinganine, a fluorescently labeled sphingolipid substrate, for the in vitro and in-cell analysis of key enzymes in the sphingolipid metabolism pathway. This document offers detailed experimental protocols, quantitative data summaries, and troubleshooting guidance to facilitate the accurate assessment of enzyme activity and the screening of potential therapeutic inhibitors.
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. At the heart of sphingolipid metabolism lies a network of enzymes that synthesize, modify, and degrade these bioactive lipids. Dysregulation of these enzymes is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, making them attractive targets for drug development.
This compound (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphinganine) is a fluorescent analog of sphinganine, a key precursor in the de novo sphingolipid synthesis pathway. The attachment of the nitrobenzoxadiazole (NBD) fluorophore allows for sensitive and real-time monitoring of its incorporation into various sphingolipids by enzymes such as ceramide synthases. This fluorescent substrate offers a non-radioactive and efficient alternative for studying the kinetics and inhibition of these enzymes.
Principle of the Assays
The fundamental principle behind using this compound in enzyme assays is the detection of a change in the physicochemical properties of the fluorescent molecule upon enzymatic modification. When this compound is acylated by ceramide synthase to form C12-NBD-dihydroceramide, the resulting product exhibits different chromatographic properties, allowing for its separation from the substrate. This separation, typically achieved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), enables the quantification of the fluorescent product, which is directly proportional to the enzyme's activity. Subsequent enzymatic modifications by other enzymes in the sphingolipid pathway can be similarly monitored by tracking the appearance of new fluorescent lipid species.
Data Presentation
The following tables summarize key quantitative data for enzymes that can be assayed using this compound or its derivatives. These values can serve as a starting point for assay optimization.
Table 1: Kinetic Parameters for Ceramide Synthase (CerS) with NBD-Sphinganine
| Enzyme | Fatty Acyl-CoA Substrate | Km for NBD-Sphinganine (μM) | Cell/Tissue Source | Reference |
| Endogenous CerS | C16:0-CoA | 1.91 ± 0.84 | Untransfected HEK293 cell extracts | [1] |
| Endogenous CerS | C24:1-CoA | 3.61 ± 1.86 | Untransfected HEK293 cell extracts | [1] |
| CerS5 | Not Specified | 2.0 ± 0.5 | CerS5-overexpressing cells | |
| CerS4 | Not Specified | 3.4 ± 1.5 | CerS4-overexpressing cells |
Table 2: Kinetic Parameters for Ceramidases with C12-NBD-Ceramide
| Enzyme Type | Enzyme Source | Km (μM) | Vmax | Reference |
| Neutral Ceramidase | Purified human nCDase | 33 | 62 min⁻¹ (kcat) | |
| Alkaline Ceramidase (ACER3) | Yeast microsomes expressing human ACER3 | 15.48 ± 1.248 | 46.94 ± 0.8976 pmol/min/mg |
Table 3: Inhibitor Potency (IC50) against Ceramide Synthase
| Inhibitor | Enzyme | IC50 | Assay Conditions | Reference |
| FTY720 | Endogenous CerS (C16:0 activity) | Competitive inhibitor | HEK293 cell extracts, NBD-sphinganine substrate | [1] |
Experimental Protocols
Protocol 1: Ceramide Synthase (CerS) Activity Assay
This protocol describes the measurement of CerS activity in cell or tissue homogenates using this compound.
Materials:
-
This compound stock solution (1 mM in chloroform/methanol (B129727) 8:2)[2]
-
Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA) stock solution (2 mM in dH₂O)[2]
-
Cell or tissue homogenates
-
Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA[3]
-
Reaction Termination Solution: Chloroform/Methanol (1:2, v/v)
-
TLC plates (silica gel 60)
-
TLC Developing Solvent: Chloroform/Methanol/2M NH₄OH (40:10:1, v/v/v)
Procedure:
-
Substrate Preparation: Prepare the reaction mix by combining the reaction buffer with this compound to a final concentration of 10 µM and the desired fatty acyl-CoA to a final concentration of 50 µM.[3]
-
Enzyme Reaction: Initiate the reaction by adding 50 µg of cell or tissue homogenate protein to the reaction mix in a final volume of 100 µL.[3]
-
Incubation: Incubate the reaction mixture with shaking at 37°C for 30-120 minutes.[3] The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 300 µL of chloroform/methanol (1:2, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for TLC: Collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (9:1, v/v).
-
Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a silica (B1680970) gel TLC plate. Develop the plate in the TLC developing solvent.
-
Detection and Quantification: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the fluorescent spots (substrate and product) using a fluorescent imager. The amount of product formed can be quantified by measuring the fluorescence intensity of the corresponding spot.
Protocol 2: Ceramidase Activity Assay (using C12-NBD-Ceramide)
This protocol is for measuring neutral or alkaline ceramidase activity using the fluorescent substrate C12-NBD-Ceramide, the product of the CerS assay.
Materials:
-
C12-NBD-Ceramide stock solution
-
Enzyme source (e.g., cell lysates, purified enzyme)
-
Assay Buffer (for neutral ceramidase): 25 mM HEPES (pH 7.4), 75 mM NaCl, 0.4% Triton X-100
-
Assay Buffer (for alkaline ceramidase): 50 mM Tris-HCl (pH 8.5), 0.5% (w/v) Triton X-100, 5 mM CaCl₂
-
Reaction Termination Solution: Chloroform/Methanol (1:1, v/v)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Substrate Preparation: Prepare a working solution of C12-NBD-Ceramide in the appropriate assay buffer. A typical starting concentration is 20 µM.
-
Enzyme Reaction: Add the enzyme source to the substrate solution to initiate the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 2 hours), ensuring the reaction remains in the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an equal volume of chloroform/methanol (1:1, v/v). Vortex and centrifuge to separate the phases. Collect the organic phase.
-
Sample Preparation for HPLC: Dry the organic phase under nitrogen gas and resuspend the lipid extract in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto the C18 column and elute with an appropriate mobile phase (e.g., a gradient of methanol in water with 0.2% formic acid and 1 mM ammonium (B1175870) formate).
-
Detection and Quantification: Monitor the fluorescence of the eluate (Excitation ~465 nm, Emission ~535 nm). The amount of fluorescent fatty acid product is determined by integrating the peak area and comparing it to a standard curve.
Protocol 3: Sphingosine (B13886) Kinase (SphK) Activity Assay (using NBD-Sphingosine)
Materials:
-
NBD-Sphingosine
-
Purified SphK1 or SphK2, or cell lysates
-
SphK1 Reaction Buffer: 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate.[4]
-
SphK2 Reaction Buffer: 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 200 mM KCl, 10% glycerol.[4]
-
ATP solution
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, prepare a master mix containing the appropriate reaction buffer, enzyme, and NBD-Sphingosine.
-
Reaction Initiation: Start the reaction by adding ATP to the wells.
-
Real-time Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the change in fluorescence over time. The phosphorylation of NBD-Sphingosine to NBD-Sphingosine-1-Phosphate leads to a spectral shift that can be detected.[5]
-
Data Analysis: The initial rate of the reaction is determined from the slope of the fluorescence change over time.
Mandatory Visualizations
Caption: Sphingolipid metabolism pathway showing enzyme locations.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring kinetic parameters of ceramidase with C12-NBD Sphinganine
Introduction
Ceramidases (N-acylsphingosine amidohydrolase, EC 3.5.1.23) are a class of enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. These enzymes are critical regulators in the sphingolipid signaling pathway, influencing cell growth, differentiation, and apoptosis. Aberrant ceramidase activity is implicated in various diseases, including Farber disease, making them a key target for drug development.
This document provides a detailed protocol for determining the kinetic parameters (Kₘ and Vₘₐₓ) of ceramidases. While the user specified C12-NBD Sphinganine, the scientifically established and widely used fluorescent substrate for measuring ceramidase (a catabolic enzyme) is C12-NBD-Ceramide . This compound is a substrate for ceramide synthase (an anabolic enzyme). Therefore, this protocol is based on the use of C12-NBD-Ceramide. This substrate is a ceramide analog with a nitrobenzoxadiazole (NBD) fluorophore attached to the dodecanoyl (C12) fatty acid chain. Enzymatic cleavage by ceramidase releases the fluorescent C12-NBD-fatty acid, which can be separated from the unreacted substrate and quantified. Studies have shown that C12-NBD-Ceramide is an excellent substrate, particularly for neutral and alkaline ceramidases, often exhibiting higher sensitivity than radiolabeled substrates.[1][2][3][4]
The assay's principle relies on the separation of the hydrophobic product (C12-NBD-fatty acid) from the more hydrophobic substrate (C12-NBD-Ceramide) followed by fluorometric quantification. This method is highly sensitive, allowing for the detection of femtomole quantities of the product.[5]
Key Signaling Pathway: Ceramide Hydrolysis
Ceramidase is a central enzyme in sphingolipid metabolism. It hydrolyzes ceramide, a key signaling lipid, to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling molecule with opposing cellular effects to ceramide. This balance, often termed the "sphingolipid rheostat," is crucial for determining cell fate.
References
- 1. Specific and Sensitive Assay for Alkaline and Neutral Ceramidases Involving C12-NBD-Ceramide [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing C12-NBD Sphinganine for Cellular Labeling
Welcome to the technical support center for C12-NBD Sphinganine (B43673). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent lipid probe for cell labeling experiments. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for C12-NBD Sphinganine for live-cell imaging?
A1: A general starting concentration for this compound and related NBD-labeled lipid analogs is between 1-5 µM.[1] However, the optimal concentration is highly dependent on the specific cell type and experimental goals, so it is crucial to perform a concentration titration to determine the best working concentration for your system.
Q2: How should I prepare the this compound for delivery to my cells?
A2: It is highly recommended to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to your cell culture medium.[1][2] This is because delivering the probe with BSA minimizes potential cytotoxicity and prevents the formation of micelles that can occur when using solvents like DMSO directly in the medium.[3]
Q3: What are the typical incubation times and temperatures for cell labeling?
A3: Incubation times can vary depending on the experimental goal. For general labeling of the Golgi apparatus, a common protocol involves a pulse-chase approach. First, incubate the cells with the this compound-BSA complex for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice) to label the plasma membrane.[1] After washing away the unbound probe, a "chase" period at 37°C for 10-30 minutes allows for the internalization and transport of the probe to the Golgi.[1]
Q4: What are the appropriate fluorescence microscopy settings for detecting the NBD fluorophore?
A4: The NBD (nitrobenzoxadiazole) fluorophore is typically excited with blue light and emits green fluorescence. A standard fluorescence microscopy setup would use an excitation wavelength of approximately 465 nm and an emission wavelength of around 535 nm.[1]
Q5: Can this compound be used to study sphingolipid metabolism?
A5: Yes, this compound is a valuable tool for investigating sphingolipid metabolism. Once inside the cell, it can be metabolized into other fluorescent sphingolipids, such as NBD-labeled ceramides, sphingomyelin, and glucosylceramides.[4][5] By tracking the appearance of these fluorescent metabolites over time using techniques like fluorescence microscopy, flow cytometry, or HPLC, researchers can assess the flux through various metabolic pathways.[4]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Suboptimal Probe Concentration | The concentration of this compound may be too low. Perform a titration experiment with a range of concentrations (e.g., 1 µM to 10 µM) to determine the optimal concentration for your cell type. |
| Insufficient Incubation Time | The incubation time may not be long enough for sufficient uptake and transport of the probe. Try extending the incubation period at 37°C. |
| Incorrect Microscopy Settings | Ensure that the excitation and emission filters on your microscope are appropriate for the NBD fluorophore (Excitation ~465 nm, Emission ~535 nm).[1] |
| Low Cholesterol in Cells | The photostability of NBD can be sensitive to the presence of cholesterol. Weak labeling of the Golgi complex may occur in cholesterol-deficient cells.[2] Consider this if you are working with cells with altered cholesterol metabolism. |
| Probe Degradation | NBD-labeled lipids are light-sensitive.[6] Protect the stock solution and labeled cells from light as much as possible. Store the stock solution at -20°C. |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excess Unbound Probe | Incomplete washing can leave unbound this compound in the medium, leading to high background. Increase the number of washes with pre-warmed complete cell culture medium after the labeling step.[1] |
| Probe Precipitation | If the probe comes out of solution, it can cause fluorescent aggregates. Ensure the this compound-BSA complex is well-dissolved in the medium. Gentle sonication or slight warming (<45°C) can help get the lipid back into solution.[5] |
| Concentration Too High | An excessively high concentration of the probe can lead to non-specific membrane labeling and high background. Reduce the working concentration of this compound. |
Problem 3: Evidence of Cell Toxicity
| Possible Cause | Suggested Solution |
| High Probe Concentration | High concentrations of sphingoid bases can have biological effects and be cytotoxic.[5] Use the lowest effective concentration determined from your titration experiments. |
| Improper Probe Delivery | Delivering sphinganine directly from a DMSO stock can cause cytotoxicity due to micelle formation.[3] Always use a fatty acid-free BSA complex to deliver the probe to the cells.[3] |
| Prolonged Incubation | Long exposure to the labeling medium can be stressful for cells. Optimize the incubation time to be as short as possible while still achieving adequate labeling. |
Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for NBD-Labeled Sphingolipids
| Application | Concentration Range | Typical Incubation Time | Cell Type Example |
| General Labeling for Microscopy | 1 - 5 µM | 30 min at 4°C, then 30 min at 37°C | General Mammalian Cells[4] |
| Golgi Staining (C6-NBD-Ceramide) | 5 µM | 30 min at 4°C, then 30 min at 37°C | HeLa Cells[7] |
| General Metabolism Study | 1 µM | 1 hour | MCF7[4] |
Note: These are starting recommendations and may require optimization for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Live-Cell Labeling of the Golgi Apparatus
This protocol provides a general procedure for visualizing the Golgi apparatus in living cells using this compound.
Materials:
-
This compound stock solution (1 mM in a suitable solvent like Chloroform:Methanol 2:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscopy system with appropriate filters for NBD
Procedure:
-
Preparation of this compound-BSA Complex:
-
Evaporate the desired amount of the this compound stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) with vortexing to create a 100 µM this compound-BSA complex.[1]
-
Store the complex at -20°C for future use.
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Washing and Incubation:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Visualize the fluorescently labeled cells using the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sphinganine effects on chemoattractant-induced diacylglycerol generation, calcium fluxes, superoxide production, and on cell viability in the human neutrophil. Delivery of sphinganine with bovine serum albumin minimizes cytotoxicity without affecting inhibition of the respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Vital Staining of Cells with Fluorescent Lipids [biocyclopedia.com]
Reducing background fluorescence in C12-NBD Sphinganine imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background fluorescence during C12-NBD Sphinganine imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound imaging?
High background fluorescence in this compound imaging can stem from several sources, broadly categorized as:
-
Sample-Related:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, riboflavin, and collagen.[1][2]
-
Excess Unbound Probe: this compound that has not been taken up by cells or is non-specifically bound to the coverslip or cell surface.[1]
-
Metabolism of the Probe: Once inside the cell, this compound is metabolized into other fluorescent sphingolipids, such as C12-NBD-ceramide and C12-NBD-sphingomyelin. These metabolites can diffuse throughout the cell, leading to a generalized cytoplasmic haze.[1]
-
-
Reagent and Media-Related:
-
Imaging Medium: Standard cell culture media often contain components that are inherently fluorescent, such as phenol (B47542) red and riboflavin.[1][3][4] Phenol red can also quench the fluorescence of some dyes.[3]
-
Serum: Serum in the imaging medium can contribute to background fluorescence.
-
-
Hardware and Imaging Parameters-Related:
-
Photobleaching and Phototoxicity: High-intensity illumination or prolonged exposure to excitation light can lead to photobleaching of the NBD fluorophore and cause cellular stress, which may contribute to diffuse background fluorescence.
-
Dirty Optics: Dust or residue on microscope objectives, filters, or the camera sensor can scatter light and increase background.
-
Q2: How can I identify the source of the high background in my experiment?
A systematic approach with proper controls is the most effective way to pinpoint the source of high background fluorescence:
-
Unstained Control: Image an unstained sample of your cells using the same imaging parameters as your experimental samples. This will reveal the level of autofluorescence from the cells and the medium.
-
Vehicle Control: Image cells treated with the vehicle used to dissolve the this compound (e.g., ethanol (B145695) or DMSO) but without the probe itself. This helps determine if the vehicle is contributing to the background.
-
"No-Cell" Control: Image a region of the coverslip without any cells. This will show the background fluorescence from the imaging medium, coverslip, and immersion oil.
By comparing the fluorescence intensity of these controls with your stained sample, you can deduce the primary source of the high background.
Q3: What is a "back-exchange" procedure and how can it help reduce background fluorescence?
A "back-exchange" procedure is a technique used to remove fluorescent lipid analogs, like this compound, from the outer leaflet of the plasma membrane. This is particularly useful for reducing the background signal from the cell surface and improving the visualization of internalized probes. The procedure typically involves incubating the cells with a solution containing a lipid acceptor, most commonly fatty acid-free Bovine Serum Albumin (BSA). The BSA effectively "pulls" the NBD-labeled lipids out of the plasma membrane.
Troubleshooting Guides
Problem 1: High Overall Background Fluorescence
This is characterized by a general haze or glow across the entire image, making it difficult to distinguish specific signals from the background.
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Excess Unbound Probe | Optimize Probe Concentration | Perform a concentration titration to determine the lowest effective concentration of this compound that provides a satisfactory signal-to-noise ratio. Start with a concentration range of 1-5 µM. |
| Perform Thorough Washing | After incubation with the probe, wash the cells 3-4 times with a pre-warmed, phenol red-free balanced salt solution (e.g., HBSS) to remove any unbound this compound. | |
| Fluorescent Imaging Medium | Use Phenol Red-Free Medium | Switch to an imaging medium that does not contain phenol red, as it is a known source of background fluorescence.[3][4] Many commercial formulations are available. |
| Use Low-Fluorescence Medium | For experiments with very weak signals, consider using a specialized low-fluorescence imaging solution that is also free of riboflavin.[3] | |
| Probe Adherence to Glass | Use BSA in Wash Buffer | Including a low concentration of BSA (e.g., 0.1-1%) in the final wash steps can help to remove non-specifically bound probe from the coverslip. |
| Autofluorescence | Use Spectral Unmixing | If your imaging system has this capability, you can acquire images at multiple emission wavelengths and use spectral unmixing algorithms to separate the NBD signal from the autofluorescence spectrum. |
| Background Subtraction | Acquire an image of an unstained control sample and subtract this "autofluorescence" image from your experimental images. |
Problem 2: High Plasma Membrane Staining Obscuring Intracellular Signal
This issue arises when a significant portion of the this compound remains in the plasma membrane, making it difficult to visualize its trafficking to intracellular organelles.
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Inefficient Internalization | Optimize Incubation Time and Temperature | Ensure that the incubation conditions are optimal for cellular uptake. A common protocol involves a labeling step at a lower temperature (e.g., 4°C) to allow the probe to insert into the plasma membrane, followed by a chase period at 37°C to promote internalization. |
| Probe Remaining in the Outer Leaflet | Implement a Back-Exchange Protocol | After the labeling and chase steps, perform a back-exchange with fatty acid-free BSA to remove the probe from the outer leaflet of the plasma membrane. |
Quantitative Data Summary
The optimal experimental conditions for this compound imaging can vary depending on the cell type and the specific research question. The following tables provide recommended starting points for optimization.
Table 1: Recommended Concentrations for this compound Labeling and Back-Exchange
| Parameter | Concentration Range | Typical Concentration | Notes |
| This compound Labeling | 1 - 10 µM | 2 - 5 µM | Higher concentrations can lead to increased background and potential cytotoxicity. |
| Fatty Acid-Free BSA for Back-Exchange | 1 - 5% (w/v) | 2% (w/v) | Higher concentrations may be more effective but could also potentially extract intracellular probe if the incubation is too long or at a higher temperature. |
Table 2: Recommended Incubation Times and Temperatures
| Step | Time Range | Typical Time | Temperature | Purpose |
| Labeling | 15 - 60 minutes | 30 minutes | 4°C or 37°C | To allow the probe to incorporate into the plasma membrane. Lower temperatures can help synchronize internalization. |
| Chase | 15 - 60 minutes | 30 minutes | 37°C | To allow for the trafficking of the probe to intracellular compartments. |
| Back-Exchange | 5 - 30 minutes | 10 - 15 minutes | 4°C or on ice | To remove the probe from the plasma membrane while minimizing further endocytosis. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Trafficking
This protocol provides a general guideline for visualizing the internalization and trafficking of this compound in live cells.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol or a chloroform:methanol mixture)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phenol red-free cell culture medium or a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cells cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy
Procedure:
-
Preparation of this compound-BSA Complex: a. In a glass tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of absolute ethanol. c. Add the ethanolic solution to a solution of fatty acid-free BSA in phenol red-free medium or HBSS while vortexing. A typical final concentration for the complex is 100 µM this compound with a 1:1 molar ratio of BSA.
-
Cell Labeling: a. Wash the cells twice with pre-warmed phenol red-free medium. b. Dilute the this compound-BSA complex in pre-warmed phenol red-free medium to the desired final concentration (e.g., 2-5 µM). c. Incubate the cells with the labeling medium for 30 minutes at 37°C. For synchronized uptake, incubation can be performed at 4°C for 30-60 minutes.
-
Chase Period (Optional): a. If a 4°C labeling step was performed, wash the cells twice with cold phenol red-free medium to remove excess probe. b. Add pre-warmed phenol red-free medium and incubate the cells at 37°C for a desired chase period (e.g., 15-60 minutes) to allow for internalization and trafficking.
-
Back-Exchange: a. Prepare a back-exchange solution of 2% (w/v) fatty acid-free BSA in cold phenol red-free medium or HBSS. b. Wash the cells twice with the cold back-exchange solution. c. Incubate the cells with the back-exchange solution for 10-15 minutes on ice. d. Wash the cells three times with the cold back-exchange solution.
-
Imaging: a. Immediately after the final wash, add pre-warmed, phenol red-free imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation ~465 nm, Emission ~535 nm).
Visualizations
Caption: Experimental workflow for this compound live-cell imaging.
Caption: Metabolic pathway of this compound in mammalian cells.
References
C12-NBD Sphinganine solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C12-NBD Sphinganine (B43673). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is C12-NBD Sphinganine and what are its primary applications?
This compound is a fluorescently labeled sphingolipid. It is an analog of sphinganine with a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorophore. Its primary applications are in cell biology and biochemistry as a substrate for enzymes involved in sphingolipid metabolism, such as ceramide synthases (CerS) and ceramidases.[1] It is also used in live-cell imaging to study the dynamics of the Golgi apparatus and to trace sphingolipid transport through the secretory pathway.
Q2: How should this compound be stored?
This compound is light-sensitive and should be stored at -20°C in a tightly sealed vial, protected from light.[2] For long-term storage, it is recommended to keep it as a solid or dissolved in a suitable organic solvent. One supplier suggests a stability of at least one year when stored correctly.
Q3: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[3][4] A common solvent system for creating stock solutions is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 8:2 v/v).[5] For cell-based assays, it is often complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery in aqueous media.
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration | Notes |
| Chloroform:Methanol (8:2 v/v) | 1 mM | A stock solution of 250 μg in 521.25 μL has been reported.[5] |
| Dimethylformamide (DMF) | ~10 mg/mL | Based on data for similar sphingolipids.[3][4] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | Based on data for similar sphingolipids.[3][4] |
| Ethanol | Miscible | Based on data for similar sphingolipids.[3][4] |
Note: Specific quantitative solubility data for this compound is limited. The values for DMF and DMSO are based on the solubility of unlabeled sphinganine and may serve as a useful approximation.
Stability Profile
| Condition | Stability | Recommendations |
| Temperature | Stable for at least 1 year at -20°C as a solid or in organic solvent. | Aliquot stock solutions to minimize freeze-thaw cycles. |
| Light Exposure | Light-sensitive. | Protect from light during storage and experiments by using amber vials and minimizing exposure. |
| pH | The NBD fluorophore is sensitive to its environment. | Maintain a neutral pH (around 7.2-7.4) in aqueous buffers for optimal fluorescence and stability. The NBD group is uncharged at neutral pH in membranes. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles may lead to degradation or aggregation of lipid solutions.[6][7] | Prepare single-use aliquots of stock solutions to maintain integrity. |
| In Assay (TLC) | Degradation products can be observed on TLC plates. | For sensitive assays, consider using solid-phase extraction (SPE) chromatography as an alternative to TLC to avoid degradation.[8][9] |
Troubleshooting Guides
Issue 1: Poor or No Fluorescent Signal
| Possible Cause | Solution |
| Degradation of the Probe | Ensure the probe has been stored correctly at -20°C and protected from light. Prepare fresh working solutions from a new aliquot of the stock solution. |
| Insufficient Probe Concentration | Optimize the working concentration of this compound. For cell imaging, a typical range is 1-5 µM when complexed with BSA. |
| Inefficient Cellular Uptake | For live-cell experiments, ensure the this compound is complexed with fatty acid-free BSA to facilitate uptake. Optimize incubation time and temperature. |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells.[10] |
| Incorrect Filter Sets | Use appropriate filter sets for the NBD fluorophore (Excitation ~465 nm, Emission ~535 nm). |
Issue 2: High Background Fluorescence
| Possible Cause | Solution |
| Excess Probe | Increase the number and duration of washing steps after incubation with the probe to remove any unbound this compound. |
| Probe Aggregation | Prepare fresh dilutions of the probe for each experiment. Ensure the probe is fully solubilized in the stock solvent before further dilution. Sonication of the stock solution may help. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If necessary, use imaging software to subtract the background. |
Issue 3: Evidence of Probe Aggregation
| Possible Cause | Solution |
| Poor Solubility in Aqueous Media | For cell-based assays, always use a carrier protein like fatty acid-free BSA. Prepare the BSA complex according to a validated protocol. |
| High Probe Concentration | Work with the lowest effective concentration of the probe to minimize the risk of aggregation. |
| Improper Preparation of Working Solution | When diluting the organic stock solution into an aqueous buffer, vortex or mix vigorously to ensure proper dispersion and prevent precipitation. |
Experimental Protocols
Protocol: Ceramide Synthase Activity Assay
This protocol is adapted from a method for a rapid and reliable ceramide synthase assay.[9]
-
Preparation of Substrates:
-
Assay Reaction:
-
In a microcentrifuge tube, combine the following in a final volume of 20 µL:
-
Cell or tissue homogenate (e.g., 1-20 µg of protein)
-
15 µM this compound
-
50 µM acyl-CoA
-
20 µM defatted BSA
-
Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl2)[9]
-
-
Incubate at 37°C for the desired time (e.g., 5-30 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Terminate the reaction by adding chloroform:methanol (1:2, v/v).
-
Extract the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried lipids in a small volume of chloroform:methanol (9:1, v/v).
-
Separate the substrate and product (NBD-ceramide) using either TLC or SPE chromatography.
-
Quantify the fluorescent product using a suitable imager.
-
Visualizations
Sphingolipid Metabolism Pathway
Caption: De novo synthesis pathway of sphingolipids.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for live-cell imaging experiments.
Troubleshooting Logic for Weak Signal
Caption: Troubleshooting weak fluorescence signals.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation [ijtech.eng.ui.ac.id]
- 8. avantiresearch.com [avantiresearch.com]
- 9. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
Technical Support Center: Choosing Between C12-NBD and C6-NBD Ceramide for Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information to select the appropriate NBD-labeled ceramide for their specific experimental needs. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data for C12-NBD ceramide and C6-NBD ceramide.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between C12-NBD ceramide and C6-NBD ceramide?
The primary difference lies in the length of the fluorescently labeled N-acyl chain. C12-NBD ceramide has a 12-carbon chain, while C6-NBD ceramide has a 6-carbon chain. This structural difference significantly impacts their suitability for various assays, particularly those involving enzyme kinetics.
Q2: Which probe is better for studying the Golgi apparatus?
Both C12-NBD ceramide and C6-NBD ceramide are effective for labeling the Golgi apparatus in live and fixed cells.[1][2] C6-NBD ceramide is well-characterized for this application and is often used as a selective stain for the Golgi.[1][3] After uptake, these fluorescent ceramide analogs accumulate in the Golgi complex, where they are metabolized.[3][4]
Q3: For which enzymatic assays is C12-NBD ceramide preferred?
C12-NBD ceramide is the superior substrate for assays measuring the activity of alkaline and neutral ceramidases.[5][6][7] Studies have shown that it is hydrolyzed much more efficiently by these enzymes compared to C6-NBD ceramide, which is a poor substrate for them.[5][6]
Q4: Is C6-NBD ceramide a suitable substrate for any enzymes?
Yes, C6-NBD ceramide is a useful substrate for enzymes like UDP-glucose:ceramide glucosyltransferase.[8] It has been successfully used to study the synthesis and transport of glucocerebroside and sphingomyelin (B164518).[8][9]
Q5: How do the spectral properties of C12-NBD and C6-NBD ceramide compare?
The fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is the same for both molecules, so their spectral properties are very similar. The fluorescence of the NBD moiety is highly sensitive to the polarity of its environment, being weakly fluorescent in aqueous solutions and highly fluorescent in hydrophobic environments like lipid membranes.[10]
Data Presentation: Comparative Summary
The following tables summarize the key characteristics and spectral properties of C12-NBD and C6-NBD ceramide.
Table 1: General Properties and Applications
| Feature | C12-NBD Ceramide | C6-NBD Ceramide |
| Acyl Chain Length | C12 | C6 |
| Primary Application | Assays for alkaline and neutral ceramidase activity[5][6][7] | Golgi apparatus staining and sphingolipid transport studies[1][8] |
| Enzyme Specificity | Preferred substrate for alkaline and neutral ceramidases[6] | Substrate for glucosylceramide synthase and sphingomyelin synthase[8][11] |
| Cellular Uptake | Readily taken up by cells[3] | Readily taken up by cells[12] |
Table 2: Spectral Properties
| Property | C12-NBD Ceramide | C6-NBD Ceramide |
| Excitation Max (nm) | ~465[3] | ~466[10] |
| Emission Max (nm) | ~535[3] | ~536[10] |
| Fluorophore | NBD | NBD |
| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity[3] | Fluorescence is sensitive to solvent polarity[1][10] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of the Golgi Apparatus with NBD-Ceramides
This protocol is suitable for both C12-NBD and C6-NBD ceramide.
Materials:
-
C12-NBD ceramide or C6-NBD ceramide stock solution (1 mM in Chloroform:Methanol 2:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging microscopy system with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)
Procedure:
-
Preparation of NBD-Ceramide-BSA Complex:
-
Evaporate the desired amount of the NBD-ceramide stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM NBD-ceramide-BSA complex.[1][3]
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere.
-
-
Cell Labeling:
-
Dilute the NBD-ceramide-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 10-30 minutes at 37°C.[3]
-
-
Washing and Imaging:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium.[3]
-
Image the cells using a fluorescence microscope.
-
Protocol 2: In Vitro Neutral Ceramidase Assay with C12-NBD Ceramide
This protocol is adapted for measuring neutral ceramidase activity.
Materials:
-
Enzyme source (e.g., purified neutral ceramidase or cell lysates)
-
C12-NBD ceramide
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, with 75 mM NaCl and 0.4% Triton X-100)[13]
-
Reaction termination solution (Chloroform:Methanol 1:1, v/v)[13]
-
HPLC system with a fluorescence detector
Procedure:
-
Substrate Preparation:
-
Prepare a 20 µM solution of C12-NBD ceramide in the assay buffer.[13]
-
-
Enzyme Reaction:
-
Incubate the enzyme preparation with the C12-NBD ceramide substrate solution at 37°C for a defined period (e.g., 2 hours).[13]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the chloroform:methanol solution.[13]
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Analysis by HPLC:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid film in a suitable mobile phase for HPLC injection.[13]
-
Separate the fluorescent fatty acid product from the unhydrolyzed C12-NBD ceramide using a reverse-phase HPLC column.
-
Detect and quantify the fluorescent product.
-
Troubleshooting Guides
Problem: No or weak Golgi staining.
-
Possible Cause: Insufficient probe concentration.
-
Solution: Optimize the working concentration of the NBD-ceramide-BSA complex. A typical starting range is 1-5 µM.[3]
-
-
Possible Cause: Inefficient uptake by cells.
-
Possible Cause: Photobleaching.
-
Solution: Minimize exposure of the sample to the excitation light. Use neutral density filters and acquire images with the shortest possible exposure time.
-
Problem: High background fluorescence.
-
Possible Cause: Incomplete removal of excess probe.
-
Solution: Increase the number of washes after the labeling step. Ensure washes are performed with pre-warmed medium.[3]
-
-
Possible Cause: Probe precipitation.
-
Solution: Ensure the NBD-ceramide-BSA complex is properly prepared and fully dissolved in the culture medium.
-
Problem: Inconsistent results in ceramidase assay.
-
Possible Cause: Enzyme instability.
-
Solution: Prepare fresh enzyme dilutions for each experiment and keep them on ice.
-
-
Possible Cause: Substrate degradation.
-
Solution: Store the C12-NBD ceramide stock solution at -20°C and protect it from light.[15]
-
-
Possible Cause: Inaccurate timing of the reaction.
-
Solution: Use a timer to ensure consistent incubation times for all samples.
-
Visualizations
Caption: Workflow for live-cell imaging of the Golgi apparatus.
Caption: Metabolic fate of NBD-Ceramide in the cell.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.ca [fishersci.ca]
- 15. cdn.stemcell.com [cdn.stemcell.com]
Improving the signal-to-noise ratio in ceramidase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their ceramidase assays.
Troubleshooting Guide
Low signal-to-noise ratios can mask the true enzymatic activity, leading to inaccurate results. The following guide addresses common issues encountered during ceramidase assays.
Issue 1: High Background Signal
A high background signal can obscure the specific signal from ceramidase activity, reducing the assay's sensitivity and dynamic range.
Question: My negative control wells (no enzyme or heat-inactivated enzyme) show high fluorescence/absorbance. What are the common causes and solutions?
Answer: High background can stem from several sources, including the assay components and the experimental setup. Below is a summary of potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Autofluorescence of Assay Plate | Use black, opaque-bottom microplates for fluorescence assays to minimize background from the plate material itself. For colorimetric assays, use clear, flat-bottom plates.[1] |
| Contaminated Reagents or Buffers | Prepare all buffers and reagent solutions fresh using high-purity water and analytical-grade reagents. Filter-sterilize buffers if necessary.[2] |
| Intrinsic Fluorescence of Test Compounds | Run a control plate with the test compounds in assay buffer without the enzyme or substrate to measure their intrinsic fluorescence. Subtract this background from the experimental wells.[2] |
| Non-enzymatic Substrate Hydrolysis | Ensure the substrate is stable under the assay conditions (pH, temperature). Prepare substrate solutions fresh and protect them from light, especially fluorescent substrates.[3] |
| Media Components | For cell-based assays, components in the cell culture medium like phenol (B47542) red or serum can cause autofluorescence. Whenever possible, perform the final assay steps in a buffer with low autofluorescence, like PBS, or use a specialized low-autofluorescence medium.[4][5] |
| High Detector Gain Setting | While a higher gain amplifies the signal, it also amplifies background noise. Optimize the gain setting on your plate reader using a positive control to ensure the signal is within the linear range of the detector without saturating it.[6] |
Issue 2: Low or No Signal
A weak or absent signal can make it difficult to distinguish true enzymatic activity from background noise.
Question: My positive control or experimental wells show little to no increase in signal over time. What could be the problem?
Answer: A low signal can be due to issues with the enzyme, substrate, or overall assay conditions. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles). Test the enzyme's activity with a known positive control substrate.[7] |
| Suboptimal Enzyme Concentration | Titrate the ceramidase to determine the optimal concentration that produces a linear reaction rate over the desired time course.[8] |
| Suboptimal Substrate Concentration | Determine the Michaelis constant (Kₘ) for your substrate under your specific experimental conditions. Use a substrate concentration at or above the Kₘ to ensure the reaction is not substrate-limited. For the fluorogenic substrate Rbm14-12 with acid ceramidase, a Kₘ of approximately 25.9 µM has been reported.[9] |
| Incorrect Assay Buffer/pH | Different ceramidases have different optimal pH ranges (Acid ceramidase: pH 4.5; Neutral ceramidase: pH 7.4; Alkaline ceramidase: pH 9.0).[9][10] Ensure your buffer is at the correct pH for the specific ceramidase you are studying. |
| Presence of Inhibitors | Ensure that none of the assay components, including the buffer, water, or solvents like DMSO, contain inhibitory substances. Some detergents, such as Triton X-100 and sodium cholate, have been shown to inhibit the hydrolysis of certain fluorogenic substrates.[9] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your specific fluorophore. For the common fluorophore umbelliferone (B1683723), typical settings are λex 360 nm and λem 446 nm.[9] |
Frequently Asked Questions (FAQs)
Q1: What type of microplate should I use for my ceramidase assay?
A: The choice of microplate is critical for minimizing background and maximizing signal.
-
For fluorescence assays: Use black-walled, clear-bottom plates. The black walls reduce well-to-well crosstalk and background fluorescence.[6]
-
For colorimetric assays: Use standard clear, flat-bottom plates.[1]
-
For luminescence assays: Use white-walled plates to maximize the light signal.[11]
Q2: How can I be sure my reaction is in the linear range?
A: To ensure your results are quantitative, the enzymatic reaction should be measured during its initial velocity phase (linear range). You can verify this by performing a time-course experiment. Measure the signal at multiple time points; the reaction is linear as long as the signal increases steadily over time. If the curve flattens, the reaction has likely reached substrate depletion or product inhibition.[12] You should also perform an enzyme titration to find a concentration that results in a linear response for the duration of your assay.[9]
Q3: Can the solvent for my test compound, like DMSO, affect the assay?
A: Yes, organic solvents can inhibit enzyme activity. If your test compounds are dissolved in DMSO, ensure the final concentration in the assay is low (typically ≤1-2%) and is kept consistent across all wells, including controls. Run a "vehicle control" with the same amount of DMSO to assess its effect on enzyme activity.[8]
Q4: What are the key differences between acid, neutral, and alkaline ceramidases that I should consider in my assay setup?
A: The primary differences are their optimal pH and substrate specificity.
-
Acid Ceramidase (aCDase): Optimal pH of ~4.5.[9] It is a lysosomal enzyme.
-
Neutral Ceramidase (nCDase): Optimal pH of ~7.4.[10]
-
Alkaline Ceramidase (ACER): Optimal pH of ~9.0.[10] Substrate specificity also varies. For instance, some fluorescent substrates like C12-NBD-ceramide are preferentially hydrolyzed by alkaline and neutral ceramidases, but not by the acid form.[13] It is crucial to select an assay buffer and substrate appropriate for the specific ceramidase isoform you are investigating.
Experimental Protocols
Protocol 1: Fluorometric Acid Ceramidase (aCDase) Assay
This protocol is adapted from a method using the fluorogenic substrate Rbm14-12, which releases the fluorescent compound umbelliferone upon cleavage.[9]
Materials:
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5
-
Substrate Stock: 4 mM Rbm14-12 in ethanol
-
Stop Solution: 2.5 mg/mL Sodium Periodate (NaIO₄) in 100 mM Glycine/NaOH buffer, pH 10.6
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysate:
-
Collect cells and wash twice with PBS.
-
Resuspend the cell pellet in a 0.2 M sucrose (B13894) solution and sonicate.
-
Centrifuge at 15,000 x g for 3 minutes.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Set up the Reaction: In each well of the 96-well plate, add the following:
-
74.5 µL of 25 mM Sodium Acetate buffer (pH 4.5).
-
25 µL of cell lysate (diluted in 0.2 M sucrose to 10-25 µg of total protein).
-
Include negative controls: wells with buffer and sucrose solution but no protein extract.
-
-
Initiate the Reaction:
-
Add 0.5 µL of 4 mM Rbm14-12 substrate solution to each well (final concentration: 20 µM).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
-
Stop the Reaction:
-
Add 50 µL of methanol to each well.
-
Add 100 µL of the fresh NaIO₄ stop solution to each well.
-
-
Develop Signal:
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Read Fluorescence:
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~446 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells from all other wells.
-
Calculate enzyme activity based on a standard curve prepared with umbelliferone.
-
Protocol 2: Colorimetric Neutral Ceramidase (nCDase) Assay
This protocol describes a general method that can be adapted for colorimetric detection, for example, by measuring the release of p-nitroaniline from a synthetic substrate.
Materials:
-
Enzyme source (e.g., purified nCDase, tissue homogenate)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1% sodium cholate, pH 7.4.[10]
-
Substrate: A suitable chromogenic ceramide analog (e.g., one that releases p-nitroaniline).
-
Clear, flat-bottom 96-well plate
-
Absorbance microplate reader
Procedure:
-
Prepare Enzyme and Substrate:
-
Dilute the enzyme source to the desired concentration in the assay buffer.
-
Prepare the chromogenic substrate in a suitable solvent and then dilute it in the assay buffer to the final working concentration.
-
-
Set up the Reaction:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
Include negative controls containing only the assay buffer.
-
Include a substrate blank containing the substrate but no enzyme to control for spontaneous hydrolysis.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes), during which the reaction rate is linear.
-
-
Stop the Reaction (if necessary):
-
Depending on the substrate, the reaction may be stopped by adding a stop solution (e.g., a strong acid or base) that denatures the enzyme and stabilizes the chromophore.
-
-
Read Absorbance:
-
Measure the absorbance at the appropriate wavelength for the released chromophore (e.g., ~405 nm for p-nitroaniline).
-
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from all other readings.
-
Calculate the ceramidase activity based on a standard curve prepared with the free chromophore (e.g., p-nitroaniline).
-
Visualizations
Caption: Ceramide metabolism and signaling pathway.
Caption: General experimental workflow for a ceramidase assay.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell toxicity of C12-NBD Sphinganine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with C12-NBD Sphinganine (B43673), particularly concerning cell toxicity at high concentrations.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving C12-NBD Sphinganine.
Question 1: We are observing high levels of cell death after treating our cultures with this compound. What is the likely cause?
Answer: High concentrations of this compound can induce cytotoxicity. The sphinganine backbone of the molecule is known to be biologically active and can trigger cell death pathways. Sphingolipid metabolites, including sphinganine, have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2] The method of delivery into the cell culture medium can also significantly impact its cytotoxic effects.[3]
Question 2: What are the typical concentration ranges for using this compound in cell-based assays?
Answer: While specific toxic concentrations are cell-type dependent, many studies using similar NBD-labeled sphingolipids for trafficking and metabolism analysis use concentrations in the low micromolar range (e.g., 1-10 µM).[4][5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. One study noted that high concentrations of a similar fluorescent sphingolipid probe, pacSph, can lead to cell toxicity and high background signals, necessitating a careful titration to find the appropriate concentration.[6]
Question 3: How can we minimize the cytotoxicity of this compound in our experiments?
Answer: To mitigate cytotoxicity, consider the following:
-
Optimize Concentration: Perform a dose-response curve to identify the highest concentration that does not significantly impact cell viability for your experimental timeframe.
-
Delivery Method: The method of introducing this compound to your cells is critical. When sphinganine was added from a stock dissolved in DMSO, significant cytotoxic effects were observed.[3] These effects were attributed to the formation of detergent micelles.[3] To minimize this, it is recommended to complex the this compound with bovine serum albumin (BSA).[3] This method helps to ensure a more uniform dispersion in the culture medium and can reduce non-specific membrane effects.
-
Incubation Time: Reduce the duration of exposure to this compound. Shorter incubation times may be sufficient for your experimental needs while minimizing toxic effects.
-
Cell Density: Ensure an optimal cell density in your culture plates. Low cell density can make cultures more susceptible to cytotoxic insults.
Question 4: What is the potential mechanism of this compound-induced cell toxicity?
Answer: While the specific signaling pathways activated by this compound have not been fully elucidated, it is likely to involve the induction of apoptosis through pathways similar to those activated by other sphingolipids like ceramide and sphingosine.[7][8] Sphingolipids are key regulators of apoptosis.[8] Ceramide, a related sphingolipid, can directly act on mitochondria to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.[8] This, in turn, activates the caspase cascade, leading to programmed cell death. Sphingoid bases can also arrest the cell cycle at the G2/M phase.[2]
Question 5: We are observing high background fluorescence in our imaging experiments with this compound. What could be the cause and how can we resolve it?
Answer: High background fluorescence can be caused by several factors:
-
Excess Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.[6] Refer to the concentration optimization experiments mentioned earlier.
-
Precipitation: this compound, being a lipid, may not be fully soluble in aqueous media at high concentrations, leading to the formation of fluorescent aggregates. Ensure proper solubilization, potentially with the use of BSA.
-
Inadequate Washing: Insufficient washing of the cells after incubation with the fluorescent probe can leave residual unbound this compound, contributing to background noise.
-
Autofluorescence: Cells naturally exhibit some level of autofluorescence. It is important to include an unstained control to determine the basal fluorescence of your cells.
Troubleshooting Table for Common Issues
| Issue | Possible Cause | Recommendation |
| High Cell Toxicity | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration. |
| Improper delivery of the lipid to the cells. | Use a carrier protein like BSA to complex with the this compound before adding to the culture medium.[3] | |
| Extended incubation time. | Reduce the duration of cell exposure to the fluorescent lipid. | |
| High Background Fluorescence | Excess unbound this compound. | Optimize and potentially lower the working concentration; ensure thorough washing steps after incubation. |
| Precipitation of the fluorescent lipid. | Ensure complete solubilization of the this compound stock and working solutions. Consider sonication of the working solution before adding to cells.[6] | |
| Cell autofluorescence. | Image an unstained control sample to establish the baseline autofluorescence. | |
| No or Weak Fluorescent Signal | Concentration of this compound is too low. | Increase the concentration, keeping in mind the potential for cytotoxicity. |
| Insufficient incubation time. | Increase the incubation time to allow for adequate uptake. | |
| Photobleaching. | Minimize exposure of the stained cells to the excitation light source. Use an anti-fade mounting medium if applicable. | |
| Incorrect filter sets on the microscope. | Ensure that the excitation and emission filters are appropriate for the NBD fluorophore (typically ~460 nm excitation and ~535 nm emission). |
Experimental Protocols
Protocol for Determining the Cytotoxic Concentration of this compound using a Resazurin-based Assay
This protocol provides a framework for determining the concentration at which this compound becomes toxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well, black, clear-bottom tissue culture plates
-
This compound
-
DMSO (for stock solution)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Multi-well plate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
To prepare the working solutions, first dilute the this compound stock in serum-free medium. Then, add an equimolar or greater amount of BSA. This should be done for a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plate.
-
Add the prepared this compound-BSA complex solutions to the respective wells.
-
Include a "vehicle control" (medium with BSA-DMSO complex but no this compound) and an "untreated control" (medium only).
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).[9]
-
Incubate for 1-4 hours at 37°C, protected from light.[9]
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission for resorufin).[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. From this, you can determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Putative Signaling Pathway for Sphinganine-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphinganine effects on chemoattractant-induced diacylglycerol generation, calcium fluxes, superoxide production, and on cell viability in the human neutrophil. Delivery of sphinganine with bovine serum albumin minimizes cytotoxicity without affecting inhibition of the respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Technical Support Center: C12-NBD Sphinganine Uptake and Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing C12-NBD sphinganine (B43673) in cell-based assays, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using C12-NBD sphinganine to study sphingolipid metabolism?
A1: this compound is a fluorescent analog of sphinganine, a key precursor in the de novo synthesis of sphingolipids. When introduced to cells, it is metabolized by cellular enzymes, primarily ceramide synthases, to form C12-NBD ceramide. This fluorescent product and its subsequent metabolites can be tracked and quantified using techniques like fluorescence microscopy, flow cytometry, or thin-layer chromatography (TLC), providing insights into the activity of the sphingolipid metabolic pathway.
Q2: How does serum in the cell culture medium affect the uptake of this compound?
A2: Serum contains various proteins, with albumin being the most abundant. Serum albumin is a known carrier for lipids and other hydrophobic molecules. The presence of serum can therefore influence the availability of this compound to the cells. It may either facilitate uptake by maintaining the solubility of the lipid analog or hinder it by sequestering the molecule, thereby reducing its free concentration available for cellular uptake. The exact effect can be cell-type dependent and influenced by the serum concentration.
Q3: Can the NBD tag on the sphinganine analog influence its metabolism compared to its natural counterpart?
A3: Yes, the NBD moiety can affect the enzymatic processing of the sphinganine analog. While NBD-sphinganine has been shown to be a good substrate for ceramide synthases with similar affinity to the natural sphinganine, the fluorescent tag can alter the substrate specificity of downstream enzymes. For instance, some studies have shown that NBD-labeled ceramides (B1148491) are preferentially hydrolyzed by certain ceramidases over others. It is crucial to be aware of these potential differences when interpreting results.
Troubleshooting Guides
Issue 1: Low or no fluorescent signal inside cells after incubation with this compound in the presence of serum.
| Possible Cause | Suggested Solution |
| Sequestration by Serum Proteins: Serum albumin may be binding to the this compound, reducing its availability for cellular uptake. | - Reduce Serum Concentration: Try performing the assay in low-serum (e.g., 0.5-2%) or serum-free medium for the duration of the incubation. - Pre-complex with BSA: Alternatively, pre-complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) to create a more defined delivery vehicle.[1] |
| Incorrect Filter Set for Fluorescence Detection: The excitation and emission wavelengths for NBD are not correctly set on the microscope or flow cytometer. | - Verify Filter Settings: Ensure you are using the appropriate filter set for NBD, which typically has an excitation maximum around 460-470 nm and an emission maximum around 530-540 nm.[2] |
| Cell Viability Issues: High concentrations of the fluorescent lipid or prolonged incubation times may be toxic to the cells. | - Assess Cell Viability: Perform a cell viability assay (e.g., trypan blue exclusion) to ensure cells are healthy. - Titrate Concentration and Time: Optimize the concentration of this compound and the incubation time to minimize cytotoxicity. |
Issue 2: High background fluorescence in the medium when using serum.
| Possible Cause | Suggested Solution |
| Binding of this compound to Serum Proteins in the Medium: The fluorescent probe may be binding to proteins in the medium, leading to a high background signal. | - Thorough Washing: Increase the number and volume of washes with phosphate-buffered saline (PBS) or a suitable buffer after incubation to remove unbound probe.[2] - Use Serum-Free Medium for Incubation: If possible, switch to a serum-free medium during the labeling period. |
| Precipitation of the Fluorescent Probe: At high concentrations, this compound may form micelles or precipitates in the medium. | - Optimize Probe Concentration: Use the lowest effective concentration of the probe. - Ensure Proper Solubilization: Make sure the probe is fully dissolved in the delivery vehicle (e.g., DMSO, ethanol, or BSA complex) before adding it to the medium. |
Experimental Protocols
Protocol 1: Cellular Uptake of this compound followed by Fluorescence Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in complete culture medium.
-
Preparation of Labeling Solution: Prepare a stock solution of this compound in DMSO or ethanol. For serum-containing conditions, dilute the stock solution directly into the complete medium to the desired final concentration (e.g., 5 µM). For serum-free conditions, dilute the stock solution into a serum-free medium. For BSA-complexed delivery, mix the this compound with a solution of fatty acid-free BSA before adding to the medium.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the prepared labeling solution.
-
Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unbound probe and stop further uptake.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips on slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with a suitable filter set for NBD (e.g., excitation at 470 nm and emission at 530 nm).[2]
Protocol 2: Analysis of this compound Metabolism by Thin-Layer Chromatography (TLC)
-
Cellular Uptake: Follow steps 1-4 from Protocol 1.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold PBS and scrape them into a suitable solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
TLC: Resuspend the dried lipid extract in a small volume of chloroform:methanol and spot it onto a silica (B1680970) TLC plate.
-
Chromatography: Develop the TLC plate in a chamber with an appropriate solvent system to separate the different lipid species (e.g., chloroform:methanol:water, 65:25:4 v/v/v).
-
Visualization: Visualize the fluorescent lipid spots on the TLC plate using a fluorescent imaging system with excitation and emission wavelengths appropriate for NBD.[2]
Quantitative Data Summary
The following table summarizes hypothetical data to illustrate the potential impact of serum on this compound uptake and its conversion to C12-NBD ceramide. Actual results may vary depending on the cell type and experimental conditions.
| Condition | Mean Cellular Fluorescence Intensity (Arbitrary Units) | % Conversion to C12-NBD Ceramide |
| Serum-Free Medium | 1500 ± 120 | 65% |
| 10% Fetal Bovine Serum | 950 ± 90 | 50% |
| BSA-Complexed | 1800 ± 150 | 70% |
Visualizations
Caption: Workflow for this compound Uptake Assay.
Caption: this compound Metabolism Pathway.
Caption: Troubleshooting Flowchart for Low Signal.
References
Optimizing incubation time for C12-NBD Sphinganine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with C12-NBD Sphinganine.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Question: Why am I observing high background fluorescence in my microscopy images?
Answer: High background fluorescence can be caused by several factors. Here are the primary causes and their solutions:
-
Excess Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and high background.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. A starting concentration of 1-5 µM is often recommended, but this may need to be optimized.[1]
-
-
Incomplete Washing: Failure to adequately remove unbound this compound after incubation will result in background fluorescence.
-
Solution: Ensure you are washing the cells thoroughly with pre-warmed complete cell culture medium (at least three times) after the labeling incubation.[1]
-
-
Contamination of Aqueous Phase: The fluorescent probe may contaminate the aqueous phase, leading to high background.
-
Solution: During lipid extraction steps, ensure complete phase separation to prevent contamination of the aqueous phase with NBD-sphinganine.
-
Question: My fluorescent signal is weak or fading quickly. What can I do?
Answer: Weak or rapidly photobleaching signal can compromise your experiment. Consider the following:
-
Suboptimal Incubation Time: The incubation time may not be sufficient for adequate uptake and metabolism of the probe.
-
Solution: Optimize the incubation time. Depending on the cell type and experimental goal, this can range from 10 minutes to over an hour. Refer to the data tables below for typical ranges.
-
-
Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light.
-
Solution: Minimize the exposure time of your sample to the excitation light source. Use an anti-fade mounting medium if you are fixing your cells for imaging.
-
-
Low Enzyme Activity: If you are performing an enzyme assay, the weak signal may be due to low enzyme activity in your sample.
-
Solution: Ensure that your cell or tissue homogenates are prepared correctly and that the protein concentration is sufficient. You may need to increase the amount of protein used in the assay. Assays have been shown to be linear with respect to protein amounts as low as 1-10 µg for some enzymes.[2]
-
Question: I am seeing non-specific staining of organelles other than my target.
Answer: this compound is a metabolic precursor and will be transported through various organelles over time.
-
Incorrect Incubation/Chase Time: The probe may be in transit to its final destination (e.g., the Golgi apparatus).
-
Solution: If you are targeting a specific organelle like the Golgi, you may need to perform a pulse-chase experiment. A short "pulse" incubation (e.g., 5-10 minutes at a low temperature) is followed by a "chase" period at 37°C to allow the probe to accumulate in the target organelle.[1]
-
Frequently Asked Questions (FAQs)
What is the optimal incubation time for my this compound experiment?
The optimal incubation time is highly dependent on the specific cell type, the experimental goal (e.g., visualizing an organelle vs. measuring enzyme activity), and the concentration of the probe. It is crucial to empirically determine the best incubation time for your specific conditions. Below are some typical ranges found in the literature.
What are the excitation and emission wavelengths for this compound?
The nitrobenzoxadiazole (NBD) fluorophore typically has an excitation maximum around 465-475 nm and an emission maximum around 525-535 nm.[1][3]
How should I prepare the this compound for cell-based experiments?
This compound is a lipid and should be complexed with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells in an aqueous culture medium. A common method is to first dissolve the this compound in an organic solvent (e.g., ethanol (B145695) or a chloroform:methanol mixture), evaporate the solvent to create a thin lipid film, and then resuspend the film in a BSA solution with vortexing.[1]
Data Presentation
Table 1: Recommended Incubation Times for this compound and Analogs in Different Applications
| Application | Probe | Concentration | Incubation Time | Cell/System Type | Reference |
| Golgi Apparatus Staining | C12 NBD Phytoceramide | 1-5 µM | 10-30 minutes | General Live Cells | [1] |
| Pulse-Chase (Pulse) | C12 NBD Phytoceramide | 1-5 µM | 5-10 minutes (at 4°C) | General Live Cells | [1] |
| Ceramidase Activity Assay | C12-NBD-Ceramide | Not specified | ~1 hour | Pseudomonas aeruginosa | [3][4] |
| Ceramidase Activity Assay | C12-NBD-Phytoceramide | 2.5-400 µM | 30 minutes | Membrane Homogenates | [5] |
| Ceramide Synthase Assay | NBD-Sphinganine | 15 µM | 10-60 minutes | HEK293 Cells | [2][6] |
| Acid Ceramidase Assay | Rbm14-12 Substrate | 20 µM | 3 hours | Cultured Cells | [7] |
Table 2: Kinetic Parameters for Enzymes Metabolizing this compound Analogs
| Enzyme | Substrate | K_m_ (µM) | V_max_ | Cell/System | Reference |
| Alkaline Ceramidase | C12-NBD-Ceramide | Higher than ¹⁴C-Ceramide | Much higher than ¹⁴C-Ceramide | P. aeruginosa | [8][9] |
| Neutral Ceramidase | C12-NBD-Ceramide | Lower than ¹⁴C-Ceramide | Much higher than ¹⁴C-Ceramide | Mouse Liver | [8][9] |
| Acid Ceramidase | C12-NBD-Ceramide | Higher than ¹⁴C-Ceramide | Less than half of ¹⁴C-Ceramide | Horseshoe Crab Plasma | [8][9] |
| Ceramide Synthase (with C16:0-CoA) | NBD-Sphinganine | 1.16 ± 0.36 | Not Specified | HEK293 Cell Extracts | [10] |
| Ceramide Synthase (with C24:1-CoA) | NBD-Sphinganine | 3.61 ± 1.86 | Not Specified | HEK293 Cell Extracts | [10] |
Experimental Protocols
Protocol 1: Measuring Ceramide Synthase Activity
This protocol describes a method to measure ceramide synthase (CerS) activity using NBD-sphinganine as a substrate.[2][6]
Materials:
-
Cell or tissue homogenates
-
NBD-sphinganine (NBD-Sph)
-
Defatted BSA
-
Acyl-CoA (e.g., C16-CoA, C18-CoA)
-
Reaction buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Methanol/1% (v/v) formic acid
-
Water/1% (v/v) formic acid
-
Solid Phase Extraction (SPE) C18 columns
Procedure:
-
Prepare the reaction mixture in a 20 µl volume containing 15 µM NBD-Sph, 20 µM defatted BSA, and 50 µM acyl-CoA in the reaction buffer.
-
Add the cell or tissue homogenate (e.g., 1-20 µg of protein) to initiate the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.[2]
-
Terminate the reaction by adding 20 µl of methanol/1% (v/v) formic acid.
-
Add 110 µl of water/1% (v/v) formic acid.
-
Separate the NBD-sphinganine from the NBD-ceramide product using SPE C18 chromatography.
-
Elute the NBD-ceramide and quantify using a fluorescent plate reader or HPLC with a fluorescence detector.
Protocol 2: Measuring Neutral Ceramidase Activity
This protocol outlines a method for measuring neutral ceramidase activity using C12-NBD-ceramide.[5]
Materials:
-
Enzyme source (e.g., purified neutral ceramidase, cell/tissue membrane fractions)
-
C12-NBD-ceramide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction termination solution (Chloroform/Methanol, 1:1, v/v)
-
HPLC system with a fluorescence detector or a TLC scanner
Procedure:
-
Prepare the C12-NBD-ceramide substrate solution in the assay buffer.
-
Incubate the enzyme preparation with the C12-NBD-ceramide substrate at 37°C. The incubation time should be optimized to be within the linear range of the reaction (e.g., 30 minutes).[5]
-
Stop the reaction by adding the chloroform/methanol termination solution.
-
Extract the lipids by vortexing and centrifuging to separate the phases.
-
Collect the lower organic phase.
-
Analyze the amount of fluorescent NBD-fatty acid product by HPLC or TLC to determine enzyme activity.
Mandatory Visualizations
Caption: General workflow for cellular experiments using this compound.
Caption: The sphingolipid rheostat in apoptosis and cell survival.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cancer Treatment Strategies Targeting Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBD-Labeled Lipids in Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NBD-labeled lipids in fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common artifacts and challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered when using NBD-labeled lipids in fluorescence microscopy?
A1: The most prevalent artifacts include photobleaching, self-quenching, metabolic conversion of the lipid probe, high background or non-specific staining, and altered lipid behavior due to the NBD moiety. Each of these can significantly impact the interpretation of your results.
Q2: How does the NBD fluorophore affect the behavior of the lipid it's attached to?
A2: The NBD group is moderately polar and can alter the hydrophobicity of the lipid.[1] This can lead to the labeled acyl chain "looping back" towards the membrane surface, which may affect the lipid's intracellular transport and localization.[1] For instance, some NBD-cholesterol analogs may not fully mimic the behavior of endogenous cholesterol in lipid bilayers.[2]
Q3: Is the fluorescence of NBD-labeled lipids sensitive to the local environment?
A3: Yes, the NBD fluorophore is environmentally sensitive. Its fluorescence emission spectrum can shift depending on the polarity of its surroundings.[3] While this can be an artifact, it can also be leveraged to probe the physical state of the lipid bilayer.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Fluorescence or Non-Specific Staining
High background can obscure the specific signal from your target organelle or membrane.
-
Question: I am observing high background fluorescence across my entire cell, not just in the expected location. What can I do?
-
Answer: High background often results from an excessive concentration of the NBD-lipid probe or incomplete removal of unbound probe.[5] To address this, you can:
-
Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration of your NBD-labeled lipid.
-
Perform a "Back-Exchange": After labeling, incubate your cells with a solution of fatty acid-free bovine serum albumin (BSA).[5] BSA will help extract excess NBD-lipids from the plasma membrane.[6]
-
Control for Autofluorescence: Always image a negative control of unlabeled cells to assess the level of cellular autofluorescence.[6][7]
-
Issue 2: Weak or Rapidly Fading Fluorescent Signal (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss. The NBD fluorophore is known to be susceptible to this phenomenon.[5][8]
-
Question: My NBD signal is very dim or disappears quickly upon imaging. How can I prevent this?
-
Answer: To minimize photobleaching:
-
Reduce Excitation Light: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Use Anti-Fade Reagents: For fixed cells, use a mounting medium containing an anti-fade agent.
-
Acquire Images Efficiently: Plan your imaging session to minimize the total exposure time of the sample to the excitation light.
-
Issue 3: Incorrect Subcellular Localization
NBD-labeled lipids may not always localize as expected, which can be due to metabolic processes.
-
Question: My NBD-ceramide is not just staining the Golgi apparatus. Why is this happening?
-
Answer: The characteristic Golgi staining of NBD-ceramide is a result of its metabolic conversion to NBD-sphingomyelin and NBD-glucosylceramide within the Golgi complex.[5][9][10] If you observe staining in other organelles, it could be due to:
-
Cell-Type Specific Metabolism: Different cell lines may metabolize lipids differently.
-
Metabolic Artifacts: NBD-lipids can be hydrolyzed by cellular enzymes like phospholipases, leading to the release of the NBD-fatty acid, which can then be non-specifically distributed within the cell.[6][11] To counteract this, consider using phospholipase inhibitors in your assay.[11]
-
Issue 4: Signal Intensity Not Proportional to Concentration (Self-Quenching)
At high local concentrations, NBD fluorophores can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as self-quenching.[12][13]
-
Question: I'm concerned that the fluorescence intensity in my images may not accurately reflect the concentration of the NBD-labeled lipid. How can I address this?
-
Answer: Self-quenching can lead to an underestimation of the probe's concentration.[12][13]
-
Use Low Probe Concentrations: Whenever possible, use the lowest concentration of the NBD-lipid that provides an adequate signal-to-noise ratio (typically below 1 mol%).[12][14]
-
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a technique that can distinguish between quenched and unquenched fluorophores, providing a more accurate measure of probe concentration.[12][13]
-
Quantitative Data Summary
The following table summarizes common artifacts, their causes, and recommended solutions.
| Artifact | Potential Causes | Recommended Solutions | Citations |
| High Background | - Excessive probe concentration- Inadequate washing- Cellular autofluorescence | - Optimize probe concentration- Perform BSA back-exchange- Image unlabeled control cells | [5][6] |
| Photobleaching | - High intensity/duration of excitation light | - Reduce laser power and exposure time- Use anti-fade mounting media (for fixed cells)- Minimize total light exposure | [5][8] |
| Incorrect Localization | - Metabolic conversion of the probe (e.g., by phospholipases)- Cell-type specific lipid metabolism | - Use metabolic inhibitors (e.g., phospholipase inhibitors)- Characterize probe metabolism in your specific cell line | [6][9][10][11] |
| Self-Quenching | - High local concentration of the NBD-lipid | - Use low probe concentrations (<1 mol%)- Employ advanced imaging techniques like FLIM | [12][13][14] |
| Altered Lipid Behavior | - The NBD moiety can affect the lipid's physical properties | - Be aware that the probe may not perfectly mimic the endogenous lipid- Compare results with other fluorescent lipid analogs if possible | [1][2] |
| Spectral Shifts | - Environmental sensitivity of the NBD fluorophore | - Maintain consistent experimental conditions (e.g., buffer, temperature)- Can be used as a tool to probe membrane environment | [3][4] |
| Probe Aggregation | - Some NBD-lipids can form dimers or aggregates at higher concentrations | - Use low probe concentrations- Be cautious when interpreting data from probes known to aggregate (e.g., 25-NBD-cholesterol) | [15][16][17] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with NBD-Lipids
This protocol provides a general workflow for labeling live adherent mammalian cells with NBD-lipids.[6][18]
-
Cell Preparation:
-
Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Grow cells in a tissue culture incubator (37°C, 5% CO₂, 95% humidity) until they reach the desired confluency (e.g., 60-70%).[6]
-
-
NBD-Lipid Probe Preparation:
-
Prepare a stock solution of the NBD-labeled lipid in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
For cell labeling, complex the NBD-lipid with fatty acid-free BSA. A common method is to dry down an aliquot of the lipid stock under nitrogen and then resuspend it in a BSA-containing buffer.
-
-
Cell Labeling:
-
Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, HBSS).
-
Incubate the cells with the NBD-lipid-BSA complex at a low temperature (e.g., 4°C or on ice) for a specific duration (e.g., 30 minutes) to allow the lipid to incorporate into the plasma membrane.
-
Wash the cells several times with ice-cold buffer to remove the excess probe.
-
-
Internalization (Chase Period):
-
Incubate the cells in fresh, pre-warmed medium at 37°C for a defined period (e.g., 30-60 minutes) to allow for the internalization and transport of the lipid to its target location.[6]
-
-
BSA Back-Exchange (Optional but Recommended):
-
To reduce background from the plasma membrane, wash the cells with a pre-warmed BSA solution (e.g., 5% w/v in buffer) for a short period (e.g., 1-2 minutes).[6]
-
-
Imaging:
-
Wash the cells with fresh medium or buffer.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter set for NBD (Excitation ~460-470 nm, Emission ~530-540 nm).[3]
-
Visualizations
Troubleshooting Workflow for NBD-Lipid Microscopy
The following diagram illustrates a logical workflow for troubleshooting common issues in NBD-lipid fluorescence microscopy experiments.
A troubleshooting workflow for common NBD-lipid microscopy artifacts.
Signaling Pathway of NBD-Ceramide to the Golgi
This diagram illustrates the pathway of NBD-ceramide from the plasma membrane to the Golgi apparatus, where it is metabolized.
The metabolic pathway of NBD-ceramide leading to Golgi staining.
References
- 1. Microscopy tools for the investigation of intracellular lipid storage and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to Fluorescent Lipid Probes: C12-NBD Sphinganine vs. Alternatives
In the intricate world of cellular biology, fluorescent lipid probes are indispensable tools for visualizing, tracking, and quantifying the metabolism and trafficking of lipids. C12-NBD Sphinganine (B43673) is a widely used probe, particularly for assaying the activity of key enzymes in sphingolipid metabolism. This guide provides an objective comparison of C12-NBD Sphinganine with other common fluorescent lipid probes, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their specific needs.
This compound: A Tool for Enzymatic Studies
This compound is a fluorescent analog of sphinganine (also known as dihydrosphingosine), a precursor in the de novo synthesis of ceramides (B1148491) and other sphingolipids.[1] Its structure consists of the sphinganine backbone to which a 12-carbon acyl chain is attached, tagged with a nitrobenzoxadiazole (NBD) fluorophore. This probe serves as an excellent substrate for enzymes such as ceramidases and, most notably, ceramide synthases (CerS).[2][3] This allows for the direct measurement of enzyme activity by monitoring the conversion of the fluorescent substrate into its product.[3][4]
Comparative Analysis: NBD vs. BODIPY Fluorophores
The choice of fluorophore is critical as it dictates the probe's photophysical properties and its behavior within the cellular environment. The most common alternative to the NBD fluorophore is the boron-dipyrromethene (BODIPY) dye.
Key Advantages of this compound:
-
Environmental Sensitivity: The NBD fluorophore exhibits low fluorescence in aqueous environments but becomes highly fluorescent in the nonpolar environment of a lipid membrane. This property is highly advantageous for enzyme kinetics, as the fluorescence signal inherently increases upon the substrate's incorporation into a lipid product, often reducing background noise.
-
Substrate Mimicry: For enzymatic assays, NBD-sphinganine has been shown to be a good substrate for ceramide synthases, with Michaelis-Menten (Km) constants similar to those of unlabeled sphinganine.[4] This suggests it can effectively mimic the natural substrate in these specific functional assays.
-
Small Size: The NBD group is relatively small, which can be less perturbing to the lipid's interaction with enzymes compared to the bulkier BODIPY fluorophore.
Limitations and Advantages of Alternatives (BODIPY Probes):
While NBD is ideal for certain applications, BODIPY-labeled lipids offer significant advantages in other areas, particularly for live-cell imaging.
-
Higher Photostability and Brightness: The BODIPY FL fluorophore is significantly more photostable and produces a greater fluorescence output than NBD due to a higher molar absorptivity and quantum yield.[5] This makes BODIPY probes superior for long-term imaging experiments and tracking lipid trafficking, as they are less prone to photobleaching.[]
-
Reduced Environmental Sensitivity: Unlike NBD, the fluorescence of many BODIPY derivatives is largely insensitive to the polarity of the environment.[7] This provides a more stable and consistent signal for localization and quantification studies within different cellular compartments.
-
Concentration-Dependent Emission Shift: A unique feature of the BODIPY FL fluorophore is an aggregation-dependent shift in its fluorescence emission from green to red.[5] This property can be exploited to visualize the accumulation of lipids in specific structures, such as the Golgi apparatus.[5][8]
-
Potential for Artifacts: It is crucial to note that the fluorophore itself can influence the subcellular distribution of the lipid probe. The polar nature of the NBD moiety can cause the attached acyl chain to "loop back" toward the membrane-water interface, which may not accurately reflect the behavior of endogenous lipids.[9] The less polar BODIPY fluorophore may intercalate into the membrane more naturally.
Data Presentation: Quantitative Comparison
The selection of a fluorescent probe should be guided by its specific photophysical properties and suitability for the intended application.
Table 1: Comparison of NBD and BODIPY FL Fluorophore Properties
| Property | NBD (Nitrobenzoxadiazole) | BODIPY FL (Boron-dipyrromethene) | Advantage |
| Excitation Max. | ~465 nm | ~505 nm | Varies by experimental setup |
| Emission Max. | ~535 nm | ~515 nm | Varies by experimental setup |
| Quantum Yield | Lower | Higher[5] | BODIPY FL |
| Photostability | Lower; sensitive to cholesterol[5][10] | Higher[5] | BODIPY FL |
| Environmental Sensitivity | High (fluorescence increases in nonpolar environments) | Low[7] | NBD (for specific assays) |
| Special Properties | Environment-sensitive fluorescence | Aggregation-dependent emission shift (green to red)[5] | BODIPY FL |
Table 2: Application Suitability of Fluorescent Sphinganine Probes
| Application | This compound | BODIPY-Sphinganine Analogs | Rationale |
| Enzyme Kinetics (e.g., CerS) | Excellent | Good | NBD's environmental sensitivity provides a "turn-on" signal upon product formation.[4] |
| Live-Cell, Long-Term Imaging | Fair | Excellent | BODIPY is significantly more photostable and brighter.[5][] |
| Golgi Apparatus Staining | Good | Excellent | Both accumulate in the Golgi, but BODIPY's brightness and photostability are advantageous for high-resolution imaging.[10][11] |
| Studying Lipid Accumulation | Limited | Excellent | BODIPY FL's spectral shift upon aggregation provides a unique tool for visualizing high-concentration lipid domains.[5] |
Mandatory Visualizations
Signaling and Metabolic Pathways
Experimental Workflows
Experimental Protocols
Protocol: Ceramide Synthase (CerS) Activity Assay Using this compound
This protocol is adapted from established methods for measuring CerS activity in cell or tissue homogenates. [8, 14, 17, 20]
1. Materials and Reagents
-
This compound (Stock: 1 mM in chloroform/methanol 8:2) [20]
-
Fatty Acyl-CoA (e.g., Palmitoyl-CoA, C16:0) (Stock: 2 mM in dH₂O) [20]
-
Defatted Bovine Serum Albumin (BSA)
-
Cell or tissue homogenate (protein concentration determined by BCA or Bradford assay)
-
Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂
-
Termination Solution: Methanol with 1% (v/v) formic acid [8]
-
Solid Phase Extraction (SPE) C18 columns
-
HPLC system with a fluorescence detector or a microplate reader
2. Assay Procedure
-
Prepare Substrate Mix: In the reaction buffer, prepare a mix containing 15 µM this compound, 20 µM defatted BSA, and 50 µM Fatty Acyl-CoA. [8, 14] Prepare enough for all reactions.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 10-50 µg of cell/tissue homogenate protein.
-
Add reaction buffer to a final volume of 100 µL. [10]
-
Initiate the reaction by adding the Substrate Mix.
-
Incubate at 37°C for 20-60 minutes. The optimal time and protein amount should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of the Termination Solution. [8]
-
Lipid Separation (SPE Method):
-
Activate a C18 SPE column according to the manufacturer's instructions.
-
Load the terminated reaction mixture onto the column.
-
Wash the column to remove the unreacted, more polar this compound.
-
Elute the product, NBD-dihydroceramide, using a nonpolar solvent (e.g., methanol or chloroform/methanol mix).
-
-
Quantification:
-
Dry the eluted product under a stream of nitrogen gas.
-
Resuspend in a suitable solvent.
-
Measure the fluorescence using an HPLC with a fluorescence detector (Excitation ~465 nm, Emission ~535 nm) or a fluorescent plate reader.
-
Compare the signal to a standard curve generated with known amounts of NBD-ceramide to calculate the amount of product formed.
-
Conclusion
The choice between this compound and other fluorescent lipid probes is highly dependent on the research question. This compound remains a superior tool for specific functional assays, particularly for measuring the activity of enzymes like ceramide synthase, where its environmental sensitivity provides a robust and reliable signal. [8, 10] However, for applications demanding high-resolution, long-term live-cell imaging and tracking of lipid trafficking, the superior brightness and photostability of BODIPY-labeled analogs make them the probe of choice. [3, 18] By understanding the distinct advantages and limitations of each probe, researchers can select the most appropriate tool to illuminate the complex and dynamic world of sphingolipid biology.
References
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. New BODIPY lipid probes for fluorescence studies of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Sphingolipids: C12-NBD Sphinganine vs. BODIPY Analogs
In the intricate world of cellular lipidomics, fluorescently labeled sphingolipids are indispensable tools for visualizing and understanding their trafficking, metabolism, and role in signaling cascades. Among the most utilized probes are those conjugated with nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) fluorophores. This guide provides a comprehensive comparison of C12-NBD Sphinganine (B43673) and BODIPY-labeled sphingolipids, offering researchers the data and methodologies needed to select the optimal probe for their experimental goals.
Core Differences and Key Considerations
C12-NBD Sphinganine is a fluorescent analog of sphinganine, a key precursor in the de novo sphingolipid synthesis pathway. The NBD fluorophore is attached to a 12-carbon acyl chain, which is subsequently attached to the sphinganine backbone. In contrast, BODIPY-labeled sphingolipids encompass a broader category of probes where the versatile BODIPY fluorophore is typically attached to the acyl chain of various sphingolipids, including ceramide, sphingomyelin, and lactosylceramide.
The primary distinction lies in their photophysical properties and their metabolic fidelity. BODIPY dyes are renowned for their superior brightness and photostability, making them ideal for high-resolution and long-term imaging.[1][2] However, the bulky nature of the BODIPY fluorophore can sometimes lead to altered metabolic processing and trafficking compared to their endogenous counterparts. NBD-labeled lipids, while more prone to photobleaching, are generally considered to be more faithful metabolic and trafficking mimics of natural sphingolipids.[3][4]
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its performance under specific experimental conditions. The following table summarizes the key photophysical and metabolic properties of NBD and BODIPY-labeled sphingolipids.
| Feature | This compound | BODIPY-labeled Sphingolipids | Supporting Evidence |
| Fluorophore | NBD (nitrobenzoxadiazole) | BODIPY (boron-dipyrromethene) | [1][5] |
| Relative Brightness | Moderate | High (2-3 times higher than NBD) | [3][6] |
| Photostability | Lower; sensitive to cholesterol levels | Higher | [1][5][7] |
| Quantum Yield | Moderate | High | [1][6] |
| Emission Spectrum | Broad | Narrow, sharp peaks | [8][9] |
| Environmental Sensitivity | Fluorescence is sensitive to the polarity of the environment | Generally less sensitive to the environment | [3] |
| Metabolic Fidelity | Generally follows endogenous metabolic pathways | Can be altered by the bulky fluorophore tag | [3] |
| Color Palette | Primarily green | Wide range of colors available (green to far-red) | [3] |
| Concentration-Dependent Emission Shift | No | Yes (BODIPY FL); green to red shift with increasing concentration | [1][3] |
| Ideal Applications | Studying sphingolipid metabolism and trafficking, probing lipid environments | High-resolution imaging, long-term live-cell tracking, multi-color colocalization studies, visualizing membrane microdomains | [10][11][12][13] |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. The following are generalized protocols for labeling cells with fluorescent sphingolipids.
Protocol 1: Labeling Live Cells with Fluorescent Sphingolipids
This protocol is suitable for studying the trafficking and metabolism of sphingolipids in real-time.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.
-
Preparation of Sphingolipid-BSA Complex: a. Prepare a 1 mM stock solution of the fluorescent sphingolipid (this compound or a BODIPY-sphingolipid) in ethanol (B145695) or a chloroform:methanol (B129727) (19:1, v/v) mixture.[5] b. In a separate tube, prepare a solution of defatted bovine serum albumin (BSA) in a serum-free medium or a balanced salt solution (e.g., HBSS) to a final concentration of 0.34 mg/mL.[5] c. Slowly add the lipid stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 5 µM.[5] d. Incubate the mixture for 10-15 minutes at 37°C to allow for the complex to form.
-
Cell Labeling: a. Wash the cells twice with a serum-free medium. b. To label the plasma membrane, incubate the cells with the 5 µM sphingolipid-BSA complex for 30 minutes at 4°C.[5] c. To initiate internalization and trafficking, wash the cells with an ice-cold medium to remove excess probe, then add a fresh, pre-warmed medium and incubate at 37°C for the desired time (e.g., 30 minutes to several hours).[5]
-
Imaging: a. Wash the cells with a fresh medium to remove any unbound fluorescent lipid. b. Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore (NBD: ~460 nm excitation, ~540 nm emission; BODIPY FL: ~505 nm excitation, ~515 nm emission).[5]
Protocol 2: Staining the Golgi Apparatus in Fixed Cells
Fluorescent ceramide analogs are excellent markers for the Golgi complex.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: a. Wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[5] Avoid using methanol as it can extract lipids.
-
Labeling: a. Prepare a 5 µM sphingolipid-BSA complex as described in Protocol 1. b. Wash the fixed cells with HBSS. c. Incubate the cells with the sphingolipid-BSA complex for 30 minutes at 4°C.[5] d. To enhance Golgi staining, wash the cells and incubate with a medium containing 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at room temperature.[5]
-
Mounting and Imaging: a. Wash the coverslips with HBSS. b. Mount the coverslips onto microscope slides using a suitable mounting medium. c. Image using a fluorescence or confocal microscope.
Visualizing Pathways and Workflows
Diagrams can clarify complex biological processes and experimental designs. The following have been generated using the DOT language.
Caption: Metabolic fate of this compound in the cell.
Caption: General workflow for live-cell fluorescent sphingolipid labeling.
Conclusion and Recommendations
The choice between this compound and BODIPY-labeled sphingolipids is contingent on the specific biological question being addressed.
-
For studies focused on the intricacies of sphingolipid metabolism and biosynthesis , this compound is often the superior choice due to its closer resemblance to endogenous metabolic pathways.[3][12]
-
For applications demanding high-resolution visualization, long-term tracking of lipid transport, and multi-color imaging experiments , the exceptional brightness and photostability of BODIPY-labeled sphingolipids make them the probes of choice.[1][7] Their unique concentration-dependent emission shift can also be leveraged to study lipid accumulation in specific organelles or membrane domains.[3][11]
References
- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 7. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Use of BODIPY-labeled sphingolipids to study membrane traffic along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ceramidase Activity: A Comparative Guide to Assays Utilizing C12-NBD Sphinganine and Alternatives
For researchers, scientists, and drug development professionals, accurately measuring ceramidase activity is crucial for understanding its role in cellular signaling and disease pathogenesis. This guide provides a comprehensive comparison of methods for validating ceramidase activity, with a focus on the widely used fluorescent substrate, C12-NBD Sphinganine. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate assay for your research needs.
Ceramidases are a class of enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This reaction is a critical control point in the sphingolipid metabolic pathway, regulating the balance between the pro-apoptotic signaling molecule ceramide and the pro-survival molecule sphingosine-1-phosphate. Dysregulation of ceramidase activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making these enzymes attractive therapeutic targets.
Comparison of Ceramidase Activity Assays
The selection of an appropriate assay for measuring ceramidase activity depends on several factors, including the specific ceramidase isoform of interest (acid, neutral, or alkaline), the sample type, required sensitivity, and available instrumentation. This section compares the performance of the this compound-based assay with common alternatives.
| Assay Method | Principle | Advantages | Disadvantages | Typical Substrate(s) | Detection Method |
| Fluorescent (C12-NBD) | Enzymatic cleavage of a fluorescently labeled ceramide analog (C12-NBD-ceramide, formed from this compound) releases a fluorescent fatty acid, which is then separated and quantified. | Relatively high throughput, non-radioactive, sensitive. | The bulky NBD tag can influence enzyme kinetics and may not be a suitable substrate for all ceramidase isoforms.[1] Susceptible to interference from autofluorescent compounds. | C12-NBD-ceramide, C6-NBD-ceramide | Fluorescence spectroscopy (after TLC or HPLC separation) |
| Radiometric | Enzymatic cleavage of a radiolabeled ceramide releases a radiolabeled fatty acid, which is separated and quantified. | High sensitivity, uses a more "natural" substrate compared to bulky fluorescent tags. | Requires handling of radioactive materials and specialized equipment for detection and disposal. Lower throughput. | [14C]Ceramide, [3H]Ceramide | Scintillation counting (after TLC or HPLC separation) |
| LC-MS/MS | Measures the formation of the natural product (sphingosine or a specific fatty acid) from an unlabeled or stable isotope-labeled ceramide substrate. | High specificity and sensitivity, can measure endogenous ceramidase activity using natural substrates, allows for multiplexing. | Requires expensive instrumentation and specialized expertise. Lower throughput compared to plate-based fluorescent assays. | Endogenous ceramides (B1148491), stable isotope-labeled ceramides (e.g., d7-ceramide) | Mass spectrometry |
| Colorimetric | Enzymatic reaction produces a product that can be coupled to a colorimetric reaction. | Simple, does not require specialized equipment (standard plate reader). | Generally lower sensitivity compared to fluorescent or radiometric assays. | Artificial colorimetric substrates | Spectrophotometry |
| Click Chemistry-Based | Utilizes substrates with "clickable" tags (e.g., alkynes or azides). After the enzymatic reaction, the product is "clicked" to a reporter molecule (e.g., a fluorophore) for detection. | High specificity, allows for in-cell and in-situ activity measurements. | Requires synthesis of specialized substrates and reagents. | Azide- or alkyne-modified ceramides | Fluorescence microscopy, flow cytometry |
Performance Characteristics of C12-NBD-Ceramide Assay
The C12-NBD-ceramide assay offers a balance of sensitivity, convenience, and safety, making it a popular choice. However, its performance can vary depending on the specific ceramidase isoform being studied.
| Ceramidase Type | Substrate Preference for C12-NBD-Ceramide | Kinetic Parameters (Km) | Kinetic Parameters (Vmax) | Reference |
| Alkaline Ceramidase | Preferred substrate compared to radiolabeled ceramide. | Not significantly different from radiolabeled ceramide. | Much higher than with radiolabeled ceramide. | [2][3] |
| Neutral Ceramidase | Preferred substrate compared to radiolabeled ceramide. | Lower (higher affinity) than with radiolabeled ceramide. | Much higher than with radiolabeled ceramide. | [2][3] |
| Acid Ceramidase | Poor substrate compared to radiolabeled ceramide. | Higher (lower affinity) than with radiolabeled ceramide. | Less than half that of radiolabeled ceramide. | [1][2][3] |
Note: Kinetic parameters are highly dependent on assay conditions and enzyme source. The values presented here are for comparative purposes.
Experimental Protocols
Detailed Methodology for Ceramidase Activity Assay using C12-NBD-Ceramide
This protocol is a general guideline and should be optimized for the specific enzyme source and experimental conditions.
Materials:
-
C12-NBD-ceramide (substrate)
-
Enzyme source (cell lysate, tissue homogenate, or purified enzyme)
-
Assay buffer (e.g., for neutral ceramidase: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.5% Triton X-100; for alkaline ceramidase: 50 mM Glycine-NaOH, pH 9.0, 5 mM CaCl2, 0.1% Triton X-100)
-
Reaction termination solution (e.g., Chloroform:Methanol (B129727), 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Chloroform:Methanol:Ammonium Hydroxide, 80:20:2 v/v/v)
-
Fluorescence imaging system
Procedure:
-
Substrate Preparation: Prepare a stock solution of C12-NBD-ceramide in an appropriate solvent (e.g., ethanol). Dilute the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Reaction: In a microcentrifuge tube, combine the enzyme sample with the C12-NBD-ceramide substrate solution. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an excess volume of the reaction termination solution (e.g., 200 µL of Chloroform:Methanol).
-
Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
TLC Separation: Carefully spot the organic (lower) phase onto a silica (B1680970) gel TLC plate.
-
Chromatography: Develop the TLC plate in a chamber equilibrated with the developing solvent until the solvent front reaches near the top of the plate.
-
Detection and Quantification: Dry the TLC plate and visualize the fluorescent spots corresponding to the C12-NBD-ceramide substrate and the C12-NBD-fatty acid product using a fluorescence imaging system. Quantify the intensity of the product spot and calculate the enzyme activity.
Alternative Method: LC-MS/MS for Ceramidase Activity
This method offers high specificity and the ability to measure the activity using endogenous, unlabeled substrates.
Materials:
-
Enzyme source
-
Ceramide standard (for calibration curve)
-
Internal standard (e.g., d7-C16-ceramide)
-
Reaction buffer appropriate for the ceramidase of interest
-
Reaction termination and extraction solvent (e.g., Methanol containing internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Combine the enzyme source and substrate (endogenous or spiked) in the appropriate reaction buffer.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination and Extraction: Stop the reaction by adding cold methanol containing a known amount of the internal standard.
-
Sample Preparation: Centrifuge to pellet proteins. Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a suitable mobile phase gradient. Detect the analyte (e.g., sphingosine) and internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
Quantification: Quantify the amount of product formed by comparing its peak area to that of the internal standard and using a standard curve.
Mandatory Visualizations
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: The central role of ceramidase in the sphingolipid signaling pathway.
Caption: A streamlined workflow for measuring ceramidase activity.
Caption: Key steps for validating the specificity of ceramidase activity measurements.
Validation of Assay Results with Specific Inhibitors
To ensure that the measured activity is specific to ceramidase, it is essential to use known inhibitors as controls. The choice of inhibitor will depend on the ceramidase isoform being studied. For example, B-13 is a known inhibitor of acid ceramidase, while D-erythro-MAPP (D-MAPP) is an inhibitor of alkaline ceramidase. When validating results from a C12-NBD-ceramide based assay, a dose-dependent decrease in the formation of the fluorescent product in the presence of a specific inhibitor provides strong evidence for the specificity of the assay.
By carefully considering the advantages and limitations of each assay and by incorporating proper validation controls, researchers can confidently and accurately measure ceramidase activity, paving the way for new discoveries in sphingolipid biology and the development of novel therapeutics.
References
C12-NBD Sphingolipid Substrates: A Comparative Guide to Cerimidase Specificity
For researchers, scientists, and drug development professionals, understanding the substrate specificity of different ceramidases is crucial for elucidating their roles in cellular signaling and for the development of targeted therapeutics. This guide provides an objective comparison of the specificity of the fluorescent substrate, N-(12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-sphingosine (C12-NBD-ceramide), for the three major classes of ceramidases: acid ceramidase (AC), neutral ceramidase (NC), and alkaline ceramidase (ALKC). While the user query specified C12-NBD sphinganine, it is important to note that ceramidases act on ceramides (B1148491), not sphinganine. Therefore, this guide focuses on the widely used ceramidase substrate, C12-NBD-ceramide.
Data Presentation: Quantitative Comparison of Cerimidase Activity
The following table summarizes the kinetic parameters of different ceramidases for C12-NBD-ceramide and other relevant substrates. It is important to note that direct comparative studies using C12-NBD-ceramide across all three enzyme classes under identical conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Enzyme Class | Specific Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Optimal pH | Key Findings & Citations |
| Acid Ceramidase (AC) | Human ASAH1 | N-lauroylsphingosine ([¹⁴C]-labeled) | 389 - 413 | - | 4.2 - 4.3 | Prefers unsaturated ceramides with C6-C16 acyl chains.[1] C12-NBD-ceramide is a relatively poor substrate for acid ceramidase.[2][3] |
| Neutral Ceramidase (NC) | Mouse ASAH2 | D-erythro-C12-NBD-ceramide | ~60.1 | - | 7.0 | C12-NBD-ceramide is a good substrate for neutral ceramidase.[1][2] The enzyme is highly expressed in the small intestine.[4] |
| Alkaline Ceramidase (ALKC) | Human ACER3 | NBD-C12-phytoceramide | 15.48 ± 1.248 | 46.94 ± 0.8976 | 9.4 | ACER3 shows high activity towards NBD-C12-phytoceramide.[5] C12-NBD-ceramide is preferentially hydrolyzed by alkaline and neutral ceramidases.[2][3] |
| Alkaline Ceramidase (ALKC) | Human ACER2 | - | 94.8 - 98.5 | - | - | Expressed in placenta, pancreas, and heart.[1] |
Experimental Protocols
Measuring Cerimidase Activity using C12-NBD-Ceramide
This protocol is a generalized procedure based on methodologies described in the literature.[6][7] Researchers should optimize conditions for their specific experimental setup.
Materials:
-
C12-NBD-ceramide substrate
-
Cell or tissue lysates containing ceramidase
-
Reaction Buffer (specific to the ceramidase being assayed):
-
Acid Ceramidase: 25 mM Sodium acetate (B1210297) buffer, pH 4.5
-
Neutral Ceramidase: 50 mM Tris-HCl buffer, pH 7.5, containing 2% (w/v) sodium cholate
-
Alkaline Ceramidase: 50 mM Tris-HCl buffer, pH 8.5, containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂
-
-
Chloroform/Methanol mixture (2:1, v/v)
-
Thin Layer Chromatography (TLC) plate (Silica gel 60)
-
TLC developing solvent: Chloroform/Methanol/25% Ammonia (14:6:1, v/v/v)
-
Fluorescence imaging system (e.g., UV transilluminator or fluorescence scanner)
Procedure:
-
Substrate Preparation: Dissolve C12-NBD-ceramide in the appropriate 2x reaction buffer.
-
Enzyme Reaction:
-
Add the cell or tissue lysate to the substrate solution.
-
Incubate at 37°C for a predetermined time (e.g., 1 hour).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
-
Thin Layer Chromatography (TLC):
-
Apply an aliquot of the lower organic phase to a TLC plate.
-
Develop the plate in the TLC chamber with the developing solvent.
-
-
Detection and Quantification:
-
Dry the TLC plate and visualize the fluorescent spots (unreacted C12-NBD-ceramide and the product, C12-NBD-fatty acid) using a fluorescence imaging system (Excitation: ~475 nm, Emission: ~525 nm).
-
Quantify the fluorescence intensity of the spots to determine the amount of product formed.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General signaling pathway of ceramidases.
Caption: Experimental workflow for ceramidase activity assay.
Concluding Remarks
The choice of substrate is critical for accurately measuring the activity of specific ceramidases. C12-NBD-ceramide serves as a valuable tool, particularly for assaying neutral and alkaline ceramidases, due to its preferential hydrolysis by these enzymes over acid ceramidase.[2][3] Researchers should carefully consider the optimal pH and buffer conditions to differentiate between the activities of the various ceramidase classes. The provided protocols and diagrams offer a foundational framework for designing and executing experiments to compare the specificity of these important enzymes. Further research involving direct comparative studies with standardized methodologies will continue to refine our understanding of ceramidase function and its implications in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutral ceramidase encoded by the Asah2 gene is essential for the intestinal degradation of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle of Fluorescent Probes: C12-NBD Sphinganine vs. Dansyl-Labeled Ceramide in Elucidating Sphingolipid Biology
For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid signaling, the choice of fluorescent probe is paramount. This guide provides an objective comparison of two commonly utilized tools: C12-NBD Sphinganine and dansyl-labeled ceramide probes. By examining their performance, photophysical properties, and applications, supported by experimental data, this document aims to equip researchers with the knowledge to select the optimal probe for their specific experimental needs.
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1] To dissect these intricate pathways, scientists rely on fluorescently labeled analogs of natural sphingolipids. This compound and dansyl-labeled ceramides (B1148491) are two such probes that enable the visualization and quantification of sphingolipid metabolism and trafficking. This guide delves into a detailed comparison of their characteristics and performance.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key properties of this compound and dansyl-labeled ceramide probes.
| Property | This compound | Dansyl-Labeled Ceramide |
| Fluorophore | Nitrobenzoxadiazole (NBD) | Dansyl |
| Excitation Wavelength (approx.) | ~465 nm[2] | ~340 nm |
| Emission Wavelength (approx.) | ~535 nm[2] | ~520 nm (environment-dependent)[3] |
| Environmental Sensitivity | High; fluorescence significantly increases in hydrophobic environments.[4][5] | High; emission maximum shifts and quantum yield changes with solvent polarity.[6][7] |
| Primary Applications | Substrate for ceramidases and ceramide synthases, live-cell imaging of Golgi apparatus.[8][9] | Probing hydrophobic binding sites, protein labeling, some lipid trafficking studies.[6] |
| Photostability | Moderate, can be prone to photobleaching.[10] | Generally considered to have moderate photostability. |
In-Depth Analysis: Performance and Applications
Photophysical Properties
The choice of fluorophore is a critical determinant of a probe's utility. Both NBD and dansyl groups exhibit environment-sensitive fluorescence, a property that can be advantageous for studying lipid-protein interactions and membrane dynamics.
-
NBD (Nitrobenzoxadiazole): The NBD group is characterized by a significant increase in fluorescence quantum yield when it moves from a polar (aqueous) to a non-polar (lipid) environment.[4][5] This solvatochromic shift makes NBD-labeled lipids excellent reporters for membrane binding and insertion events. However, NBD is known to be moderately photostable and can be susceptible to photobleaching during prolonged imaging experiments.[10]
-
Dansyl: The dansyl fluorophore also displays strong solvatochromism, with its emission spectrum being highly dependent on the polarity of the surrounding environment.[6] In non-polar environments, a blue shift in emission and an increase in quantum yield are typically observed.[6] This sensitivity has been widely exploited to probe the hydrophobicity of protein binding pockets.
Substrate Specificity and Enzyme Kinetics
A crucial aspect of a fluorescent lipid analog is how faithfully it mimics its natural counterpart as a substrate for metabolic enzymes. A key study directly compared the enzymatic hydrolysis of C12-NBD-ceramide and a dansyl-labeled ceramide by different ceramidases. The results revealed significant differences in their substrate specificities.
Table 2: Comparative Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the hydrolysis of fluorescent ceramide analogs by different ceramidases.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Alkaline Ceramidase (Pseudomonas aeruginosa) | C12-NBD-Ceramide | 13.3 | 1,250 | [8] |
| Dansyl-Ceramide | 16.7 | 143 | [8] | |
| Neutral Ceramidase (Mouse Liver) | C12-NBD-Ceramide | 11.1 | 1.11 | [8] |
| Dansyl-Ceramide | 14.3 | 0.20 | [8] | |
| Acid Ceramidase (Horseshoe Crab) | C12-NBD-Ceramide | 20.0 | 0.43 | [8] |
| Dansyl-Ceramide | 14.3 | 0.59 | [8] |
The data clearly indicates that C12-NBD-ceramide is a much better substrate for alkaline and neutral ceramidases, exhibiting a significantly higher Vmax compared to the dansyl-labeled counterpart.[8] Conversely, the acid ceramidase showed a slight preference for the dansyl-labeled ceramide.[8] This differential enzymatic processing is a critical consideration for researchers studying specific ceramidase isoforms.
Experimental Corner: Protocols and Methodologies
To provide practical guidance, this section outlines detailed protocols for key experiments utilizing these fluorescent probes.
Protocol 1: In Vitro Ceramidase Activity Assay using this compound
This protocol describes a method to measure the activity of ceramidases using this compound as a substrate. The product, NBD-C12 fatty acid, can be separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified.
Materials:
-
This compound
-
Enzyme source (e.g., cell lysate, purified ceramidase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4 for neutral ceramidase)
-
Chloroform/methanol mixture (2:1, v/v)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:1, v/v/v)
-
Fluorescence imager or scanner
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
In a microcentrifuge tube, combine the enzyme source with the reaction buffer.
-
Initiate the reaction by adding the this compound substrate to a final concentration of 10-50 µM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of chloroform/methanol (2:1) to extract the lipids.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using the appropriate solvent system.
-
After the solvent front has reached the top, remove the plate and allow it to air dry.
-
Visualize and quantify the fluorescent spots corresponding to the NBD-C12 fatty acid product and the unreacted this compound using a fluorescence imager.
-
Calculate the enzyme activity based on the amount of product formed over time.
Protocol 2: Live-Cell Imaging of Ceramide Trafficking using Dansyl-Labeled Ceramide
This protocol provides a general framework for visualizing the uptake and intracellular trafficking of dansyl-labeled ceramide in living cells using fluorescence microscopy.
Materials:
-
Dansyl-labeled ceramide
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a UV excitation source and appropriate emission filters for dansyl fluorescence
-
Bovine Serum Albumin (BSA), defatted
Procedure:
-
Prepare a stock solution of dansyl-labeled ceramide in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a working solution of the dansyl-ceramide complexed with BSA to facilitate its delivery to cells. This is typically done by adding the lipid stock solution to a solution of defatted BSA in serum-free medium while vortexing. A final concentration of 1-5 µM is a good starting point.
-
Wash the cells grown on glass-bottom dishes with pre-warmed live-cell imaging medium.
-
Replace the medium with the dansyl-ceramide/BSA complex solution.
-
Incubate the cells at 37°C for a desired period (e.g., 15-60 minutes) to allow for uptake and trafficking.
-
To visualize trafficking from the plasma membrane, a cold pulse-chase experiment can be performed. Incubate cells with the probe at 4°C to label the plasma membrane, then wash with cold medium and warm to 37°C to initiate internalization.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.
-
Image the cells using a fluorescence microscope. Capture images at different time points to track the movement of the fluorescent ceramide through various cellular compartments.
Visualizing the Pathways: Sphingolipid Metabolism and Signaling
To provide a conceptual framework, the following diagrams illustrate key sphingolipid metabolic and signaling pathways.
Caption: De Novo Sphingolipid Biosynthesis and Metabolism.
Caption: Ceramide-Mediated Apoptosis Signaling Pathway.
Conclusion: Making an Informed Choice
Both this compound and dansyl-labeled ceramide probes offer valuable insights into the multifaceted world of sphingolipid biology. The optimal choice between them hinges on the specific research question and the experimental context.
-
This compound is the superior choice for assays involving alkaline and neutral ceramidases due to its significantly higher turnover rate. Its strong fluorescence enhancement in lipid environments also makes it a robust tool for visualizing the Golgi apparatus and studying sphingolipid trafficking.
-
Dansyl-labeled ceramide , with its pronounced environmental sensitivity, is well-suited for probing the hydrophobicity of lipid-binding proteins and for studies where UV excitation is feasible. Its differential processing by ceramidases makes it a complementary tool to NBD-labeled probes for dissecting the activity of specific enzyme isoforms.
Ultimately, a thorough understanding of the photophysical properties and biochemical behavior of each probe, as outlined in this guide, will empower researchers to design more precise and insightful experiments, accelerating our understanding of the critical roles sphingolipids play in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Correlating C12-NBD Sphinganine Data with Mass Spectrometry Results
For Researchers, Scientists, and Drug Development Professionals
Fluorescent lipid analogs, such as C12-NBD sphinganine (B43673), are invaluable tools for visualizing lipid trafficking and metabolism in living cells. However, the addition of a bulky fluorophore like nitrobenzoxadiazole (NBD) can potentially alter the lipid's biological behavior. Therefore, it is critical to validate findings from fluorescence-based assays with a "gold standard" quantitative method like mass spectrometry (MS). This guide provides a framework for correlating data from these two powerful, yet distinct, analytical techniques.
The central challenge lies in bridging the qualitative, spatial information from C12-NBD sphinganine with the quantitative, molecularly specific data from mass spectrometry. While fluorescent analogs allow for dynamic visualization, MS-based lipidomics provides precise quantification of endogenous, unlabeled lipid species.[1][2] This guide outlines the experimental protocols, data comparison strategies, and key considerations for a comprehensive analysis.
Comparative Overview: this compound vs. Mass Spectrometry
A direct comparison reveals the complementary nature of these two techniques. This compound offers excellent spatial and temporal resolution within a cell, while mass spectrometry provides unparalleled accuracy in identifying and quantifying a wide range of lipid species.
| Feature | This compound (Fluorescence) | Mass Spectrometry (LC-MS/MS) |
| Principle | Tracks the localization and metabolism of a fluorescently tagged sphinganine analog. | Separates, identifies, and quantifies endogenous lipid molecules based on mass-to-charge ratio.[3] |
| Data Output | Images, relative fluorescence intensity. | Quantitative data (e.g., pmol/mg protein), structural information.[4] |
| Strengths | Live-cell imaging, high spatial resolution, suitable for high-throughput screening.[1] | High specificity and sensitivity, quantifies endogenous lipids, identifies numerous lipid species simultaneously.[3] |
| Limitations | The NBD tag can alter metabolism and localization, potential for artifacts, indirect measurement of total lipid pools.[1][5] | Requires cell lysis (no live-cell data), complex sample preparation, lower throughput. |
| Typical Use Case | Visualizing the flux of sphinganine through metabolic pathways, identifying subcellular lipid accumulation. | Quantifying changes in the entire sphingolipidome after drug treatment or genetic modification. |
Experimental Design & Protocols
A robust experimental design is crucial for generating correlative data. The general workflow involves parallel treatment of cell cultures for analysis by both fluorescence microscopy and LC-MS/MS.
Experimental Workflow
The diagram below illustrates a typical workflow for comparing this compound fluorescence data with mass spectrometry results.
Caption: Workflow for correlating fluorescence and mass spectrometry data.
Protocol 1: this compound Labeling and Imaging
This protocol is adapted for visualizing the incorporation of this compound into downstream sphingolipids.
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy. Allow cells to adhere and reach desired confluency.
-
Labeling: Prepare a working solution of this compound complexed with defatted bovine serum albumin (BSA). A typical final concentration is 5 µM.
-
Incubation: Remove the culture medium, wash with serum-free medium, and add the this compound/BSA complex. Incubate for 30-60 minutes at 37°C.
-
Wash and Chase: Remove the labeling medium, wash cells multiple times with fresh medium, and incubate in complete medium for the desired "chase" period to allow for metabolism.
-
Imaging: Acquire images using a confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm).
Protocol 2: Lipid Extraction and LC-MS/MS Analysis
This protocol outlines a standard method for extracting lipids for mass spectrometry.
-
Sample Collection: After experimental treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells into a solvent-resistant tube.
-
Internal Standards: Add a cocktail of internal standards, such as C17-sphingosine and other odd-chain length sphingolipids, to each sample for normalization and quantification.[3][6]
-
Lipid Extraction: Perform a biphasic extraction using a solvent system like chloroform/methanol/water (e.g., Bligh-Dyer method).
-
Sample Preparation: Dry the organic phase containing the lipids under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis.[7]
-
LC-MS/MS: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. A typical method uses a C18 reversed-phase column with a gradient elution to separate different lipid classes and species.[4]
Data Interpretation and Correlation
The key to correlating the two datasets is to compare the relative changes in lipid levels rather than absolute amounts. For instance, if a drug treatment causes a twofold increase in NBD-ceramide fluorescence, a corresponding twofold increase in the levels of endogenous ceramides (B1148491) measured by MS would indicate a strong correlation.
Quantitative Data Comparison
| Lipid Class | Treatment | Fold Change (NBD Fluorescence) | Fold Change (Endogenous by MS) | Correlation |
| Dihydroceramides | Inhibitor X | 2.5 ± 0.3 | 2.1 ± 0.2 | Strong |
| Ceramides | Inhibitor X | 1.8 ± 0.2 | 1.6 ± 0.1 | Strong |
| Sphingomyelins | Inhibitor X | 1.1 ± 0.1 | 1.2 ± 0.1 | Strong |
| Dihydroceramides | Inhibitor Y | 3.1 ± 0.4 | 1.5 ± 0.2 | Weak |
This table represents hypothetical data to illustrate the comparison.
It is important to note that discrepancies can arise. For example, some studies have shown that NBD-labeled ceramides can be processed differently by certain enzymes, such as acid ceramidase, compared to their natural counterparts.[1][8] This highlights that while this compound is a good substrate for many ceramide synthases, its metabolism may not perfectly mirror that of endogenous sphinganine.[9]
Sphingolipid Metabolism Pathway
Understanding the metabolic fate of sphinganine is essential for interpreting experimental results. Sphinganine is a central precursor in the de novo synthesis of all sphingolipids.
Caption: De novo synthesis and salvage pathways of sphingolipid metabolism.
This pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine.[10][11] Sphinganine is then acylated by ceramide synthases (CerS) to form dihydroceramides, which are subsequently desaturated to produce ceramides.[10] Ceramide stands at a critical juncture, serving as a precursor for complex sphingolipids like sphingomyelin and glycosphingolipids, or being broken down to sphingosine, which can be re-acylated (the salvage pathway) or phosphorylated to the signaling molecule sphingosine-1-phosphate.[12][13][14]
Conclusion
This compound is a powerful probe for visualizing sphingolipid metabolism, but its results should be interpreted with caution. The potential for the NBD moiety to alter enzymatic processing necessitates validation by an independent, quantitative method.[1] Mass spectrometry provides the necessary accuracy to quantify endogenous sphingolipid pools, offering a robust dataset for comparison. By combining these complementary techniques, researchers can gain a more complete and validated understanding of the complex roles that sphingolipids play in cellular health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Imaging Plant Lipids with Fluorescent Reporters [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 8. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 12. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingolipid - Wikipedia [en.wikipedia.org]
- 14. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ceramidase Assays: Evaluating Reproducibility with Fluorescent Substrates
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of ceramidase activity is critical for advancing our understanding of sphingolipid metabolism and developing novel therapeutics. This guide provides an objective comparison of ceramidase assays, with a focus on the widely used fluorescent substrate, C12-NBD Ceramide, and its alternatives.
Ceramidases are key enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid, playing a pivotal role in the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] Given their involvement in cellular signaling pathways that govern cell death, proliferation, and stress responses, ceramidases have emerged as significant drug development targets for various diseases, including cancer and neurodegenerative disorders.[1][2]
This guide will delve into the specifics of ceramidase assays, providing detailed experimental protocols, comparative data on substrate performance, and a discussion on the reproducibility of these methods.
Understanding the Substrate: C12-NBD Ceramide vs. C12-NBD Sphinganine
It is important to clarify a key aspect of ceramidase assays. The appropriate substrate for measuring ceramidase activity is a ceramide analog. Ceramidase acts by cleaving the amide bond that links the fatty acid to the sphingoid base. Therefore, a substrate like C12-NBD Ceramide (N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine) is used, where the fluorescent NBD group is attached to the fatty acid.
In contrast, This compound is a substrate for ceramide synthase enzymes, which catalyze the reverse reaction: the N-acylation of a sphingoid base to form ceramide.[4][5][6][7] This guide will focus on ceramidase assays using the correct substrate, C12-NBD Ceramide, and its alternatives.
Comparison of Common Ceramidase Assay Substrates
The choice of substrate is a critical factor influencing the specificity, sensitivity, and reproducibility of a ceramidase assay. Historically, radiolabeled substrates were common but are now often replaced by safer and more convenient fluorescent methods.[8][9]
| Substrate | Enzyme Preference | Detection Method | Advantages | Disadvantages |
| C12-NBD Ceramide | Neutral & Alkaline Ceramidases[10][11] | Fluorescence (HPLC, TLC, or microplate reader)[12][13][14] | High sensitivity, commercially available, well-established protocols.[10][13] | Poor substrate for acid ceramidase.[10][11] Potential for auto-fluorescence from test compounds.[14] |
| Radiolabeled Ceramide (e.g., 14C-Ceramide) | Acid Ceramidase[9][10] | Scintillation counting | High sensitivity and specificity.[9] | Use of radioactivity, laborious product separation.[8] |
| Rbm14-12 | Acid Ceramidase[8] | Fluorescence (microplate reader)[8] | High specificity for acid ceramidase, suitable for high-throughput screening.[8][15] | Requires chemical synthesis.[15] |
| BODIPY or Lissamine Rhodamine-conjugated Ceramide | Acid Ceramidase[9] | Fluorescence (HPLC)[9] | High sensitivity, can detect femtomole quantities of product.[9] | Requires HPLC for product separation.[9] |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for performing ceramidase assays using C12-NBD Ceramide for neutral/alkaline ceramidases and Rbm14-12 for acid ceramidase.
Protocol 1: Neutral/Alkaline Ceramidase Assay using C12-NBD Ceramide
This protocol is adapted from established methods for measuring neutral and alkaline ceramidase activity.[12][13][14]
Materials:
-
Enzyme source (e.g., cell lysates, tissue homogenates, or purified enzyme)
-
C12-NBD Ceramide stock solution (in an organic solvent like chloroform/methanol)
-
Assay Buffer:
-
Neutral Ceramidase: 25 mM HEPES or phosphate (B84403) buffer, pH 7.4, containing 150 mM NaCl and 0.4-0.6% Triton X-100.[13][14]
-
Alkaline Ceramidase: 50 mM Tris-HCl or HEPES, pH 8.5-9.0, containing 5 mM CaCl₂ and 0.5% Triton X-100.[12]
-
-
Reaction termination solution: Chloroform/Methanol (2:1, v/v)
-
HPLC or TLC system for product separation
Procedure:
-
Substrate Preparation: Evaporate the desired amount of C12-NBD Ceramide stock solution to dryness under a stream of nitrogen. Resuspend the lipid in the appropriate assay buffer and sonicate to form a uniform suspension.
-
Enzyme Reaction: In a microcentrifuge tube, combine the enzyme sample with the C12-NBD Ceramide substrate solution. The final substrate concentration is typically in the range of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-120 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding chloroform/methanol (2:1, v/v). Vortex thoroughly to extract the lipids.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Product Analysis: Carefully collect the lower organic phase. Analyze the fluorescent product (C12-NBD fatty acid) and remaining substrate by either reverse-phase HPLC with a fluorescence detector or by TLC.[12][14]
-
Quantification: Quantify the amount of product formed by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve generated with known amounts of C12-NBD fatty acid.
Protocol 2: Acid Ceramidase Assay using Rbm14-12
This protocol is based on a fluorogenic method developed for the specific measurement of acid ceramidase activity.[8]
Materials:
-
Enzyme source (e.g., fibroblast or lymphoid cell lysates)
-
Rbm14-12 stock solution (in ethanol)
-
Assay Buffer: 25 mM sodium acetate (B1210297) buffer, pH 4.5
-
Reaction stop solution: Methanol followed by a fresh solution of 2.5 mg/ml NaIO₄ in 100 mM glycine/NaOH buffer, pH 10.6
-
96-well microplate
-
Microplate fluorescence reader
Procedure:
-
Sample Preparation: Prepare cell homogenates and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add the assay buffer, Rbm14-12 substrate (final concentration typically 20 µM), and the enzyme sample (10-25 µg of protein).
-
Incubation: Incubate the plate at 37°C for 3 hours.
-
Reaction Termination and Signal Development: Stop the enzymatic reaction by adding methanol. Then, add the NaIO₄ solution to each well. Protect the plate from light and incubate for 2 hours at room temperature. This step leads to the release of a fluorescent product.
-
Fluorescence Measurement: Quantify the released fluorescence using a microplate reader with excitation at 360 nm and emission at 446 nm.
Signaling Pathways and Experimental Workflows
Visualizing the broader context of ceramidase function and the experimental process can aid in understanding and troubleshooting.
Caption: The Ceramide-S1P Rheostat.
References
- 1. benchchem.com [benchchem.com]
- 2. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction [agris.fao.org]
- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved synthesis of a fluorogenic ceramidase substrate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C12-NBD Sphinganine: A Step-by-Step Guide
For immediate laboratory safety and operational planning, proper disposal of C12-NBD Sphinganine, a fluorescent ceramidase substrate, is crucial. Although classified as a non-hazardous substance, adherence to established laboratory waste procedures ensures minimal environmental impact and maintains a safe working environment.
Researchers, scientists, and drug development professionals should handle the disposal of this compound and its associated waste with care. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in its pure form and as part of experimental solutions.
Disposal of Solid this compound
Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.
| Waste Type | Container | Labeling | Disposal Route |
| Solid this compound | Original vial or a clearly labeled, sealed, and chemically compatible container (e.g., polyethylene). | "Non-Hazardous Waste: this compound" with the approximate quantity. | Collection by the institution's Environmental Health and Safety (EHS) department or a designated chemical waste contractor. |
Experimental Protocol for Solid Waste Disposal:
-
Preparation: Ensure the this compound is in its original, sealed container if possible. If not, carefully transfer the solid to a new, clean, and sealable container.
-
Labeling: Affix a waste label to the container. Clearly write "Non-Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the container in a designated waste accumulation area, segregated from hazardous chemicals.
-
Pickup: Arrange for pickup by your institution's EHS or chemical waste disposal service.
Disposal of Solutions Containing this compound
The disposal method for solutions containing this compound depends on the solvent used. The fluorescent NBD group does not typically alter the hazardous nature of the solvent.
| Solvent Type | Container | Labeling | Disposal Route |
| Non-Hazardous Aqueous Buffers | Sealable, chemically compatible container. | "Non-Hazardous Waste" with all constituents listed (e.g., "Aqueous solution of this compound in PBS"). | Check institutional guidelines. May be eligible for drain disposal with copious amounts of water if permitted. Otherwise, collect for EHS pickup. |
| Hazardous Organic Solvents | Sealable, chemically compatible, and solvent-rated container. | "Hazardous Waste" with all constituents and approximate percentages listed (e.g., "Methanol with <1% this compound"). | Collection by the institution's EHS department or a designated chemical waste contractor. DO NOT drain dispose. |
Experimental Protocol for Liquid Waste Disposal:
-
Segregation: Collect waste solutions in separate, appropriate containers based on the solvent's hazard classification. Do not mix hazardous and non-hazardous waste streams.
-
Container Selection: Use a container that is compatible with the solvent. For example, use a solvent-safe plastic carboy for organic solvent waste.
-
Labeling: Clearly label the container with the appropriate waste designation ("Hazardous" or "Non-Hazardous") and list all chemical components with their estimated concentrations.
-
Accumulation: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area with secondary containment.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, request a waste pickup from your EHS office.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be handled based on the nature of the substance it was used with.
| Contamination Type | Disposal Container | Disposal Route |
| This compound in non-hazardous buffer | Lined laboratory waste container for solid waste. | Regular laboratory trash, unless institutional policy dictates otherwise. |
| This compound in hazardous solvent | Designated solid hazardous waste container. | Collection by EHS as hazardous waste. |
Experimental Protocol for Contaminated Labware Disposal:
-
Assessment: Determine the hazard level based on the solvent or other reagents the labware came into contact with.
-
Segregation: Dispose of non-hazardous contaminated items in the regular lab trash. Place items contaminated with hazardous solvents into a designated solid hazardous waste container.
-
Labeling: Ensure the hazardous solid waste container is properly labeled with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with methanol").
-
Pickup: Arrange for pickup of the hazardous waste container through your institution's EHS department.
Caption: Disposal workflow for solid and liquid this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling C12-NBD Sphinganine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of C12-NBD Sphinganine, a fluorescently labeled sphingolipid vital for cellular studies. Adherence to these protocols will minimize risk and ensure the integrity of your research.
This compound is a valuable tool in lipid research; however, as with any chemical, understanding its properties and potential hazards is crucial for safe handling. While the Safety Data Sheet (SDS) for a similar compound, NBD Sphinganine, indicates it is not classified as a hazardous substance, it is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, treating it with a high degree of caution is recommended.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Not generally required | A respirator is not typically necessary when handling small quantities in a well-ventilated area. However, if generating dust or aerosols, a NIOSH-approved respirator may be appropriate. |
Operational Plan: From Receipt to Experimentation
A structured workflow is essential for the safe and effective use of this compound. The following diagram outlines the key steps from receiving the compound to its use in experiments.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: this compound should be stored at -20°C in a tightly sealed container, protected from light to prevent degradation.
-
Preparation of Stock Solutions:
-
When weighing the solid compound, do so in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Consult the product datasheet for solubility information. This compound is typically soluble in organic solvents such as ethanol (B145695), methanol, and chloroform.
-
-
Experimental Use: Handle all solutions containing this compound with care, following standard laboratory practices to avoid skin contact and aerosol generation.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse eyes thoroughly with water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
All materials that have come into contact with this compound should be considered chemical waste. This includes:
-
Liquid Waste: Unused solutions, and the first rinse of any glassware.
-
Solid Waste: Contaminated gloves, pipette tips, tubes, and any absorbent materials used for spills.
Collect all waste in designated, leak-proof containers that are clearly labeled as "Hazardous Waste" and include the full chemical name.
Disposal Pathway:
Crucially, do not dispose of this compound down the drain. [2] Your institution's Environmental Health and Safety (EHS) department should be contacted for the collection and disposal of all chemical waste.
Decontamination of Equipment
Thorough decontamination of all equipment after use is essential to prevent cross-contamination and ensure a safe working environment.
-
Glassware:
-
Rinse with a suitable organic solvent in which this compound is soluble (e.g., ethanol or methanol). Collect this initial rinse as hazardous waste.
-
Wash with a laboratory detergent and rinse thoroughly with deionized water.
-
-
Surfaces (e.g., benchtops, fume hoods):
-
Wipe down the surface with a cloth or paper towel soaked in 70% ethanol or another appropriate disinfectant.
-
For visible spills, absorb the liquid with an inert material and dispose of it as solid hazardous waste before cleaning the surface.
-
-
Non-disposable Instruments:
-
Consult the manufacturer's instructions for appropriate cleaning and decontamination procedures.
-
Wipe external surfaces with a solvent-dampened cloth, ensuring the solvent is compatible with the instrument's materials.
-
By implementing these safety and logistical protocols, researchers can confidently work with this compound, fostering a secure and productive laboratory environment. Always refer to your institution's specific safety guidelines and the most recent Safety Data Sheet for the chemicals you are handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
